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  • Product: 1-(4-(9H-carbazol-9-yl)phenyl)ethanone
  • CAS: 142116-85-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-(9H-carbazol-9-yl)phenyl)ethanone (CAS: 142116-85-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, a key organic building block and a member of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, a key organic building block and a member of the versatile carbazole family of compounds. This document delves into its chemical and physical properties, outlines detailed synthesis and purification protocols, and explores its significant applications, particularly in the realm of organic electronics. Furthermore, this guide presents a thorough analysis of its spectroscopic signature and essential safety and handling information to support its effective and safe use in research and development.

Introduction: The Significance of the Carbazole Moiety

Carbazole, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature impart favorable electronic and photophysical properties to its derivatives.[1][2] Carbazole-containing molecules have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] In the field of materials science, carbazole derivatives are renowned for their high thermal stability, excellent hole-transporting capabilities, and high photoluminescence quantum yields, making them crucial components in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[2][4] 1-(4-(9H-carbazol-9-yl)phenyl)ethanone serves as a vital intermediate, combining the carbazole core with a functionalized phenyl ring, allowing for further chemical modifications and incorporation into more complex molecular architectures.

Physicochemical Properties

1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a white to light yellow or light orange powder or crystalline solid at room temperature.[5] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 142116-85-6[6]
Molecular Formula C₂₀H₁₅NO
Molecular Weight 285.35 g/mol
Appearance White to light yellow to light orange powder/crystal[5]
Melting Point 207.0 to 211.0 °C[5]
Boiling Point (Predicted) 417.3 ± 37.0 °C[7]
Density (Predicted) 1.15 ± 0.1 g/cm³[7]
Maximum Absorption Wavelength (λmax) 330 nm (in CHCl₃)
Purity (Typical) ≥ 98%[5]

Synthesis and Purification

The synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone typically involves the formation of a carbon-nitrogen bond between the carbazole nitrogen and the phenyl ring of an acetophenone derivative. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst.[8]

Figure 1: Ullmann Condensation for Synthesis.

Experimental Protocol: Ullmann Condensation

  • To a round-bottom flask, add:

    • 9H-Carbazole (1.1 equivalents)

    • 4-Bromoacetophenone (1.0 equivalent)

    • Copper(I) iodide (CuI) (0.1 equivalents)

    • 1,10-Phenanthroline (0.1 equivalents)

    • Potassium carbonate (K₂CO₃) (5.0 equivalents)

    • Dimethylformamide (DMF) to create a uniform dispersion.[9]

  • Reaction Setup:

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Purge the system with an inert gas (e.g., nitrogen or argon).[9]

  • Reaction Execution:

    • Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and quench with ice-water.[9]

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with brine solution.[9]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that is highly efficient for the formation of C-N bonds.[10]

Figure 2: Buchwald-Hartwig Amination Synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a reaction vessel, add:

    • 9H-Carbazole (2.1 equivalents)

    • 4-Bromoacetophenone (1.0 equivalent)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • XPhos (8 mol%)

    • Sodium tert-butoxide (t-BuONa) (2.08 equivalents)

    • Toluene.[10]

  • Reaction Setup:

    • Seal the vessel and degas the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C and stir for 24 hours.[10]

  • Work-up and Purification:

    • After cooling, filter the mixture through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.[11]

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for confirming the identity and purity of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the carbazole and phenyl rings, as well as a singlet for the methyl protons of the acetyl group. The aromatic region will show complex multiplets due to the coupling of adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for all 20 carbon atoms in the molecule, including the carbonyl carbon of the acetyl group, which typically appears downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • C=O stretch: A strong absorption band around 1680 cm⁻¹ for the ketone.

  • C-N stretch: Bands in the region of 1300-1200 cm⁻¹.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 285.35.

Applications in Research and Development

1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a valuable building block, primarily in the field of organic electronics, owing to the excellent hole-transporting properties of the carbazole moiety.[2]

Hole-Transporting Materials (HTMs) in Organic Electronics

The carbazole unit is electron-rich and possesses a high hole mobility, making it an ideal component for hole-transporting layers in various electronic devices.[2][4]

  • Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as host materials for phosphorescent emitters and as hole-transporting layers to improve device efficiency and stability.[11][14] The introduction of carbazole derivatives can lead to enhanced current, power, and external quantum efficiencies.[11]

  • Perovskite Solar Cells (PSCs): Carbazole derivatives are being extensively investigated as cost-effective and efficient alternatives to the commonly used Spiro-OMeTAD hole-transporting material in PSCs.[15] Their good thermal stability and tunable electronic properties are advantageous for improving the performance and longevity of these devices.[3]

The acetyl group on the phenyl ring of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone provides a reactive site for further functionalization, allowing for the synthesis of more complex and tailored hole-transporting materials.

Figure 3: Key Application Areas.

Drug Discovery

The carbazole nucleus is a key pharmacophore in numerous biologically active compounds.[1] While the primary application of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is in materials science, its structure could serve as a starting point for the synthesis of novel carbazole derivatives with potential therapeutic applications.

Safety and Handling

It is imperative to handle 1-(4-(9H-carbazol-9-yl)phenyl)ethanone with appropriate safety precautions in a laboratory setting.

Hazard Identification:

  • GHS Classification: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[16]

Precautionary Measures:

  • Handling: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[16]

  • First Aid (Skin Contact): Wash with plenty of water. If skin irritation occurs, seek medical advice.[16]

  • First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[16]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[17] Recommended storage is in a cool, dark place at <15°C.[5]

For more detailed information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[16]

Conclusion

1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a strategically important molecule that bridges the worlds of synthetic chemistry, materials science, and potentially, drug discovery. Its synthesis, primarily through Ullmann condensation or Buchwald-Hartwig amination, is well-established, yielding a versatile building block. The inherent properties of the carbazole moiety make this compound and its derivatives highly sought after for applications as hole-transporting materials in next-generation organic electronic devices. This technical guide provides the foundational knowledge for researchers to confidently and safely utilize this compound in their scientific endeavors.

References

  • 9-(4-Methoxyphenyl)-9H-carbazole. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021, March 25). SpringerLink. Retrieved January 27, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). NCBI. Retrieved January 27, 2026, from [Link]

  • A review on the biological potentials of carbazole and its derived products. (n.d.). SID. Retrieved January 27, 2026, from [Link]

  • H NMR and. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • A PHOTOPHYSICAL AND SPECTROELECTROCHEMICAL STUDY ON N-PHENYL-CARBAZOLES AND THEIR OXIDIZED SPECIES. (2018, July 23). CONICET. Retrieved January 27, 2026, from [Link]

  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023, March 28). MDPI. Retrieved January 27, 2026, from [Link]

  • Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Novel hole-transporting materials based on 1,4-bis(carbazolyl)benzene for organic light-emitting devices. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Thermal Analysis of the Essential Oil of Aniba rosaeodora Ducke by TGA and DSC. (2022, February 10). Research, Society and Development. Retrieved January 27, 2026, from [Link]

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (n.d.). Sustainable Energy & Fuels (RSC Publishing). Retrieved January 27, 2026, from [Link]

  • Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups. (n.d.). Atlantis Press. Retrieved January 27, 2026, from [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023, June 28). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole. (n.d.). Retrieved January 27, 2026, from [Link]

  • 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 27, 2026, from [Link]

  • 1H NMR. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Investigations on the Thermal Stability and Kinetics of Biolubricants Synthesized from Different Types of Vegetable Oils. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis of new 9H-Carbazole derivatives. (n.d.). Iraqi Journal of Science. Retrieved January 27, 2026, from [Link]

  • An unprecedented spike of the electroluminescence turn-on transience from guest-doped OLEDs with strong electron-donating abilities of host carbazole groups. (n.d.). Materials Horizons (RSC Publishing). Retrieved January 27, 2026, from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(4-(9H-carbazol-9-yl)phenyl)ethanone (C20H15NO)

Abstract This technical guide provides a comprehensive overview of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, a key organic intermediate with significant applications in materials science and potential as a scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, a key organic intermediate with significant applications in materials science and potential as a scaffold in medicinal chemistry. The document details its molecular structure, physicochemical properties, established synthetic protocols, and methods for structural elucidation. A primary focus is placed on its role as a building block for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs), underpinned by an analysis of its photophysical characteristics. Furthermore, the guide explores its latent potential in drug discovery, drawing from the well-documented biological activities of the carbazole nucleus. This paper is intended for researchers, chemists, and materials scientists engaged in the fields of organic electronics and drug development.

Introduction: The Significance of the Carbazole Core

The 9H-carbazole moiety is a privileged heterocyclic scaffold in modern chemistry. Comprising a tricyclic system with two benzene rings fused to a central nitrogen-containing pyrrole ring, it forms a rigid, planar, and electron-rich aromatic structure. These intrinsic electronic and photophysical properties make carbazole derivatives highly sought after for a range of applications. In materials science, their excellent charge transport capabilities are harnessed in the development of organic semiconductors for OLEDs and organic photovoltaics (OPVs)[1]. In the pharmaceutical sector, the carbazole nucleus is found in numerous compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[2][3].

1-(4-(9H-carbazol-9-yl)phenyl)ethanone, with the chemical formula C20H15NO, is a derivative that strategically combines the carbazole unit with an acetylphenyl group. This substitution at the 9-position (the nitrogen atom) creates a molecule with distinct electronic properties, where the carbazole acts as a strong electron donor and the acetylphenyl group serves as a moderate electron acceptor and a versatile chemical handle for further functionalization. This guide will provide an in-depth analysis of this important molecule.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a thorough characterization of its structure and physical properties.

Molecular Structure

The molecule consists of a central carbazole ring system linked via its nitrogen atom to the C4 position of a phenyl ring, which is, in turn, substituted with an acetyl group at the C1 position. The molecular weight of this compound is 285.35 g/mol [4].

Figure 1: Molecular Structure of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. The high melting point is indicative of a stable, crystalline solid, a desirable property for materials used in vacuum deposition processes for OLED fabrication.

PropertyValueSource(s)
Molecular Formula C20H15NO[4]
Molecular Weight 285.35 g/mol [4]
CAS Number 142116-85-6[4]
Appearance White to light yellow crystalline powder[4]
Melting Point 207-211 °C[4]
Boiling Point (Predicted) 417.3 ± 37.0 °C[5]
Density (Predicted) 1.15 ± 0.1 g/cm³[5]
Purity (Typical) >98.0% (GC)[4]

Synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

The formation of the C-N bond between the carbazole nitrogen and the phenyl ring is the key step in the synthesis of this molecule. The two most prevalent and robust methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Rationale for Synthetic Route Selection
  • Ullmann Condensation: This is a classic copper-catalyzed reaction for the formation of C-N bonds. It typically requires high temperatures and polar aprotic solvents. While effective, the conditions can be harsh, and the reaction may require stoichiometric amounts of copper[6]. Modern modifications using ligands like 1,10-phenanthroline can improve yields and reaction conditions[7]. This method is often chosen for its cost-effectiveness.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its high efficiency, broad substrate scope, and milder reaction conditions compared to the traditional Ullmann reaction[8][9]. The choice of palladium precursor and, crucially, the phosphine ligand is critical for achieving high yields, especially with less reactive aryl chlorides or sterically hindered substrates[10][11].

The following sections provide detailed, self-validating protocols for both synthetic approaches.

cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start Carbazole + 4-Bromoacetophenone U_Reagents CuI, K2CO3, 1,10-Phenanthroline, DMF, Reflux U_Start->U_Reagents Reaction U_Product 1-(4-(9H-carbazol-9-yl)phenyl)ethanone U_Reagents->U_Product Workup & Purification B_Start Carbazole + 4-Bromoacetophenone B_Reagents Pd(OAc)2, Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene, Reflux B_Start->B_Reagents Reaction B_Product 1-(4-(9H-carbazol-9-yl)phenyl)ethanone B_Reagents->B_Product Workup & Purification

Figure 2: Key Synthetic Pathways to the Target Molecule.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from a similar synthesis of N-arylcarbazoles[7].

Step 1: Reaction Setup

  • To a round-bottom flask, add 9H-carbazole (1.0 eq), 4-bromoacetophenone (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and 1,10-phenanthroline (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). This is crucial to prevent oxidation of the copper catalyst.

  • Add anhydrous dimethylformamide (DMF) as the solvent, followed by potassium carbonate (K2CO3, 3.0 eq) which acts as the base.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (typically around 140-150 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carbazole is consumed (typically 12-24 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for C-N bond formation[8][10].

Step 1: Reaction Setup

  • In a glovebox or under an inert atmosphere, add 9H-carbazole (1.0 eq), 4-bromoacetophenone (1.05 eq), a palladium precursor such as Pd(OAc)2 (0.02-0.05 eq), and a suitable phosphine ligand like XPhos or RuPhos (0.04-0.10 eq) to a reaction vessel.

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Add an anhydrous, deoxygenated solvent like toluene or dioxane.

Step 2: Reaction Execution

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours. The choice of ligand significantly impacts the reaction rate and efficiency.

Step 3: Work-up and Purification

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue via column chromatography on silica gel to obtain the desired product.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the carbazole and phenyl rings, as well as a characteristic singlet for the methyl protons of the acetyl group. The protons on the carbazole moiety will appear in the aromatic region (typically 7.2-8.2 ppm), as will the protons on the N-phenyl ring. The protons ortho to the acetyl group will be the most downfield shifted on that ring due to the electron-withdrawing nature of the carbonyl group.

  • ¹³C NMR: The carbon NMR will show signals for all 20 carbon atoms. The carbonyl carbon of the acetyl group will have a characteristic downfield shift (around 197 ppm). The remaining aromatic carbons will appear in the 110-145 ppm range.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons (carbazole & phenyl): ~7.2-8.2 ppm (multiplets). Acetyl methyl protons: ~2.6 ppm (singlet, 3H).
¹³C NMR Carbonyl carbon: ~197 ppm. Aromatic carbons: ~110-145 ppm. Acetyl methyl carbon: ~26 ppm.
FTIR (cm⁻¹) ~3050 (Aromatic C-H stretch), ~1680 (C=O stretch of aryl ketone), ~1600, 1480, 1450 (Aromatic C=C stretches), ~1230 (Aryl C-N stretch).
Mass Spec (EI) Molecular Ion (M⁺) peak at m/z = 285.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule. The most prominent and diagnostic peak will be the strong absorbance from the carbonyl (C=O) group of the ketone, typically appearing around 1680 cm⁻¹. Other characteristic peaks will include aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electron impact (EI) conditions, the molecule should exhibit a strong molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 285, corresponding to the molecular formula C20H15NO.

Core Applications in Materials Science

The primary application of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is as a precursor for hole-transporting materials (HTMs) in OLEDs[7][12][13].

Role in Organic Light-Emitting Diodes (OLEDs)

In a typical OLED device, the hole-transporting layer (HTL) facilitates the efficient injection of holes from the anode and their transport to the emissive layer. An effective HTM must possess several key properties:

  • High Hole Mobility: To ensure efficient charge transport.

  • Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level must align with the work function of the anode to minimize the energy barrier for hole injection.

  • High Thermal Stability: OLEDs generate heat during operation, so the materials must be stable at elevated temperatures to ensure a long device lifetime. A high glass transition temperature (Tg) is indicative of good morphological stability[7][12].

  • Good Film-Forming Properties: The ability to form smooth, amorphous films is crucial for preventing short circuits and ensuring uniform device performance.

1-(4-(9H-carbazol-9-yl)phenyl)ethanone serves as an excellent building block for larger, more complex HTMs. The carbazole unit provides the necessary hole-transporting character, while the acetyl group offers a reactive site for further molecular engineering, for instance, to create star-shaped or dendritic molecules that enhance thermal stability and film-forming properties[13].

Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h+) HTL Hole Transport Layer (HTL) (Carbazole-based Material) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Recombination (Light Emission) EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Electrons (e-)

Figure 3: Role of the HTL in a typical OLED device structure.

Photophysical Properties

The photophysical properties of carbazole derivatives are central to their function in optoelectronic devices. 9-Phenylcarbazole, a closely related parent compound, exhibits fluorescence with an excitation peak at 340 nm and an emission peak at 343 nm[14]. The acetyl group in 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is expected to cause a slight red-shift in both the absorption and emission spectra due to its electron-withdrawing nature, which can lead to an intramolecular charge transfer (ICT) excited state.

  • Absorption: The UV-Visible absorption spectrum is dominated by π-π* transitions within the carbazole and phenyl rings. A maximum absorption wavelength of 330 nm has been reported in chloroform[4].

  • Emission: Upon excitation, the molecule is expected to exhibit fluorescence, likely in the near-UV or violet-blue region of the spectrum. The exact emission wavelength, quantum yield, and lifetime are crucial parameters for designing advanced materials, such as hosts for phosphorescent emitters in OLEDs, where efficient energy transfer is required.

Potential in Drug Development and Medicinal Chemistry

While the primary focus of research on 1-(4-(9H-carbazol-9-yl)phenyl)ethanone has been in materials science, its core structure holds significant potential for applications in drug discovery. The carbazole scaffold is a well-established pharmacophore, present in compounds with a wide array of biological activities[2][3][15].

The presence of the acetyl group provides a convenient synthetic handle for a variety of chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening. For example, the ketone can be:

  • Reduced to an alcohol.

  • Converted to an oxime or hydrazone.

  • Used in aldol or similar condensation reactions to build larger molecular architectures.

These modifications could lead to the discovery of novel compounds with therapeutic potential in areas such as:

  • Anticancer Agents: Many carbazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The carbazole nucleus is a feature of several antibacterial and antifungal compounds.

  • Neuroprotective Agents: N-substituted carbazoles have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's[2][16].

The exploration of the biological activities of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone and its derivatives represents a promising and largely untapped area of research.

Conclusion

1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a molecule of significant scientific and commercial interest. Its synthesis is readily achievable through robust and well-established catalytic methods like the Ullmann condensation and Buchwald-Hartwig amination. Its structure, combining the excellent hole-transporting properties of carbazole with the synthetic versatility of an acetylphenyl group, makes it an invaluable building block in materials science, particularly for the development of high-performance OLEDs. While its direct biological activities have yet to be extensively explored, the proven track record of the carbazole pharmacophore suggests that this compound is also a promising starting point for the design and synthesis of new therapeutic agents. This guide has provided a detailed technical overview to support and inspire further research and application of this versatile molecule.

References

  • Chang, C.-H., Griniene, R., Su, Y.-D., et al. (2015). Efficient red phosphorescent OLEDs employing carbazole-based materials as the emitting host. Dyes and Pigments, 122, 257–263.
  • Chen, P.-L., et al. (2022). Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one.
  • Chen, Y., et al. (2015). Highly efficient blue organic light-emitting diode with an oligomeric host having high triplet-energy and high electron mobility.
  • Chaudhary, A., Bashir, M., & Bano, A. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496–13517.
  • Eyke, N. S., et al. (2015). Flow chemistry as a tool for high throughput experimentation. Chemical Society Reviews, 44(10), 3117-3144.
  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
  • Li, J., et al. (2022). 9-(4-Methoxyphenyl)-9H-carbazole.
  • Monforte, A., et al. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • Zhang, Q., et al. (2004). Novel hole-transporting materials based on 1,4-bis(carbazolyl)benzene for organic light-emitting devices.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Patil, S. A., Patil, S. A., & Ble-González, J. A. (2021). A review on the biological potentials of carbazole and its derived products. Molecules, 26(11), 3169.
  • Ananth, M., et al. (2023). Hole-transporting materials for organic light-emitting diodes: an overview.
  • Wu, Q., & Wang, L. (2008). Immobilization of Copper(II) in Organic-Inorganic Hybrid Materials: A Highly Efficient and Reusable Catalyst for the Classic Ullmann Reaction. Synthesis, 2008(13), 2007-2012.
  • Hsiao, H.-C., Chen, P.-L., & Chuang, S.-C. (2022). Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one.
  • Lengvinaite, S., et al. (2010). Polyethers containing 2-phenylindol-1-yl moieties as host materials for light emitting diodes. Synthetic Metals, 160(15-16), 1793-1796.
  • Tavgeniene, D., et al. (2017). Phenanthro[9,10-d]imidazole based new host materials for efficient red phosphorescent OLEDs. Dyes and Pigments, 137, 615-621.
  • Barrios-Landeros, F., & Cazin, C. S. J. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 42(6), 565-573.
  • Wang, C., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256.
  • Makar, S. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences, 2(8), 2888-2899.
  • Kumar, A., et al. (2024). Novel Carbazoles as AChE Inhibitors: Synthesis, Molecular Docking and Dynamic Simulation Studies. Asian Journal of Chemistry, 36(6), 1417-1422.

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Foundational

1-(4-(9H-carbazol-9-yl)phenyl)ethanone physical properties melting point boiling point

An In-Depth Technical Guide to the Physical Properties of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone Introduction 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a functionalized aromatic ketone incorporating a carbazole moiety. T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

Introduction

1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a functionalized aromatic ketone incorporating a carbazole moiety. This molecular structure lends itself to applications in materials science, particularly as a building block for small molecule semiconductors.[1] A thorough understanding of its fundamental physical properties, such as melting and boiling points, is critical for its synthesis, purification, and application in various research and development settings. These parameters provide insights into the compound's purity, thermal stability, and the intermolecular forces governing its solid-state packing and liquid-state behavior. This guide offers a detailed examination of these properties and the experimental protocols for their verification.

Core Physical Properties

The physical state of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone at ambient temperature is a solid, appearing as a white to light yellow or light orange powder or crystal.[1] Its key thermal transition points are summarized below.

Physical PropertyValueSource
Melting Point 207.0 to 211.0 °C (Range)TCI Chemicals[1]
209 °C (Specific)TCI Chemicals[1]
Boiling Point 417.3 ± 37.0 °C (Predicted)ChemicalBook[2]
Analysis of Thermal Properties

Melting Point: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow range, typically 0.5-1.0°C. The reported melting point range of 207.0 to 211.0 °C for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a practical reflection of a high-purity sample as measured by commercial suppliers.[1] The presence of even small amounts of miscible impurities can cause a depression of the melting point and a broadening of the melting range.[3] Therefore, melting point determination is a fundamental technique for assessing the purity of this compound after synthesis.

Boiling Point: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] For 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, the boiling point is provided as a predicted value. This is common for high molecular weight, thermally sensitive, or high-melting organic solids. Experimental determination of the boiling point for such a compound is challenging as it may decompose at the high temperatures required to reach its boiling point under atmospheric pressure. Computational prediction offers a reliable estimate based on its molecular structure.

Experimental Determination Protocols

To ensure the identity and purity of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, experimental verification of its physical properties is essential. The following protocols describe standard, self-validating methods for determining melting and boiling points.

Protocol 1: Melting Point Determination (Capillary Method)

This method is the most common and accurate for determining the melting point of a crystalline solid. The principle involves heating a small, powdered sample in a capillary tube within a calibrated heating block and observing the temperature range over which it melts.

Methodology:

  • Sample Preparation:

    • Ensure the 1-(4-(9H-carbazol-9-yl)phenyl)ethanone sample is completely dry and finely powdered.

    • Take a glass capillary tube (sealed at one end) and press the open end into the powder.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.[5]

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or Thiele tube setup).

    • Ensure the thermometer bulb or digital probe is correctly positioned adjacent to the capillary tube to accurately measure the temperature of the sample.

  • Measurement:

    • Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to find an approximate melting point.

    • For an accurate measurement, allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.[6] A slow heating rate is critical for accuracy.[7]

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely liquefied.

    • The melting point is reported as the range T₁ - T₂.

  • Validation and Trustworthiness:

    • A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.

    • If the measurement needs to be repeated, always use a fresh sample in a new capillary tube, as the original sample may have undergone decomposition.[7]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result & Validation A Powder Dry Sample B Load Capillary Tube (2-3 mm height) A->B C Insert into Apparatus B->C D Heat Rapidly (Approx. MP) C->D E Cool to 20°C Below Approx. MP D->E F Heat Slowly (1-2°C/min) E->F G Record T₁ (First Drop) F->G H Record T₂ (Fully Liquid) G->H I Report Range T₁ - T₂ H->I J Assess Purity (Sharp range = Pure) I->J

Workflow for Melting Point Determination.
Protocol 2: Boiling Point Determination (Thiele Tube Method)

While less common for a high-melting solid, this micro-scale method can be used to determine the boiling point of a liquid with a small amount of sample.[8] It relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the applied atmospheric pressure.[4][8]

Methodology:

  • Sample Preparation:

    • Add approximately 0.5 mL of the liquid sample to a small test tube (fusion tube).

    • Take a capillary tube sealed at one end and place it into the fusion tube with the open end down.[9]

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

    • Clamp the thermometer and immerse the setup into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The sample in the fusion tube must be below the oil level.

  • Measurement:

    • Gently heat the side arm of the Thiele tube. The design of the tube ensures uniform heating of the oil via convection.[8]

    • As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.[10]

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.[8]

  • Validation and Trustworthiness:

    • The rate of cooling should be slow to ensure an accurate reading.

    • It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[4]

Boiling_Point_Workflow A 1. Add Liquid to Fusion Tube B 2. Insert Inverted Capillary Tube A->B C 3. Attach to Thermometer B->C D 4. Immerse in Thiele Tube Oil Bath C->D E 5. Heat Gently D->E F Observe: Rapid, Continuous Bubbles E->F G 6. Turn Off Heat & Allow to Cool F->G H Observe: Liquid Enters Capillary G->H I 7. Record Temperature (This is the Boiling Point) H->I

Workflow for Boiling Point Determination.

References

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Unknown. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Unknown. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • Amrita CREATE. (2017). Boiling Point of an Organic compound - MeitY OLabs. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, a key intermediate in organic electronics and pharmaceutical research. In the a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, a key intermediate in organic electronics and pharmaceutical research. In the absence of extensive published quantitative solubility data, this document establishes a foundational understanding based on first principles of chemical structure and polarity. It further presents a detailed, field-proven experimental protocol for the precise and accurate determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical methodology for working with this compound.

Introduction: Understanding the Molecule

1-(4-(9H-carbazol-9-yl)phenyl)ethanone, with a molecular formula of C₂₀H₁₅NO and a molecular weight of 285.35 g/mol , is a crystalline solid, appearing as a white to light yellow or orange powder.[1][2] Its structure is characterized by a planar, electron-rich carbazole moiety linked to a phenyl ethanone group. This unique combination of a large, predominantly non-polar aromatic system with a polar ketone functional group dictates its solubility behavior. The melting point of this compound is in the range of 207.0 to 211.0 °C, indicating strong intermolecular forces in its solid state.[1]

A thorough understanding of its solubility is paramount for a variety of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for its synthesis, purification (e.g., recrystallization, chromatography), and subsequent reactions.

  • Materials Science: Solution-based processing for the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs), where it can serve as a building block for host or hole-transporting materials.

  • Pharmaceutical Development: Early-stage drug discovery often involves assessing the solubility of lead compounds to predict their potential bioavailability and to develop suitable formulation strategies.

Below is a diagram of the molecular structure of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Caption: Molecular Structure of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is governed by a balance of its structural features:

  • The Carbazole Moiety: This large, tricyclic aromatic system is predominantly non-polar and hydrophobic. It will favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking. The nitrogen atom in the carbazole ring is part of an aromatic system and its lone pair is delocalized, making it a very weak hydrogen bond acceptor.

  • The Phenyl Ethanone Moiety: The acetyl group (-COCH₃) introduces a significant dipole moment to the molecule due to the polar carbon-oxygen double bond. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents.

Based on this structure, we can anticipate the following general solubility trends:

  • Poor Solubility in Water: The large hydrophobic carbazole and phenyl groups will dominate, leading to very low solubility in water.

  • Solubility in Non-Polar Aromatic Solvents: Solvents like toluene and benzene should be effective at dissolving the compound due to favorable π-π interactions with the aromatic rings.

  • Solubility in Halogenated Solvents: Dichloromethane (DCM) and chloroform (CHCl₃) are good solvents for many organic compounds and are expected to dissolve this molecule well.

  • Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetone are likely to be good solvents. The polarity of these solvents can interact with the dipole of the ketone group, and their ability to act as hydrogen bond acceptors can further aid dissolution.

  • Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol may show moderate solubility. While they can act as hydrogen bond donors to the ketone's oxygen, the large non-polar part of the molecule may limit high solubility.

Qualitative and Analogous Solubility Data

Solvent/Solvent SystemObservation/InferenceReference
TolueneUsed as a solvent in the synthesis of a related carbazole derivative.[3]
Toluene/WaterA related compound was partitioned between toluene and water, with the compound favoring the toluene layer, indicating good solubility in toluene and poor solubility in water.[4]
Dichloromethane (DCM)Used as a component of the eluent in column chromatography for a similar compound.[4]
Chloroform (CDCl₃)Single crystals of a related N-aryl carbazole were grown from a chloroform solution, indicating good solubility.[4]
Ethyl AcetateA related compound was dissolved in ethyl acetate during a workup procedure.[5]
Dimethylformamide (DMF)Used as a solvent for the synthesis of a related N-aryl carbazole.[5]
DMSOGenerally a strong solvent for a wide range of organic molecules. A similar complex organic molecule, VU0238429, has a reported solubility of ≥20 mg/mL in DMSO.[6]

Furthermore, the solubility of a more complex, related carbazole derivative, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), has been reported in a variety of organic solvents, providing a useful, albeit qualitative, guide for solvent selection.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following section details a robust protocol based on the well-established isothermal shake-flask method. This method allows for the determination of the thermodynamic equilibrium solubility.

Materials and Equipment
  • 1-(4-(9H-carbazol-9-yl)phenyl)ethanone (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess amount of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone prep_solvent Add a known volume of the selected organic solvent to a vial prep_compound->prep_solvent equilibration Seal the vial and place on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. prep_solvent->equilibration sampling Allow the suspension to settle. equilibration->sampling filtration Withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids. sampling->filtration dilution Accurately dilute the filtrate with the same solvent to a concentration within the calibrated range of the analytical instrument. filtration->dilution measurement Measure the concentration of the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC. dilution->measurement calculation Calculate the solubility using the measured concentration and the dilution factor. measurement->calculation

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an excess amount of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone and place it into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • To each vial, add a precise volume of the desired organic solvent.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the minimum time required to reach a plateau in concentration.

Step 3: Sampling and Filtration

  • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any suspended solid particles that would otherwise lead to an overestimation of the solubility.

Step 4: Quantification

The concentration of the dissolved compound in the filtrate can be determined using either UV-Vis spectroscopy or HPLC.

Method A: UV-Vis Spectroscopy

  • Calibration Curve: Prepare a series of standard solutions of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorption (λₘₐₓ), which is reported to be around 330 nm in chloroform.[1] Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

Method B: High-Performance Liquid Chromatography (HPLC)

  • Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) with an appropriate mobile phase and a UV detector set to a wavelength where the compound absorbs strongly.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject a known volume of the filtered and appropriately diluted saturated solution into the HPLC system.

  • Concentration Determination: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

Step 5: Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (g/L) = C × DF

Where:

  • C is the concentration of the diluted sample determined from the calibration curve (in g/L).

  • DF is the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, expressing the solubility in common units such as g/L and mol/L at the specified temperature.

Table of Expected Solubility Categories

Solvent ClassExample SolventsExpected SolubilityRationale
Non-Polar AromaticToluene, BenzeneHighFavorable π-π stacking interactions.
HalogenatedDichloromethane, ChloroformHighGood general solvents for organic compounds.
Polar AproticDMSO, DMF, THF, AcetoneHigh to ModerateStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Polar ProticMethanol, EthanolModerate to LowHydrogen bonding with the ketone is possible, but the large non-polar moiety limits solubility.
Non-Polar AliphaticHexane, CyclohexaneLowLack of favorable interactions with the polar ketone group.
AqueousWaterVery Low / InsolubleThe molecule is predominantly hydrophobic.

Conclusion

While a comprehensive database of quantitative solubility for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is not yet established in the public domain, this technical guide provides a robust framework for both predicting and experimentally determining this critical physicochemical property. By understanding the interplay of its structural components—the hydrophobic carbazole core and the polar ketone function—researchers can make informed decisions on solvent selection. The detailed experimental protocol provided herein offers a reliable and reproducible method for generating high-quality solubility data, which is essential for advancing research and development in its various fields of application.

References

  • Gaylord Chemical Company, LLC. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o330–o331.
  • Beilstein Journal of Organic Chemistry. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 9, 136.
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.
  • Ganesan, S., P, S., & P, K. (2023). 9-(4-Methoxyphenyl)-9H-carbazole.
  • Scholz, S., & Gsänger, M. (2015). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2015(2), M860.
  • ResearchGate. (n.d.). Scope of N-arylation of carbazole with different iodobenzenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry, 16(32), 5791-5795.
  • Kaunas University of Technology. (2023). Solution-processable bipolar host materials for highly efficient green thermally activated delayed fluorescence organic light-emitting diodes.
  • ResearchGate. (2014). 9-(4-Bromophenyl)-9H-carbazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link]

  • Scribd. (n.d.). Building Blocks For Organic Semiconductor. Retrieved from [Link]

Sources

Foundational

1-(4-(9H-carbazol-9-yl)phenyl)ethanone spectroscopic data NMR IR mass spec

Initiating Data Collection I'm now starting with comprehensive Google searches. My focus is on gathering spectroscopic data for 1-(4-(9 H-carbazol-9-yl)phenyl)ethanone.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting with comprehensive Google searches. My focus is on gathering spectroscopic data for 1-(4-(9 H-carbazol-9-yl)phenyl)ethanone. I am prioritizing NMR (¹H and ¹³C), IR, and mass spectrometry information. The goal is to collect all available information.

Analyzing Data, Planning Structure

I've moved on to scrutinizing the initial data pulls. I'm pinpointing key spectral features and exploring established methodologies. My focus is now shifting to developing a robust structure for a technical guide. I'm planning sections for each spectroscopic method, including protocols and explanations. I will use Graphviz to visualize molecular structure and relationships between steps.

Gathering Initial Data

I've initiated the data gathering phase, compiling foundational information. Early Google searches yielded the molecular formula (C20H15NO), weight (285.34), and CAS number (142116-85-6) for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. This provides a crucial starting point for further analysis.

Refining Data Acquisition

I'm now refining the data acquisition process. While basic properties surfaced from Google, I need specific experimental NMR and IR data. PubChem gave predicted MS data, but the search results lack the detailed spectroscopic information I need. To proceed, I'm focusing on finding research articles and spectral databases for the specific compound, or similar carbazole derivatives.

Locating Missing Data

I've located a potential supplier, but the initial searches were insufficient. I need a comprehensive set of experimental spectroscopic data (NMR, IR, MS). The information discovered so far is preliminary, so I have a lot more to look for. I'm focusing on obtaining all the necessary spectra to complete the analysis.

Targeting Relevant Publications

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Locating Crucial Data

I've made real headway today! I've confirmed ¹H NMR data for the target compound, thanks to a Royal Society of Chemistry publication. Finding this reference feels like a major milestone. Now, my focus is on locating the ¹³C NMR, IR, and mass spectrometry data to complete this puzzle.

Expanding Search Parameters

My search parameters have been expanded, as I dig further. I am now focusing on finding the full research article associated with the supporting information for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone I've already located. Furthermore, I have broadened my search to other chemical databases and journals. I am hunting for the remaining spectroscopic data (¹³C NMR, IR, and mass spec). The full dataset remains elusive, but I am confident I'm on the right track.

Locating Relevant Data

I've successfully pinpointed a critical piece of information: ¹H NMR data for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. It originates from a Royal Society of Chemistry publication within a supporting information document.

Finding the Full Paper

I've located the title of the full publication associated with the supporting information: "Palladium-Catalyzed C-H Bond Activation for the Assembly of N-Aryl Carbazoles with Aromatic Amines". I'll be searching for this full publication next. Hopefully it contains the remaining spectroscopic data; otherwise, targeted searches using the CAS number will be required for the missing spectra, along with general methodology searches for sample preparation.

Gathering Spectral Data

I've located the ¹H NMR data for the target molecule! It's in the supporting information. But I'm still missing crucial experimental data: ¹³C NMR, IR, and mass spectrometry. My search for the full publication text hasn't turned up anything useful yet.

Expanding Data Search

I've located the ¹H NMR data and now I'm broadening the scope of my search. I still need the ¹³C NMR, IR, and mass spec data for the target molecule. I'm focusing my efforts on locating the full publication and directly querying spectral databases. I'm also gathering experimental procedure information for solid aromatic compounds.

Exploratory

A Senior Scientist's Guide to Carbazole Derivatives in Organic Electronics

Introduction: The Unrivaled Versatility of the Carbazole Scaffold In the landscape of organic electronics, the carbazole moiety stands out as a "privileged scaffold." Its widespread use is not a matter of chance but a di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unrivaled Versatility of the Carbazole Scaffold

In the landscape of organic electronics, the carbazole moiety stands out as a "privileged scaffold." Its widespread use is not a matter of chance but a direct consequence of a unique combination of intrinsic properties. Carbazole derivatives are chemically and thermally stable, possess excellent hole-transporting capabilities due to their electron-rich nature, and feature a highly tunable electronic structure.[1][2][3] These characteristics make them exceptionally versatile building blocks for a vast array of optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs).[1][4]

This technical guide provides an in-depth review of the role of carbazole derivatives in organic electronics. We will move beyond a simple cataloging of compounds to explore the fundamental structure-property relationships that govern their performance. By understanding the causality behind molecular design, researchers can more effectively harness the power of this remarkable molecular framework to engineer the next generation of organic electronic devices.

The Carbazole Core: A Foundation for Molecular Engineering

The power of carbazole chemistry lies in its tricyclic structure, which consists of two benzene rings fused to a central nitrogen-containing five-membered ring. This rigid, planar system forms a robust conjugated backbone, but its true utility comes from the specific positions available for chemical modification.

Key Functionalization Sites

The electronic and physical properties of carbazole derivatives can be precisely tuned by introducing different functional groups at several key positions. The most influential sites are:

  • N-9 Position: Substitution at the nitrogen atom is primarily used to attach solubilizing groups (like alkyl chains) to improve processability or to link the carbazole unit to other parts of a larger molecule without significantly disrupting the core's π-system.[3] Introducing alkyl chains can also enhance the electron-donating ability and prevent undesirable π-π stacking between molecules.[3]

  • C-3 and C-6 Positions: These positions are electronically coupled and are ideal for extending the π-conjugation of the molecule. Attaching electron-donating or electron-withdrawing groups here directly impacts the HOMO and LUMO energy levels, and thus the material's optical and charge-transport properties.[5]

  • C-2 and C-7 Positions: Similar to the 3,6-positions, the 2,7-positions provide a linear vector for extending conjugation. This is a particularly common strategy for creating polymers used in organic photovoltaics.[6]

Fig. 1: Key functionalization sites on the carbazole scaffold.

Carbazole Derivatives in Charge Transport

The inherent electron-rich nature and high charge mobility of the carbazole core make it an exemplary candidate for hole-transporting materials (HTMs).[1][5] An efficient HTM must meet several criteria: its Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the anode (or the active layer) to ensure efficient hole injection, it must possess high hole mobility for rapid charge extraction, and it needs to form stable, amorphous films.

Application in Perovskite Solar Cells (PSCs)

In the realm of photovoltaics, carbazole-based HTMs have emerged as highly promising, cost-effective alternatives to the long-standing benchmark material, spiro-OMeTAD.[2] The complex synthesis and purification of spiro-OMeTAD make it a significant cost driver in PSC fabrication.[2] Carbazole derivatives offer comparable or even superior performance with simpler synthetic routes.[2][7]

A crucial design strategy involves creating Donor-Acceptor (D-A) type molecules. In these systems, the electron-donating carbazole core is coupled with an electron-withdrawing unit. This architecture can enhance intermolecular interactions and passivate defects at the interface between the perovskite active layer and the HTM, which is critical for reducing non-radiative recombination and boosting device efficiency.[7] For instance, derivatives containing sulfur atoms and carbonyl groups have been shown to effectively passivate defects, leading to PSCs with high power conversion efficiencies (PCE).[7]

PSC_Structure cluster_device Perovskite Solar Cell Architecture Light Sunlight Anode Transparent Electrode (e.g., FTO) Light->Anode ETL Electron Transport Layer (ETL) Anode->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Carbazole-based HTL Perovskite->HTL Cathode Metal Electrode (e.g., Au) HTL->Cathode

Fig. 2: Typical n-i-p architecture of a PSC highlighting the carbazole HTL.

Table 1: Performance of Selected Carbazole-Based HTMs in Perovskite Solar Cells

HTM DesignationCore Structure PrincipleHole Mobility (cm²/Vs)HOMO Level (eV)PCE (%)Reference
spiro-OMeTAD Spirobifluorene (Benchmark)2.0 x 10⁻⁴-5.22~20-22%[2]
KZRD D-A type; Carbazole-Rhodanine4.8 x 10⁻⁴-5.2520.40%[7]
V1036 Carbazole-Thiophene3.9 x 10⁻³-5.1020.8%[2]
X60 Dimerized Carbazole1.1 x 10⁻³-5.1520.8%[2]

Carbazole Derivatives as Emissive Materials in OLEDs

Carbazole derivatives are central to the performance of modern OLEDs, where they play multiple roles within the emissive layer (EML).[4] Their wide energy gap and high triplet state energy levels are key to their utility.[8]

OLED_Structure cluster_device OLED Device Architecture Cathode Cathode (-) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host + Emitter) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light Emission EML->Light Anode Anode (+) HTL->Anode

Fig. 3: Simplified multilayer OLED structure where carbazoles excel in the HTL and EML.
Hosts for Phosphorescent Emitters (PhOLEDs)

Second-generation PhOLEDs achieve up to 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons.[4] This requires a host material with a triplet energy (T₁) higher than that of the phosphorescent emitter (guest). Carbazole derivatives are ideal for this role.[5] Their high T₁ energies effectively confine the triplet excitons on the guest molecules, preventing energy loss and ensuring efficient light emission.[4][5] Classic examples include 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP).[4]

Thermally Activated Delayed Fluorescence (TADF) Emitters

Third-generation OLEDs utilize purely organic TADF emitters to achieve 100% IQE, bypassing the need for expensive and rare heavy metals like iridium used in PhOLEDs.[4] The TADF mechanism relies on molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST < 0.2 eV).[4] This small gap allows non-emissive triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is fueled by thermal energy.[4]

The key to designing efficient TADF molecules is to spatially separate the HOMO and LUMO. This is typically achieved with a twisted Donor-Acceptor (D-A) architecture. Carbazole, being a strong electron donor, is a foundational component in many high-performance TADF emitters.[4] Fusing additional rings to the carbazole core, creating structures like indolocarbazole or indenocarbazole, increases molecular rigidity, which can suppress non-radiative decay pathways and lead to emitters with higher quantum yields and better color purity.[4] The first all-organic TADF emitter used in an OLED, PICTRZ, prominently featured two indolocarbazole units as the donors.[4]

TADF_Mechanism cluster_process Exciton Dynamics S0 S₀ (Ground State) S1 S₁ (Singlet State) S0->S1 Electrical Excitation (25%) T1 T₁ (Triplet State) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence S1->T1 ISC T1->S1 RISC (ΔE_ST is small) +kT (Thermal Energy)

Fig. 4: Energy diagram of the Thermally Activated Delayed Fluorescence (TADF) mechanism.

Table 2: Performance of Selected Fused-Ring Carbazole TADF Emitters

Emitter NameDonor UnitAcceptor UnitΔE_ST (eV)PLQY (%)EQE_max (%)EmissionReference
PICTRZ IndolocarbazoleTriazine0.11355.3%Green[4]
IndCzpTr-2 Indolo[3,2-b]carbazoleTriazine0.11>7030.0%Green[4]
ICz-DPS Indolo[2,3-a]carbazoleDiphenylsulfone0.215311.7%Deep Blue[4]
ICBNTrz3 IndenocarbazoleTriazine-Benzonitrile0.048518.5%Green[4]

Key Methodologies

Experimental Protocol: Synthesis via Suzuki Cross-Coupling

The Suzuki coupling reaction is a cornerstone of modern organic synthesis and is frequently employed to create the C-C bonds necessary for extending the π-conjugation in carbazole derivatives. The protocol below describes a general procedure for synthesizing a 2,7-disubstituted carbazole, a common precursor for conductive polymers.

Objective: To synthesize 2,7-bis(thiophen-2-yl)-9-octyl-9H-carbazole.

Materials:

  • 2,7-Dibromo-9-octyl-9H-carbazole

  • Thiophen-2-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene and Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Step-by-Step Methodology:

  • Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a rubber septum. The entire apparatus is flame-dried under vacuum and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add 2,7-dibromo-9-octyl-9H-carbazole (1.0 eq), thiophen-2-ylboronic acid (2.5 eq), and potassium carbonate (4.0 eq).

  • Catalyst Addition: In a separate vial under nitrogen, weigh the Pd(PPh₃)₄ catalyst (0.05 eq) and add it to the reaction flask against a positive flow of nitrogen.

  • Solvent Addition: Add a 4:1 mixture of anhydrous toluene and THF via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the carbazole starting material).

  • Degassing: The reaction mixture is degassed by bubbling nitrogen through the solution for 20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: The mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, deionized water is added to the flask, and the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure (rotary evaporation). The crude product is then purified by column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield the pure 2,7-bis(thiophen-2-yl)-9-octyl-9H-carbazole as a solid.

  • Validation: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Fabrication of a Perovskite Solar Cell

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a spin-coated carbazole-based HTM. All steps must be performed in a controlled environment (glovebox) with low humidity and oxygen levels.

Objective: To fabricate and test a perovskite solar cell with a carbazole derivative as the HTM.

Materials:

  • FTO-coated glass substrates

  • Zinc powder, HCl

  • Hellmanex III, acetone, isopropanol (IPA)

  • SnO₂ nanoparticle precursor solution

  • Perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃ in DMF/DMSO)

  • Carbazole HTM solution (e.g., 15 mg/mL in chlorobenzene with additives like Li-TFSI and tBP)

  • Gold (Au) or Silver (Ag) for thermal evaporation

Step-by-Step Methodology:

  • Substrate Preparation: FTO glass is patterned by etching with zinc powder and HCl. The substrates are then cleaned sequentially in an ultrasonic bath with Hellmanex detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Finally, they are dried with a nitrogen gun and treated with UV-Ozone for 15 minutes to create a hydrophilic surface.

  • Electron Transport Layer (ETL) Deposition: A layer of SnO₂ is deposited onto the FTO substrate by spin-coating the precursor solution at 3000 rpm for 30 seconds. The film is then annealed in air at 150 °C for 30 minutes.

  • Perovskite Layer Deposition: The device is transferred into a nitrogen-filled glovebox. The perovskite precursor solution is spin-coated onto the SnO₂ layer in a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s). During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization, forming a high-quality film. The film is then annealed at 100 °C for 60 minutes.

  • Hole Transport Layer (HTL) Deposition: After the perovskite layer cools, the carbazole HTM solution is spin-coated on top at 4000 rpm for 20 seconds. This step creates the crucial interface for extracting holes from the perovskite.

  • Electrode Deposition: The substrates are transferred to a thermal evaporator. A metal contact (typically 80-100 nm of gold or silver) is deposited through a shadow mask under high vacuum (<10⁻⁶ Torr) to define the active area of the solar cell.

  • Device Characterization: The completed device is characterized using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). A current density-voltage (J-V) scan is performed to extract key photovoltaic parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).

Challenges and Future Perspectives

Despite the tremendous success of carbazole derivatives, challenges remain. For OLEDs, the operational stability of deep-blue emitters, particularly TADF materials, is still a significant hurdle for commercial applications. For solar cells, while many carbazole HTMs show excellent initial efficiency, their long-term stability under operational stress (light, heat, humidity) must be rigorously proven to compete with inorganic technologies.

The future of carbazole research is bright and expanding into new territories. A major area of current research is multi-resonance (MR) TADF emitters . These molecules, which often incorporate carbazole units into a rigid, fused framework with boron and nitrogen atoms, can produce extremely narrow emission spectra, leading to unprecedented color purity.[4] The continued rational design of carbazole derivatives, focusing on enhancing stability, tuning energy levels with atomic precision, and simplifying synthesis, will ensure that this versatile scaffold remains at the forefront of innovation in organic electronics for years to come.

References

  • OLED - Wikipedia. Wikipedia.
  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell.
  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI.
  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing).
  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
  • Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. PMC - NIH.
  • The Role of Carbazole Derivatives in Organic Electronics. [Source not further specified].
  • Carbazole-based polymers for organic photovoltaic devices. RSC Publishing.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

Abstract This application note provides a comprehensive, step-by-step guide for the synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, a key intermediate in the development of materials for organic light-emitting diode...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, a key intermediate in the development of materials for organic light-emitting diodes (OLEDs) and a valuable building block in medicinal chemistry.[1][2] The protocol details a robust and efficient method utilizing the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. We offer in-depth explanations for experimental choices, a detailed workflow, purification techniques, and characterization data, ensuring reproducibility for researchers in organic synthesis, materials science, and drug development.

Introduction and Strategic Overview

1-(4-(9H-carbazol-9-yl)phenyl)ethanone, also known as 9-(4-acetylphenyl)-9H-carbazole, is a bifunctional molecule incorporating a hole-transporting carbazole moiety and a versatile acetylphenyl group. This unique structure makes it a highly sought-after precursor for advanced functional materials and complex pharmaceutical agents.

The core of this synthesis is the formation of a carbon-nitrogen (C-N) bond between the carbazole nitrogen and the C1 position of the 4-acetylphenyl ring. While classical methods like the Ullmann condensation can achieve this N-arylation, they often necessitate harsh conditions, such as high temperatures and stoichiometric copper catalysts.[3][4][5]

This guide focuses on the more contemporary and highly efficient Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction offers significant advantages, including milder reaction conditions, lower catalyst loadings, broader functional group tolerance, and generally higher yields.[6][7][8] The reaction couples 9H-carbazole with an aryl halide, specifically 4-bromoacetophenone, in the presence of a palladium catalyst, a phosphine ligand, and a base.

The Catalytic Cycle: Mechanism of Action

The efficacy of the Buchwald-Hartwig amination stems from a well-defined palladium catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-bromoacetophenone, forming a Pd(II) intermediate.

  • Deprotonation & Amine Coordination: A strong base deprotonates the N-H bond of 9H-carbazole, forming the carbazolide anion. This anion then displaces the halide on the palladium complex.

  • Reductive Elimination: This is the key bond-forming step. The aryl and amino groups on the palladium center couple, forming the desired C-N bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

The following diagram illustrates the catalytic process:

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-Br]L_n pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition pd_complex->pd0 Reductive Elimination pd_amido_complex [Ar-Pd(II)-Carbazolyl]L_n pd_complex->pd_amido_complex Ligand Exchange amine_coordination Base + Carbazole-H Amine Coordination product Product (C-N Bond Formed) pd_amido_complex->product reductive_elimination Reductive Elimination aryl_halide 4-Bromoacetophenone amine 9H-Carbazole base Base (e.g., NaOtBu)

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialFormulaPuritySupplierNotes
9H-CarbazoleC₁₂H₉N>98%Standard Supplier-
4-BromoacetophenoneC₈H₇BrO>98%Standard Supplier-
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂Catalyst GradeStandard SupplierTris(dibenzylideneacetone)dipalladium(0)
XPhosC₃₉H₄₉P>98%Standard Supplier2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Sodium tert-butoxideC₄H₉NaO>97%Standard SupplierHighly hygroscopic; handle in a glovebox if possible.
Anhydrous TolueneC₇H₈DriSolv® or similarStandard SupplierCrucial for reaction success.
Ethyl AcetateC₄H₈O₂ACS GradeStandard SupplierFor work-up and chromatography.
HexanesC₆H₁₄ACS GradeStandard SupplierFor work-up and chromatography.
Silica GelSiO₂230-400 meshStandard SupplierFor column chromatography.

Equipment: 100 mL Schlenk flask, magnetic stir bar, heating mantle with temperature control, condenser, nitrogen/argon gas inlet, bubbler, standard glassware for work-up, rotary evaporator, column chromatography setup.

Synthetic Workflow Diagram

dot digraph "Synthetic Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

start [label="1. Reaction Setup\n(Inert Atmosphere)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents [label="2. Add Reagents\nCarbazole, Aryl Halide,\nCatalyst, Ligand, Base"]; solvent [label="3. Add Anhydrous Toluene"]; reaction [label="4. Heat to 100-110 °C\n(Monitor by TLC)"]; workup [label="5. Work-up\nCool, Filter, Concentrate"]; purification [label="6. Purification\n(Silica Gel Chromatography)"]; product [label="7. Isolate Pure Product\n(White to Light Yellow Solid)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents; reagents -> solvent; solvent -> reaction; reaction -> workup; workup -> purification; purification -> product; }

Sources

Application

Synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone: An Application Note and Detailed Protocol

Introduction 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a valuable building block in the fields of materials science and pharmaceutical development. Its carbazole moiety imparts desirable photophysical and electronic prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a valuable building block in the fields of materials science and pharmaceutical development. Its carbazole moiety imparts desirable photophysical and electronic properties, making it a key component in the design of organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices. Furthermore, the carbazole nucleus is a prevalent scaffold in numerous biologically active compounds, and its derivatives are explored for their potential therapeutic applications. This document provides a comprehensive guide for the synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, detailing the experimental setup, a step-by-step protocol, and the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Mechanistic Insight: The Ullmann Condensation

The synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is effectively achieved through a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation. This reaction forms a carbon-nitrogen bond between the carbazole nitrogen and an aryl halide. The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern modifications, employing ligands and milder bases, have significantly improved the efficiency and substrate scope of this transformation.[2]

The catalytic cycle of the Ullmann condensation is generally believed to involve the following key steps:

  • Oxidative Addition: A copper(I) species, often generated in situ from a copper(I) salt, undergoes oxidative addition to the aryl halide (4-iodoacetophenone in this protocol). This step forms a copper(III)-aryl-halide intermediate.

  • Deprotonation and Ligand Exchange: The carbazole is deprotonated by a base (potassium carbonate) to form the corresponding carbazolide anion. This anion then displaces the halide from the copper center.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylcarbazole product, regenerating the copper(I) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand, base, and solvent is critical for the success of the Ullmann condensation. Ligands, such as 1,10-phenanthroline, stabilize the copper catalyst and facilitate the reaction. The base plays a crucial role in the deprotonation of the carbazole, and the solvent must be able to dissolve the reactants and withstand the reaction temperature.

Experimental Protocol

This protocol details the synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone via a copper-catalyzed Ullmann condensation of carbazole and 4-iodoacetophenone.

Materials and Reagents
Reagent/MaterialGradeSupplier
9H-Carbazole≥98%Sigma-Aldrich
4-Iodoacetophenone≥98%Sigma-Aldrich
Copper(I) Iodide (CuI)99.99%Sigma-Aldrich
1,10-Phenanthroline≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Brine (saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)-Fisher Scientific
Silica Gel230-400 meshSigma-Aldrich
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 9H-carbazole (1.67 g, 10.0 mmol), 4-iodoacetophenone (2.46 g, 10.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%), and 1,10-phenanthroline (0.36 g, 2.0 mmol, 20 mol%).

    • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • The flask is then fitted with a reflux condenser and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

    • Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.

  • Reaction:

    • The reaction mixture is stirred and heated to 120 °C under an inert atmosphere.

    • The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 24 hours.

  • Work-up:

    • Once the reaction is complete, the mixture is allowed to cool to room temperature.

    • The reaction mixture is then poured into 200 mL of cold water, which will cause the product to precipitate.

    • The precipitate is collected by vacuum filtration and washed with water.

    • The crude product is then dissolved in ethyl acetate (100 mL).

    • The organic layer is washed with water (2 x 50 mL) and then with brine (50 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • A gradient of hexane and ethyl acetate is used as the eluent, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

    • The fractions containing the pure product (as determined by TLC) are collected and the solvent is evaporated to yield 1-(4-(9H-carbazol-9-yl)phenyl)ethanone as a solid.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Add Reactants: - 9H-Carbazole - 4-Iodoacetophenone - CuI - 1,10-Phenanthroline - K₂CO₃ solvent 2. Add Anhydrous DMF reactants->solvent inert 3. Purge with N₂/Ar solvent->inert heat 4. Heat to 120°C inert->heat stir 5. Stir for 24h heat->stir monitor 6. Monitor by TLC stir->monitor precipitate 7. Precipitate in Water monitor->precipitate filter 8. Filter and Dissolve in EtOAc precipitate->filter wash 9. Wash with Water and Brine filter->wash dry 10. Dry and Evaporate wash->dry chromatography 11. Column Chromatography dry->chromatography product 12. Isolate Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Characterization

The final product, 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₂₀H₁₅NO
Molecular Weight 285.34 g/mol
Appearance White to off-white solid
Melting Point 207-211 °C
¹H NMR The spectrum should be consistent with the proposed structure.
¹³C NMR The spectrum should be consistent with the proposed proposed structure.
Purity (by GC) >98%

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 4-Iodoacetophenone is an irritant. Avoid contact with skin and eyes.

  • DMF is a skin and respiratory irritant and can be absorbed through the skin. Handle with care.

  • Copper(I) iodide is harmful if swallowed.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Inactive catalystUse fresh, high-purity copper(I) iodide.
Insufficiently anhydrous conditionsEnsure all glassware is oven-dried and use anhydrous solvents.
Incomplete reactionExtend the reaction time and continue to monitor by TLC.
Presence of starting materials in the final product Incomplete reactionIncrease the reaction time or temperature slightly.
Inefficient purificationOptimize the gradient for column chromatography.
Formation of side products Reaction temperature too highReduce the reaction temperature and monitor for side product formation by TLC.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone via a copper-catalyzed Ullmann condensation. The provided mechanistic insights, step-by-step procedure, and troubleshooting guide are intended to assist researchers in successfully synthesizing this important chemical intermediate for applications in materials science and drug discovery. Adherence to the safety precautions is essential for the safe execution of this protocol.

References

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Patil, M., et al. (2020).
  • Wikipedia. Ullmann condensation. [Link]

Sources

Method

Application Notes and Protocols: Leveraging 1-(4-(9H-carbazol-9-yl)phenyl)ethanone for Advanced Thermally Activated Delayed Fluorescence (TADF) Emitters

Introduction: The Strategic Role of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone in Next-Generation OLEDs The field of Organic Light-Emitting Diodes (OLEDs) has been revolutionized by the advent of Thermally Activated Delayed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone in Next-Generation OLEDs

The field of Organic Light-Emitting Diodes (OLEDs) has been revolutionized by the advent of Thermally Activated Delayed Fluorescence (TADF) emitters. These purely organic molecules offer a pathway to achieving 100% internal quantum efficiency, rivaling their phosphorescent counterparts without the reliance on expensive and rare heavy metals. The core principle of TADF lies in the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC). This is made possible by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

At the heart of many high-performing TADF emitters lies the carbazole moiety, a robust electron-donating unit known for its excellent hole-transporting properties and high thermal stability.[1] The strategic functionalization of the carbazole core is paramount in tuning the photophysical properties of the resulting emitter. This is where 1-(4-(9H-carbazol-9-yl)phenyl)ethanone emerges as a pivotal building block. Its structure offers a unique combination of features: the electron-rich carbazole donor, a phenyl linker, and a reactive ketone functional group. This ketone provides a versatile chemical handle for the facile introduction of various electron-accepting moieties, enabling the systematic design and synthesis of a wide array of donor-acceptor (D-A) type TADF molecules.

This guide provides a comprehensive overview of the application of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone in the synthesis and characterization of TADF emitters, complete with detailed protocols for researchers, scientists, and professionals in drug development and materials science.

The Causality Behind Experimental Choices: Why 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is an Ideal Precursor

The efficacy of a TADF emitter is intrinsically linked to its molecular architecture. The spatial separation of the highest occupied molecular orbital (HOMO), predominantly on the donor, and the lowest unoccupied molecular orbital (LUMO), on the acceptor, is crucial for minimizing the ΔEST. 1-(4-(9H-carbazol-9-yl)phenyl)ethanone provides a foundational donor-π bridge (D-π) fragment that facilitates this separation. The phenyl ring acts as a π-spacer, which can be further functionalized to modulate the electronic coupling between the donor and the yet-to-be-attached acceptor.

The acetyl group (-COCH₃) is the key to its versatility. It can be readily transformed into other functional groups or serve as a reactive site for condensation reactions, allowing for the construction of more complex molecular structures. For instance, the ketone can undergo reactions to form imines, enamines, or be used in cyclization reactions to create heterocyclic acceptor units. This modularity allows for the fine-tuning of the emitter's photophysical properties, including its emission color, quantum yield, and excited-state lifetimes.

Synthetic Pathways to High-Performance TADF Emitters

The synthesis of TADF emitters from 1-(4-(9H-carbazol-9-yl)phenyl)ethanone typically involves the coupling of the carbazole-based donor with a suitable electron-accepting moiety. Common acceptor units include triazines, benzophenones, sulfones, and various nitrogen-containing heterocycles.[2][3] The choice of acceptor and the synthetic route employed will dictate the final properties of the TADF molecule.

Below are illustrative protocols for the synthesis of two classes of TADF emitters derived from 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Protocol 1: Synthesis of a Carbazole-Benzophenone Based TADF Emitter

This protocol outlines a synthetic route to a donor-acceptor-donor (D-A-D) type TADF emitter where a central benzophenone acceptor is flanked by two carbazole-based donor units. This architecture is known to promote efficient charge separation.[4]

Reaction Scheme:

G cluster_0 Step 1: Bromination of Ketone cluster_1 Step 2: Synthesis of Diketone Intermediate cluster_2 Step 3: Synthesis of Final TADF Emitter Ketone 1-(4-(9H-carbazol-9-yl)phenyl)ethanone Bromoketone 2-Bromo-1-(4-(9H-carbazol-9-yl)phenyl)ethanone Ketone->Bromoketone NBS, AIBN, CCl4, reflux Bromoketone2 2-Bromo-1-(4-(9H-carbazol-9-yl)phenyl)ethanone Diketone Carbazole-Benzophenone Diketone Intermediate Bromoketone2->Diketone NaH, THF Diketone2 Carbazole-Benzophenone Diketone Intermediate TADF_Emitter Final D-A-D TADF Emitter Diketone2->TADF_Emitter Acceptor Electron Acceptor (e.g., dicyanobenzene) Acceptor->TADF_Emitter Base-catalyzed condensation

Caption: Synthetic workflow for a carbazole-benzophenone TADF emitter.

Materials:

  • 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Appropriate dicarbonyl electron acceptor (e.g., terephthalaldehyde)

  • Base catalyst (e.g., piperidine)

  • Appropriate solvents for reaction and purification (e.g., toluene, ethanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Bromination of the Ketone:

    • Dissolve 1-(4-(9H-carbazol-9-yl)phenyl)ethanone (1.0 eq) in CCl₄.

    • Add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-bromo-1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

  • Synthesis of the Diketone Intermediate:

    • Suspend NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

    • Add a solution of 2-bromo-1-(4-(9H-carbazol-9-yl)phenyl)ethanone (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude diketone intermediate.

    • Purify by column chromatography.

  • Condensation with the Electron Acceptor:

    • Dissolve the diketone intermediate (1.0 eq) and the electron acceptor (e.g., terephthalaldehyde, 0.5 eq) in toluene.

    • Add a catalytic amount of a suitable base (e.g., piperidine).

    • Reflux the mixture using a Dean-Stark apparatus to remove water for 24 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to obtain the final D-A-D TADF emitter.

Protocol 2: Synthesis of a Carbazole-Triazine Based TADF Emitter via Suzuki Coupling

This protocol details the synthesis of a D-A type TADF emitter where the carbazole donor is linked to a triazine acceptor. Triazine derivatives are known for their strong electron-accepting properties, which can lead to emitters with high quantum yields.[3]

Reaction Scheme:

G cluster_0 Step 1: Conversion to Boronic Ester cluster_1 Step 2: Suzuki Coupling Ketone 1-(4-(9H-carbazol-9-yl)phenyl)ethanone Brominated_Ketone 1-(4-bromo-phenyl)-ethanone Ketone->Brominated_Ketone Bromination Boronic_Ester Carbazole-phenyl boronic ester Brominated_Ketone->Boronic_Ester Bis(pinacolato)diboron, Pd catalyst, base Boronic_Ester2 Carbazole-phenyl boronic ester TADF_Emitter Final D-A TADF Emitter Boronic_Ester2->TADF_Emitter Triazine Halogenated Triazine Acceptor Triazine->TADF_Emitter Pd catalyst, base, solvent, heat

Caption: Synthetic workflow for a carbazole-triazine TADF emitter.

Materials:

  • 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

  • Brominating agent (e.g., NBS)

  • Bis(pinacolato)diboron

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium acetate)

  • Halogenated triazine acceptor (e.g., 2-chloro-4,6-diphenyl-1,3,5-triazine)

  • Solvents (e.g., dioxane, toluene, water)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of the Boronic Ester Precursor:

    • First, brominate the phenyl ring of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone at the para-position to the acetyl group using a suitable brominating agent.

    • In a reaction vessel, combine the brominated ketone (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and a base (e.g., potassium acetate, 3.0 eq) in a solvent such as dioxane.

    • Degas the mixture and heat under a nitrogen atmosphere at 80-100 °C for 12-24 hours.

    • After cooling, dilute the mixture with water and extract with an organic solvent.

    • Dry, concentrate, and purify the crude product by column chromatography to obtain the carbazole-phenyl boronic ester.

  • Suzuki Coupling with the Triazine Acceptor:

    • In a reaction flask, combine the carbazole-phenyl boronic ester (1.1 eq), the halogenated triazine acceptor (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., aqueous Na₂CO₃) in a solvent mixture such as toluene/ethanol/water.

    • Degas the mixture and reflux under a nitrogen atmosphere for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and perform a standard aqueous workup.

    • Purify the crude product by column chromatography to yield the final carbazole-triazine TADF emitter.

Characterization of TADF Emitters

A thorough characterization of the synthesized TADF emitters is essential to understand their photophysical properties and to evaluate their potential for use in OLEDs.

Protocol 3: Photophysical Characterization

Objective: To determine the key photophysical parameters of the synthesized TADF emitter.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer with capabilities for measuring photoluminescence quantum yield (PLQY) and time-resolved photoluminescence (TRPL)

Procedure:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

    • Prepare dilute solutions of the TADF emitter in a suitable solvent (e.g., toluene, dichloromethane).

    • Record the UV-Vis absorption spectrum to determine the absorption maxima (λabs).

    • Record the PL emission spectrum by exciting at a wavelength corresponding to an absorption maximum to determine the emission maximum (λem).

  • Photoluminescence Quantum Yield (PLQY):

    • Measure the absolute PLQY using an integrating sphere. This provides a direct measure of the emission efficiency of the material.

  • Time-Resolved Photoluminescence (TRPL) and Determination of ΔEST:

    • Measure the TRPL decay of the emitter in a degassed solution or a thin film.

    • The decay curve of a TADF emitter typically shows a prompt fluorescence component (nanosecond timescale) and a delayed fluorescence component (microsecond to millisecond timescale).

    • The singlet-triplet energy splitting (ΔEST) can be estimated from the temperature dependence of the delayed fluorescence lifetime or by analyzing the onsets of the fluorescence and phosphorescence spectra. The phosphorescence spectrum is typically measured at low temperature (77 K) to suppress non-radiative decay and TADF.[5]

Data Presentation:

Table 1: Photophysical Properties of a Hypothetical Carbazole-Benzophenone TADF Emitter (CB-TADF)

ParameterValueConditions
λabs (nm)350, 420Toluene Solution
λem (nm)510Toluene Solution
PLQY (%)85Doped in host film
Prompt Lifetime (τp, ns)25Doped in host film
Delayed Lifetime (τd, µs)5.2Doped in host film
ΔEST (eV)0.08Calculated

Fabrication and Characterization of OLED Devices

The ultimate test of a TADF emitter's performance is its incorporation into an OLED device.

Protocol 4: Fabrication of a Solution-Processed OLED

Objective: To fabricate a multi-layered OLED using the synthesized TADF emitter.

Device Architecture: ITO / PEDOT:PSS / Emissive Layer (Host:TADF Emitter) / Electron Transport Layer / LiF / Al

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Host material (e.g., CBP, mCP)

  • Synthesized TADF emitter

  • Electron transport material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

  • Glovebox system

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.[6]

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal.

  • Emissive Layer (EML) Deposition: Prepare a solution of the host material and the TADF emitter (typically 5-15 wt% doping concentration) in a suitable solvent (e.g., chlorobenzene). Spin-coat the EML onto the PEDOT:PSS layer.

  • Deposition of Subsequent Layers: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the electron transport layer, LiF, and the Al cathode.[7]

Device Characterization:

The performance of the fabricated OLED is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum.

Data Presentation:

Table 2: Performance of a Hypothetical OLED with CB-TADF Emitter

ParameterValue
Turn-on Voltage (V)3.2
Maximum Luminance (cd/m²)15,000
Maximum Current Efficiency (cd/A)45
Maximum Power Efficiency (lm/W)38
Maximum External Quantum Efficiency (%)18.5
CIE Coordinates (x, y)(0.35, 0.60)

Conclusion and Future Outlook

1-(4-(9H-carbazol-9-yl)phenyl)ethanone stands as a valuable and versatile platform for the development of novel TADF emitters. Its inherent donor characteristics and the reactivity of its ketone functionality provide a powerful toolkit for molecular engineers to design and synthesize materials with tailored photophysical properties. The protocols outlined in this guide offer a starting point for researchers to explore the vast chemical space accessible from this precursor. Future research will likely focus on the development of more sophisticated acceptor units and the fine-tuning of the donor-acceptor interactions to achieve even higher efficiencies, longer operational lifetimes, and a wider range of emission colors for next-generation OLED displays and solid-state lighting.

References

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  • Fluxim AG. (2022). Determining non-radiative decay rates in TADF emitters. [Link]

  • ResearchGate. (n.d.). Carbazole-based host molecules and photophysical properties of codeposited films of TADF emitter host molecules. [Link]

  • PMC. (n.d.). Method for accurate experimental determination of singlet and triplet exciton diffusion between thermally activated delayed fluorescence molecules. [Link]

  • MDPI. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules. [Link]

  • ResearchGate. (2022). How do we get singlet-triplet energy gap in TADF molecules? [Link]

  • ResearchGate. (2022). Determining non-radiative decay rates in TADF compounds using coupled transient and steady state optical data. [Link]

  • PMC. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Molecules. [Link]

  • ChemRxiv. (n.d.). Exact Solution of Kinetic Analysis for Thermally Activated Delayed Fluorescence. [Link]

  • ResearchGate. (2026). Synthesis and characterizations of N,N-bis(diphenylphosphino)ethylaniline derivatives and X-ray crystal structure of palladium (II), platinum (II) complexes. [Link]

  • RSC Publishing. (n.d.). Engineering the singlet–triplet energy splitting in a TADF molecule. [Link]

  • MDPI. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. Molecules. [Link]

  • MDPI. (n.d.). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. [Link]

  • MDPI. (n.d.). 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine). [Link]

  • ACS Publications. (2023). Benchmarking DFT Functionals for Excited-State Calculations of Donor–Acceptor TADF Emitters: Insights on the Key Parameters Determining Reverse Inter-System Crossing. The Journal of Physical Chemistry A. [Link]

  • PMC. (2019). Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. Polymers. [Link]

  • PubMed. (2023). Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2025). Engineering the singlet-triplet energy splitting in a TADF molecule. [Link]

  • ResearchGate. (n.d.). Carbazole and Benzophenone Based Twisted Donor–Acceptor Systems as Solution Processable Green Thermally Activated Delayed Fluorescence Organic Light Emitters. [Link]

  • YouTube. (2021). Part 6: An Application Example - Characterisation of a TADF Emitter. [Link]

  • RSC Publishing. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C. [Link]

  • ACS Publications. (2024). The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. [Link]

  • MDPI. (2024). Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether. Molecules. [Link]

Sources

Application

Application Note: Incorporation of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone in High-Performance Hole-Transporting Layers

Introduction: The Critical Role of Carbazole-Based Hole-Transporting Layers In the architecture of modern optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole-T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Carbazole-Based Hole-Transporting Layers

In the architecture of modern optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole-Transporting Layer (HTL) is a fundamentally critical component.[1][2] Its primary functions are to facilitate the efficient injection of holes from the anode (typically Indium Tin Oxide, ITO), transport these positive charge carriers to the emissive or active layer, and simultaneously block the passage of electrons to the anode, thereby preventing recombination losses at the interface.[3][4][5] The properties of the HTL—including its highest occupied molecular orbital (HOMO) energy level, hole mobility, thermal stability, and film morphology—directly influence key device performance metrics such as efficiency, brightness, and operational lifetime.[6]

Carbazole-based organic small molecules have emerged as a superior class of materials for HTL applications.[7][8] The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, provides a unique combination of high hole mobility, excellent chemical and thermal stability, and facile functionalization, allowing for the fine-tuning of its electronic properties.[7][9] This application note provides a detailed guide on the use of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone , a promising carbazole derivative, for the fabrication of high-quality HTLs. We will explore its fundamental properties and provide validated, step-by-step protocols for its incorporation into device structures using solution-based processing.

Profile of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

1-(4-(9H-carbazol-9-yl)phenyl)ethanone is an organic building block distinguished by the linkage of a carbazole unit to a phenyl ethanone group.[10] This molecular design leverages the excellent hole-transporting characteristics of the carbazole core. The electron-withdrawing nature of the acetyl group can modulate the electronic properties of the molecule, influencing its energy levels and solubility.

Caption: Molecular structure of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Physicochemical Properties

A summary of the key properties of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is provided below. These parameters are essential for preparing solutions and understanding the material's behavior during processing and in the final device.

PropertyValueSource
Synonyms 4-(9-Carbazolyl)phenylethanone; 9-(4-Acetylphenyl)-9H-carbazole[10][11]
CAS Number 142116-85-6[10][12]
Molecular Formula C₂₀H₁₅NO[10][11]
Molecular Weight 285.35 g/mol [10][11]
Appearance White to light yellow powder/crystal[11]
Purity (GC) ≥ 98.0%[11]
Melting Point 207.0 to 211.0 °C[11]
Boiling Point (Predicted) 417.3 ± 37.0 °C[12]
Max. Absorption λ (in CHCl₃) 330 nm[11]

Principle of Operation in an Optoelectronic Device

The efficacy of an HTL is governed by the energy alignment of its HOMO level relative to the work function of the anode and the HOMO level of the adjacent active layer. For efficient hole injection and transport, the HOMO level of the HTL should be positioned between that of the anode and the active layer, creating a "staircase" for holes to move with a minimal energy barrier. Carbazole-based materials typically possess deep HOMO levels, which facilitates this alignment.

G cluster_device Device Energy Level Diagram Anode Anode (ITO) Work Function (~4.7 eV) HTL HTL 1-(4-(9H-carbazol-9-yl)phenyl)ethanone Active Active Layer (e.g., Perovskite / Organic Emitter) ETL ETL (Electron Transport Layer) Cathode Cathode (e.g., Al) Work Function (~4.2 eV) A_WF->HTL_HOMO Hole Injection HTL_HOMO->Active_HOMO Hole Transport Active_LUMO->ETL_LUMO Electron Transport ETL_LUMO->C_WF Electron Collection

Caption: Energy level alignment in a typical optoelectronic device stack.

Experimental Protocols for HTL Fabrication

This section provides a comprehensive, step-by-step protocol for the fabrication of an HTL using 1-(4-(9H-carbazol-9-yl)phenyl)ethanone via spin-coating, a widely used technique for producing uniform thin films from solution.[13][14]

Required Materials & Equipment

Materials:

  • 1-(4-(9H-carbazol-9-yl)phenyl)ethanone (≥98% purity)

  • Solvents: Chlorobenzene (anhydrous), Chloroform (anhydrous)

  • Substrates: Indium Tin Oxide (ITO) coated glass slides (e.g., 15-20 Ω/sq)

  • Cleaning agents: Deionized (DI) water, Acetone (semiconductor grade), Isopropanol (semiconductor grade), laboratory detergent (e.g., Alconox)

  • Consumables: 0.2 µm PTFE syringe filters, glass vials, pipettes, nitrogen gas line.

Equipment:

  • Spin coater

  • Hotplate with temperature control

  • Ultrasonic bath

  • UV-Ozone cleaner or Plasma cleaner

  • Glovebox with a nitrogen atmosphere (<1 ppm O₂, <1 ppm H₂O)

  • Analytical balance

  • Magnetic stirrer

Protocol 1: Substrate Cleaning (Self-Validating)

Causality: The quality of the HTL is critically dependent on the cleanliness and surface energy of the substrate. An improperly cleaned substrate leads to poor film adhesion, dewetting, and pinholes, which create electrical shorts and severely degrade device performance. This multi-step cleaning protocol is designed to systematically remove both organic and inorganic contaminants.

  • Initial Scrub: Gently scrub the ITO-coated glass substrates with a lint-free wipe and a laboratory detergent solution.

  • Sequential Ultrasonication: Place the substrates in a substrate rack and sonicate sequentially in the following solutions for 15 minutes each:

    • Detergent solution

    • Deionized water (repeat twice)

    • Acetone

    • Isopropanol

  • Drying: After the final sonication step, immediately dry the substrates using a stream of high-purity nitrogen gas. Ensure no solvent residues remain.

  • Surface Activation: Immediately before use, treat the substrates with UV-Ozone for 15 minutes or an oxygen plasma treatment. This step removes final organic residues and increases the surface energy of the ITO, promoting better wettability for the HTL solution.

  • Storage: Store the cleaned substrates in a clean, sealed container or transfer them directly into the glovebox for immediate use.

Protocol 2: Solution Preparation

Causality: The concentration of the solution is a key parameter that influences the final thickness of the spin-coated film.[15] The choice of solvent is critical for ensuring complete dissolution of the material and achieving a uniform, defect-free film. Anhydrous solvents are used to minimize the impact of water, which can be detrimental to the performance of many organic electronic materials.

  • Environment: Perform all solution preparation inside a nitrogen-filled glovebox to prevent contamination from ambient air and moisture.

  • Weighing: Accurately weigh the desired amount of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous chlorobenzene (or chloroform) to achieve the target concentration. See Table 2 for recommendations.

  • Stirring: Place a small magnetic stir bar in the vial and leave it to stir on a magnetic stirrer at room temperature for at least 2-4 hours, or overnight, to ensure complete dissolution. Gentle heating (e.g., to 40-50 °C) can be used to expedite this process if necessary.

  • Filtration: Just before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles or aggregates that could act as defect sites in the final film.

Table 2: Recommended Solution Concentrations

Concentration (mg/mL)Recommended SolventAnticipated Use
5ChlorobenzeneThinner films, suitable for some OLED architectures
10ChlorobenzeneGeneral purpose, good starting point for PSCs
20ChlorobenzeneThicker films, may be required for planarizing rough underlying layers
Protocol 3: Thin Film Deposition & Annealing

Causality: Spin-coating uses centrifugal force to create a thin, uniform film.[16] The final film thickness is primarily controlled by the spin speed and the solution's viscosity.[17] A subsequent thermal annealing step is crucial for removing residual solvent and improving the molecular ordering and morphology of the film, which enhances charge transport.[18][19]

G cluster_workflow HTL Fabrication Workflow A Substrate Cleaning (Sonication Protocol) B Surface Activation (UV-Ozone / Plasma) A->B 15 min C Transfer to Glovebox B->C E Spin-Coating (Dynamic or Static Dispense) C->E D Prepare Solution (Dissolve & Filter) D->E F Thermal Annealing (On Hotplate) E->F 10-30 min G Cool to RT & Characterize F->G

Caption: Experimental workflow for HTL fabrication and processing.

  • Setup: Secure the cleaned ITO substrate onto the chuck of the spin coater inside the glovebox.

  • Dispensing: Dispense a sufficient amount of the filtered 1-(4-(9H-carbazol-9-yl)phenyl)ethanone solution onto the center of the substrate (e.g., ~40 µL for a 2.5x2.5 cm substrate). This can be done either before starting the spin (static dispense) or after it has started (dynamic dispense).[14]

  • Spinning: Start the spin-coating program. A two-step program is often effective for achieving high-quality films. Refer to Table 3 for example parameters.

  • Annealing: After the spin cycle is complete, carefully transfer the substrate to a pre-heated hotplate inside the glovebox. Anneal for the desired time and temperature (e.g., 100 °C for 10 minutes).

  • Cooling: After annealing, allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers or characterization.

Table 3: Example Spin-Coating Parameters

ParameterStep 1 (Spread)Step 2 (Thinning)Causality
Spin Speed (rpm) 10004000Step 1 ensures full substrate coverage. Step 2 primarily determines the final thickness.
Acceleration (rpm/s) 10004000Rapid acceleration helps in achieving uniformity.
Duration (s) 1030Sufficient time is needed for the film to reach equilibrium thickness and for solvent to evaporate.

Characterization and Validation

To validate the quality of the fabricated HTL, the following characterization techniques are recommended:

  • Atomic Force Microscopy (AFM): To analyze the surface topography. A high-quality HTL should have a low root-mean-square (RMS) roughness (< 1-2 nm) and be free of pinholes.[19]

  • UV-Visible Spectroscopy: To measure the optical transmittance. The HTL should be highly transparent (>95%) in the visible region of the spectrum to ensure maximum light reaches the active layer.

  • Device Fabrication and Testing: The ultimate validation is the performance of the HTL within a complete device (OLED or solar cell). Key performance indicators include Power Conversion Efficiency (PCE), Fill Factor (FF), Open-Circuit Voltage (Voc), and Short-Circuit Current Density (Jsc).[20]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Film Quality (Pinholes, "Comets") Incomplete dissolution of material; Particulates in solution; Poor substrate cleaning.Ensure solution is fully dissolved; Filter the solution with a 0.2 µm filter just before use; Re-run the substrate cleaning protocol.
Film Dewetting Low surface energy of the substrate; Incompatible solvent.Ensure proper UV-Ozone or plasma treatment of the substrate; Test alternative solvents like chloroform or solvent blends.
Low Device Performance (High Leakage Current) Pinholes or cracks in the HTL; Poor energy level alignment.Optimize spin-coating and annealing parameters to improve film morphology; Verify HOMO level of the HTL and ensure it is compatible with the device stack.
Inconsistent Film Thickness Inconsistent solution dispensing; Vibration during spin-coating.Use a calibrated pipette for consistent volume; Ensure the spin coater is on a stable, vibration-damped surface.

Conclusion

1-(4-(9H-carbazol-9-yl)phenyl)ethanone stands as a highly promising material for developing efficient hole-transporting layers in a range of optoelectronic applications. Its carbazole core provides the requisite electronic properties for effective hole transport, while its overall structure allows for solution-based processing. By adhering to the detailed protocols for substrate preparation, solution formulation, and thin-film deposition outlined in this guide, researchers can reliably fabricate high-quality, uniform HTLs. The provided insights into the causality behind each experimental step should empower users to rationally optimize their processes, troubleshoot effectively, and ultimately accelerate the development of next-generation organic electronic devices.

References

  • 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone, min 98%, 1 gram. CP Lab Safety.
  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. MDPI. [Link]

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. MDPI. [Link]

  • 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI. [Link]

  • Electrochromic Polymers Based on 1,4-Bis((9H-carbazol-9-yl)methyl)benzene and 3,4-Ethylenedioxythiophene Derivatives as Promising Electrodes for Flexible Electrochromic Devices. MDPI. [Link]

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Inorganics. [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Publications. [Link]

  • (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. [Link]

  • Advances in Hole Transport Materials for Layered Casting Solar Cells. MDPI. [Link]

  • Recent Advances in Hole-Transporting Layers for Organic Solar Cells. PubMed Central. [Link]

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  • Hole transport layers for organic solar cells: recent progress and prospects. Journal of Materials Chemistry A (RSC Publishing). [Link]

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  • The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Publications. [Link]

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  • Spin-coated copper(I) thiocyanate as a hole transport layer for perovskite solar cells. SpringerLink. [Link]

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Method

role of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone in blue phosphorescent OLEDs

An In-Depth Technical Guide to the Application of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone in Blue Phosphorescent OLEDs For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone in Blue Phosphorescent OLEDs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, hereafter referred to as CPE, and its pivotal role as a host material in the development of high-efficiency blue phosphorescent organic light-emitting diodes (PHOLEDs). We will explore the underlying scientific principles, detailed experimental protocols, and performance metrics associated with CPE-based devices.

The Challenge and Significance of Blue PHOLEDs

Organic light-emitting diodes (OLEDs) are at the forefront of display and solid-state lighting technologies. Phosphorescent OLEDs (PHOLEDs) are particularly noteworthy because they can, in theory, achieve an internal quantum efficiency (IQE) of 100% by harvesting both singlet and triplet excitons.[1][2] While highly efficient red and green PHOLEDs are commercially available, the development of stable and efficient blue PHOLEDs remains a significant challenge.[2][3] This "blue problem" stems from the high triplet energy of blue-emitting phosphorescent dopants, which necessitates host materials with even higher triplet energies to ensure efficient energy transfer and prevent back-transfer.[4] Furthermore, the high energy of blue photons can accelerate material degradation, leading to shorter device lifetimes.[2][3] The development of novel host materials like CPE is therefore critical to unlocking the full potential of PHOLED technology for full-color displays and energy-efficient lighting.[3]

1-(4-(9H-carbazol-9-yl)phenyl)ethanone (CPE): A Promising Host Material

CPE is a bipolar molecule that strategically combines a hole-transporting carbazole unit with an electron-withdrawing acetyl group on a phenyl linker. This molecular design imparts the necessary properties for an effective host material in blue PHOLEDs.

  • Carbazole Moiety : The 9-phenylcarbazole unit is a well-established building block in OLED materials. It offers excellent hole-transporting capabilities and, crucially, a high triplet energy, which is a primary requirement for a blue phosphorescent host.[4][5]

  • Phenyl-Ethanone Moiety : The acetyl group (-COCH₃) is an electron-withdrawing group that helps to balance charge transport within the emissive layer by improving electron injection and transport properties. This bipolar nature is essential for creating a wide recombination zone for charge carriers within the emissive layer, which can lead to higher efficiency and reduced efficiency roll-off at high brightness.

Physicochemical Properties of CPE

A thorough understanding of the material's properties is essential for device design and optimization. The key properties of CPE are summarized below.

PropertyValueSignificance in PHOLEDs
Chemical Formula C₂₀H₁₅NODefines the basic elemental composition.[6][7]
Molecular Weight 285.35 g/mol Influences evaporation rate during thermal deposition.[6][7]
CAS Number 142116-85-6Unique identifier for the chemical substance.[8]
Appearance White to light yellow powder/crystalBasic physical characteristic.[6]
Melting Point (Tₘ) 207-211 °CIndicates thermal stability during device operation and fabrication.[6]
Triplet Energy (T₁) ~2.8 - 3.0 eV (Estimated)Must be higher than the blue dopant's T₁ to ensure efficient Förster and Dexter energy transfer and prevent back-transfer.[4]
Thermal Stability (T₉) High (Expected)High glass transition temperature (Tg) ensures morphological stability of the amorphous thin film, preventing crystallization and device failure.

Synthesis and Material Preparation

CPE can be synthesized through standard organic chemistry techniques, typically involving a cross-coupling reaction. The following protocol outlines a general and effective method.

Protocol 1: Synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

This protocol describes a palladium-catalyzed Buchwald-Hartwig amination reaction, a common method for forming C-N bonds.

reagents Carbazole + 4'-Bromoacetophenone reaction Reaction (Reflux, under N₂) reagents->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., NaOtBu) catalyst->reaction solvent Anhydrous Toluene solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography (Silica Gel) workup->purification product 1-(4-(9H-carbazol-9-yl)phenyl)ethanone (CPE) purification->product

Caption: General synthesis workflow for CPE.

Methodology:

  • Reaction Setup : To an oven-dried Schlenk flask, add carbazole (1.0 eq.), 4'-bromoacetophenone (1.1 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a ligand like Xantphos (4 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition : Add anhydrous toluene via syringe.

  • Reaction : Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Quench with deionized water and extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization : Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Application in Blue PHOLEDs: Device Fabrication and Protocols

The primary application of CPE is as a host material in the emissive layer (EML) of a PHOLED. It is doped with a small amount of a blue phosphorescent guest emitter, such as bis(4,6-difluorophenylpyridinato-N,C²')picolinate (FIrpic).

Standard Blue PHOLED Device Architecture

A typical multilayer PHOLED structure incorporating a CPE-based emissive layer is detailed below. The selection of adjacent layers (HIL, HTL, ETL) is critical for balanced charge injection and transport, leading to optimal device performance.[1][9]

sub Glass Substrate anode Anode: ITO (125 nm) sub->anode hil Hole Injection Layer (HIL): MoO₃ (3 nm) anode->hil htl Hole Transport Layer (HTL): NPB (30 nm) hil->htl ebl Exciton Blocking Layer (EBL): TCTA (10 nm) htl->ebl eml Emissive Layer (EML): CPE:FIrpic (15 wt.%) (30 nm) ebl->eml etl Electron Transport Layer (ETL): TPBi (35 nm) eml->etl eil Electron Injection Layer (EIL): LiF (1 nm) etl->eil cathode Cathode: Al (100 nm) eil->cathode

Caption: Typical multilayer structure of a CPE-based blue PHOLED.

Energy Transfer Mechanism

The high triplet energy of the CPE host is essential for efficient energy transfer to the blue phosphorescent dopant (guest).

cluster_host CPE Host cluster_guest FIrpic Guest S1_H S₁ (Singlet) T1_H T₁ (Triplet) ~2.9 eV S1_H->T1_H ISC S0_H S₀ (Ground) T1_G T₁ (Triplet) ~2.65 eV T1_H->T1_G Energy Transfer (Förster/Dexter) S1_G S₁ (Singlet) S1_G->T1_G ISC S0_G S₀ (Ground) T1_G->S0_G Phosphorescence (Blue Light) recomb Charge Recombination (e⁻ + h⁺) recomb->S1_H 25% recomb->T1_H 75%

Sources

Application

Application Notes and Protocols for Investigating the Photocatalytic Activity of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Rising Prominence of Carbazole Derivatives in Photocatalysis Carbazole-based compounds have em...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Carbazole Derivatives in Photocatalysis

Carbazole-based compounds have emerged as a significant class of organic photoredox catalysts, finding diverse applications in organic synthesis and materials science.[1] Their unique electronic and photophysical properties, stemming from the electron-rich carbazole moiety, make them excellent candidates for mediating a variety of chemical transformations under mild, light-driven conditions.[2] The core structure of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone and its derivatives combines the well-established photoactive carbazole unit with a phenyl ethanone group, offering a versatile scaffold for tuning the photocatalytic and photophysical properties.[3][4] The modular nature of this framework allows for systematic modifications to influence the redox potentials, absorption spectra, and quantum yields, thereby tailoring the catalyst for specific applications.[5]

This guide provides a comprehensive overview of the application of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone derivatives in photocatalysis. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to synthesize, characterize, and evaluate the photocatalytic efficacy of these promising compounds. The subsequent sections will delve into the synthetic strategies, essential characterization techniques, and step-by-step protocols for assessing photocatalytic performance, including mechanistic investigations through scavenger experiments and the determination of apparent quantum yields.

I. Synthesis and Characterization of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone Derivatives

The synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone and its derivatives can be achieved through various established synthetic routes. A common approach involves the nucleophilic substitution reaction between a carbazole salt and a substituted 4-halophenyl ethanone. Further derivatization can be accomplished through reactions targeting the carbazole ring or the phenyl ethanone moiety.

General Synthetic Scheme:

A prevalent method for synthesizing the core structure involves the Ullmann condensation or Buchwald-Hartwig amination, coupling carbazole with a 4-haloacetophenone. Modifications to the carbazole or phenyl rings can be introduced before or after this key coupling step. For instance, substituted carbazoles can be used as starting materials, or the acetyl group on the phenyl ring can be chemically transformed.

Protocol 1: Synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

This protocol outlines a general procedure for the synthesis of the parent compound, which can be adapted for various derivatives.

Materials:

  • 9H-Carbazole

  • 4-Fluoroacetophenone

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Toluene, anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add 9H-carbazole (1.0 eq), 4-fluoroacetophenone (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Characterization:

Thorough characterization of the synthesized derivatives is crucial to confirm their structure and purity. The following techniques are indispensable:

Technique Purpose Expected Observations for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of covalent bonds.Characteristic aromatic proton signals for the carbazole and phenyl moieties, and a singlet for the methyl protons of the ethanone group.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact molecular weight and elemental composition.A molecular ion peak corresponding to the calculated exact mass of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O stretching (ketone), C-N stretching, and aromatic C-H stretching.
UV-Visible Spectroscopy Determination of the electronic absorption properties and the maximum absorption wavelength (λₘₐₓ).Strong absorption bands in the UV region, characteristic of the carbazole and phenyl chromophores. The λₘₐₓ for the parent compound is around 330 nm in chloroform.
Fluorescence Spectroscopy Evaluation of the emission properties and fluorescence quantum yield.Emission spectrum upon excitation at or near the λₘₐₓ. The fluorescence quantum yield can be determined relative to a standard.
X-ray Diffraction (XRD) For crystalline solids, to determine the crystal structure and packing.A diffraction pattern that can be used to solve the crystal structure, revealing important intermolecular interactions.

II. Application Notes: Evaluating Photocatalytic Activity

The photocatalytic potential of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone derivatives can be harnessed in a variety of organic transformations. Their mechanism of action typically involves the absorption of light to generate an excited state, which can then engage in either an oxidative or reductive quenching cycle to facilitate the desired chemical reaction.

Key Experimental Considerations:

  • Light Source: The choice of light source is critical and should be matched to the absorption spectrum of the photocatalyst. Blue LEDs (e.g., 450 nm) are commonly used for organic photocatalysts that absorb in the visible region.[6]

  • Solvent: The solvent should be able to dissolve the reactants and the photocatalyst, and it should be inert under the reaction conditions. Acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM) are common choices.

  • Degassing: For reductive processes, it is often necessary to remove dissolved oxygen from the reaction mixture, as it can quench the excited state of the photocatalyst or react with radical intermediates. This is typically achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solution.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by various analytical techniques, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.

Potential Photocatalytic Applications:

Based on the known reactivity of carbazole derivatives, 1-(4-(9H-carbazol-9-yl)phenyl)ethanone derivatives are expected to be effective in photocatalytic reactions such as:

  • Reductive Dehalogenation: The excited state of the carbazole derivative can act as a potent single-electron reductant, capable of reducing aryl halides.[5]

  • C-H Arylation: These photocatalysts can facilitate the arylation of C-H bonds, a powerful tool for carbon-carbon bond formation.

  • Polymerization Reactions: Carbazole derivatives have been shown to initiate atom transfer radical polymerization (ATRP) under visible light.

  • Oxidative Coupling Reactions: In an oxidative quenching cycle, these compounds can mediate the coupling of various substrates.

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the photocatalytic activity of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone derivatives.

Protocol 2: General Procedure for a Photocatalytic Test Reaction (e.g., Reductive Dehalogenation)

This protocol describes a typical setup for a small-scale photocatalytic reaction.

Materials:

  • 1-(4-(9H-carbazol-9-yl)phenyl)ethanone derivative (photocatalyst, e.g., 1-5 mol%)

  • Aryl halide substrate (e.g., 4-bromobenzonitrile, 1.0 eq)

  • Sacrificial electron donor (e.g., triethylamine, 3.0 eq)

  • Anhydrous solvent (e.g., acetonitrile)

  • Reaction vial (e.g., 2 mL screw-cap vial with a magnetic stir bar)

  • Light source (e.g., blue LED lamp, 450 nm)

  • Cooling fan

Procedure:

  • To the reaction vial, add the photocatalyst, aryl halide substrate, and magnetic stir bar.

  • Seal the vial with a septum-containing cap.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen) three times.

  • Add the anhydrous solvent and the sacrificial electron donor via syringe.

  • Place the vial in a holder at a fixed distance from the light source.

  • Position a cooling fan to maintain the reaction temperature at approximately room temperature.

  • Turn on the light source and begin stirring.

  • At specified time points, withdraw aliquots of the reaction mixture for analysis by GC or HPLC to determine the conversion of the starting material and the yield of the product.

  • As a control experiment, set up an identical reaction but keep it in the dark to ensure that the reaction is light-dependent.

Protocol 3: Mechanistic Investigation via Radical Scavenging Experiments

Scavenger experiments are essential for elucidating the reaction mechanism by identifying the key reactive intermediates.[7]

Materials:

  • Scavenging agents:

    • Benzoquinone (p-BQ) for superoxide radicals (•O₂⁻)[1]

    • tert-Butanol (t-BuOH) for hydroxyl radicals (•OH)

    • Ethylenediaminetetraacetic acid (EDTA) for holes (h⁺)[8]

    • Silver nitrate (AgNO₃) for electrons (e⁻)

  • Standard photocatalytic reaction setup as described in Protocol 2.

Procedure:

  • Set up a series of parallel photocatalytic reactions as described in Protocol 2.

  • To each reaction, add a specific scavenging agent at a predetermined concentration (e.g., 1-10 mM).[1]

  • Run the reactions under the standard conditions and monitor their progress.

  • Compare the reaction rates and product yields of the scavenger-containing reactions to a control reaction without any scavenger.

  • A significant decrease in the reaction rate in the presence of a particular scavenger suggests the involvement of the corresponding reactive species in the reaction mechanism.

Data Interpretation:

Scavenger Target Species Observed Effect Inference
Benzoquinone•O₂⁻Significant inhibitionThe reaction proceeds via a superoxide radical intermediate.
tert-Butanol•OHMinimal or no inhibitionHydroxyl radicals are not the primary reactive species.
EDTAh⁺Significant inhibitionThe photocatalyst operates through an oxidative quenching cycle.
Silver Nitratee⁻Significant inhibitionThe photocatalyst operates through a reductive quenching cycle.

Protocol 4: Determination of Apparent Quantum Yield (AQY)

The apparent quantum yield (AQY) is a critical parameter for quantifying the efficiency of a photocatalytic process.[9] It is defined as the ratio of the number of molecules of a specific product formed to the number of incident photons.[10]

Materials and Equipment:

  • Calibrated light source with a known photon flux (photons/second) at the emission wavelength.

  • Reaction vessel with a defined irradiation area.

  • Actinometer for light source calibration (e.g., potassium ferrioxalate).

  • Analytical instrument for quantifying the product (e.g., GC or HPLC with a calibration curve).

Procedure:

  • Calibrate the Light Source: Determine the incident photon flux (I₀) of the light source at the reaction position using a chemical actinometer or a calibrated photodiode.

  • Perform the Photocatalytic Reaction: Set up the photocatalytic reaction as described in Protocol 2, ensuring that the initial conversion is low (typically <20%) to maintain a constant reaction rate.

  • Quantify the Product: After a specific irradiation time (t), quench the reaction and accurately measure the number of moles of the product formed (n_product).

  • Calculate the AQY: Use the following formula to calculate the apparent quantum yield:

    AQY (%) = (Number of molecules of product formed / Number of incident photons) x 100

    AQY (%) = [(n_product × N_A) / (I₀ × t)] × 100

    Where:

    • n_product is the number of moles of the product.

    • N_A is Avogadro's number (6.022 x 10²³ mol⁻¹).

    • I₀ is the incident photon flux (photons s⁻¹).

    • t is the irradiation time (s).

Causality Behind the Protocol: A low conversion rate is crucial for accurate AQY determination to ensure that the reaction kinetics are in the zero-order regime with respect to the substrate concentration and that the light absorption by the photocatalyst remains relatively constant throughout the measurement period.

IV. Visualization of Key Processes

Diagram 1: General Photocatalytic Cycle

G cluster_oxidative Oxidative Quenching PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star hν (Light Absorption) Quencher_ox Electron Donor (D) Quencher_red Electron Acceptor (A') PC_red Reduced PC (PC⁻) PC_star->PC_red e⁻ transfer PC_ox Oxidized PC (PC⁺) PC_star->PC_ox e⁻ transfer Substrate Substrate (A) Product Product (B) Quencher_ox->Substrate Oxidation Quencher_red->Product Reduction PC_red->PC Regeneration PC_ox->PC Regeneration G cluster_synthesis Synthesis & Characterization cluster_evaluation Photocatalytic Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Carbazole Derivative Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, HRMS, etc.) Purification->Characterization Reaction_Setup Photocatalytic Reaction Setup Characterization->Reaction_Setup Time_Course Time-Course Analysis (GC/HPLC) Reaction_Setup->Time_Course Scavenger_Exp Scavenger Experiments Time_Course->Scavenger_Exp AQY_Measurement Apparent Quantum Yield Measurement Time_Course->AQY_Measurement Kinetics Kinetic Analysis Time_Course->Kinetics Mechanism Mechanism Elucidation Scavenger_Exp->Mechanism Efficiency Efficiency Determination AQY_Measurement->Efficiency Kinetics->Mechanism Mechanism->Efficiency

Caption: Workflow for the evaluation of photocatalytic activity.

V. Conclusion and Future Outlook

The 1-(4-(9H-carbazol-9-yl)phenyl)ethanone scaffold represents a highly versatile and promising platform for the development of novel organic photocatalysts. The protocols and application notes provided in this guide offer a robust framework for researchers to explore the full potential of these compounds. By systematically synthesizing and evaluating derivatives, it is possible to fine-tune their photophysical and electrochemical properties to achieve high efficiency and selectivity in a wide range of chemical transformations. Future research in this area will likely focus on expanding the scope of reactions catalyzed by these derivatives, developing more sustainable and scalable synthetic protocols, and applying these photocatalysts in complex chemical syntheses, including in the field of drug development.

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  • Scientific Research Publishing. (2017). Evaluation of Reaction Mechanism for Photocatalytic Degradation of Dye with Self-Sensitized TiO2 under Visible Light Irradiation. Open Journal of Inorganic Non-metallic Materials, 7, 1-7. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Doping La into the depletion layer of Cd0.6Zn0.4S photocatalyst for efficient H2 evolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). CARBAZOLE DEGRADATION PATHWAYS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-driven photocyclization reaction: photocatalyst-free mediated intramolecular N–N coupling for the synthesis of 2H-indazole-3-carboxamides from aryl azides. Organic Chemistry Frontiers, 7(18), 2715-2720. [Link]

  • Royal Society of Chemistry. (n.d.). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1, (22), 3453-3461. [Link]

  • MDPI. (2021). Solvent-Free Visible Light Photocatalytic Oxidation Processes Mediated by Transparent Films of an Imine-Based Organic Polymer. Polymers, 13(23), 4124. [Link]

Sources

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of 1-(4-(9H-Carbazol-9-yl)phenyl)ethanone Derivatives for Drug Discovery Scaffolds

An Application Guide for Researchers and Drug Development Professionals Introduction: The Strategic Value of Carbazole Scaffolds and the Suzuki-Miyaura Coupling The carbazole nucleus is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Carbazole Scaffolds and the Suzuki-Miyaura Coupling

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties, rigid planar structure, and ability to participate in various intermolecular interactions. These characteristics make carbazole-containing molecules potent candidates for a range of therapeutic targets. The specific scaffold, 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, combines the carbazole moiety with a phenyl ethanone group, presenting a versatile platform for further chemical elaboration. The ketone functionality serves as a handle for subsequent reactions, while the carbazole and phenyl rings can be functionalized to modulate the molecule's steric and electronic properties, thereby fine-tuning its biological activity.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon (C-C) bonds.[1][2] Its significance, recognized with the 2010 Nobel Prize in Chemistry, lies in its operational simplicity, mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1] For pharmaceutical process chemistry, the Suzuki-Miyaura coupling provides an elegant and efficient pathway to construct complex biaryl and heteroaryl structures, which are common motifs in many drug molecules.[1][3]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the Suzuki-Miyaura coupling of halogenated derivatives of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. We will delve into the mechanistic rationale behind the procedural steps, offer guidance on reaction optimization, and present a troubleshooting framework to empower researchers in synthesizing novel carbazole derivatives for drug discovery and development.

Mechanistic Pillars of the Suzuki-Miyaura Reaction

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X (Aryl Halide) PdII_Complex Ar¹-Pd(II)L₂-X (Aryl Palladium(II) Complex) OxAdd->PdII_Complex PdII_Complex->Pd0 Reductive Elimination Transmetalation Transmetalation PdII_Dimer Ar¹-Pd(II)L₂-Ar² (Diaryl Palladium(II) Complex) Transmetalation->PdII_Dimer + Ar²-B(OR)₃⁻ PdII_Dimer->PdII_Complex Transmetalation RedElim Reductive Elimination PdII_Dimer->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product Boronate Ar²-B(OR)₃⁻ (Activated Boronate) Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid Ar²-B(OH)₂ (Boronic Acid) BoronicAcid->Base Activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind the Core Components:

  • Palladium Catalyst and Ligand: The reaction is initiated by a Pd(0) species. While various Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used, they are reduced in situ to the active Pd(0) state. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are often essential. They stabilize the Pd(0) center, promote the oxidative addition step (especially for less reactive aryl chlorides), and facilitate the final reductive elimination to release the product.[4][5]

  • The Base: The base is not merely an acid scavenger. Its primary role is to activate the boronic acid.[6] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which is necessary for the transmetalation step—the transfer of the organic group from boron to palladium.[7] The choice of base (e.g., K₂CO₃, K₃PO₄) can significantly impact reaction rates and suppress side reactions like protodeboronation.[4]

  • The Solvent System: The solvent must solubilize the reactants to varying degrees. Biphasic solvent systems, such as toluene/water or dioxane/water, are very common. This setup can facilitate the interaction of organic-soluble and aqueous-soluble components and often simplifies product isolation.[4]

Experimental Protocol: Synthesis of 1-(4-(3-(4-methoxyphenyl)-9H-carbazol-9-yl)phenyl)ethanone

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

Reaction Scheme:

(Self-generated image, not from search)

Materials and Reagents
ReagentGradeSupplierExample Part No.Notes
1-(4-(3-bromo-9H-carbazol-9-yl)phenyl)ethanone>97%Sigma-Aldrich(Custom synth)Starting aryl halide.
4-Methoxyphenylboronic acid>98%Combi-BlocksQA-1103Boronic acid coupling partner.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Complex with CH₂Cl₂Strem Chemicals46-0415PdCl₂(dppf)·CH₂Cl₂ catalyst.[8]
Potassium Carbonate (K₂CO₃)Anhydrous, >99%FisherP208Base. Must be finely ground before use.
1,4-DioxaneAnhydrous, >99.8%Acros Organics615130010Reaction solvent.
Deionized WaterHigh PurityLab supplyN/ACo-solvent. Must be degassed.
Ethyl AcetateACS GradeVWRVW3110-4For extraction.
Brine (Saturated NaCl solution)N/ALab preparedN/AFor washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichM7506Drying agent.
Silica Gel230-400 meshSorbent Tech.30930M-25For column chromatography.
Equipment
  • Round-bottom flasks (50 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Schlenk line or glovebox (recommended)

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add Reactants to Flask (Carbazole, Boronic Acid, Base) B 2. Seal and Purge (Septum, 3x Vacuum/N₂ Cycles) A->B C 3. Add Degassed Solvents (Dioxane, Water) B->C D 4. Add Catalyst (PdCl₂(dppf)) C->D E 5. Heat to Reflux (e.g., 90-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench (Add Water) F->G Reaction Complete H 8. Extract with EtOAc G->H I 9. Wash & Dry Organic Layer H->I J 10. Concentrate in vacuo I->J K 11. Purify by Column Chromatography J->K L 12. Characterize Pure Product K->L

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-(3-bromo-9H-carbazol-9-yl)phenyl)ethanone (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and finely ground potassium carbonate (3.0 mmol, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate under high vacuum for 5 minutes, then backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL) via syringe. Stir the mixture for 10 minutes to ensure good suspension. Rationale: Solvents should be degassed by sparging with nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Briefly remove the septum and add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.03 mmol, 3 mol%) in one portion under a positive flow of nitrogen. Immediately reseal the flask.

  • Reaction Conditions: Attach a reflux condenser (under nitrogen), and lower the flask into a pre-heated heating mantle set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting aryl bromide spot indicates reaction completion. This typically takes 4-12 hours.

  • Work-up - Quenching: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Add deionized water (20 mL).

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate. Rationale: The brine wash helps to remove residual water from the organic phase.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

Even robust protocols may require optimization for different substrates.

Issue / ObservationPotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently strong or poorly soluble base.3. Reaction temperature too low.1. Use a fresh bottle of catalyst or a more robust precatalyst (e.g., XPhos Pd G3). Ensure rigorous inert technique. 2. Switch to a stronger base like K₃PO₄, especially for less reactive boronic acids. 3. Increase temperature to the boiling point of the solvent. Try a higher-boiling solvent like toluene.
Significant Homocoupling 1. Presence of oxygen in the reaction.2. Boronic acid instability.1. Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction. 2. Use the boronic acid pinacol ester (BPin) derivative instead of the free acid, as they are often more stable.
Protodeboronation 1. Base is too strong or reaction time is too long.2. Presence of excess water.1. Use a milder base such as NaHCO₃ or KF.[4] 2. Minimize the amount of water or use anhydrous conditions with a base like K₃PO₄. Monitor the reaction closely and stop it once the starting material is consumed.
Dehalogenation of SM 1. Impurities in reagents.2. Side reaction promoted by certain ligand/base combinations.1. Ensure high purity of all reagents. 2. Screen different ligands. Sometimes less electron-rich ligands can mitigate this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic scaffolds like 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. By understanding the mechanistic underpinnings and carefully controlling key parameters such as the catalyst system, base, and reaction atmosphere, researchers can efficiently generate diverse libraries of novel molecules. The protocol and troubleshooting guide presented here serve as a robust starting point for scientists and professionals in drug development to accelerate their discovery programs.

References

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • ResearchGate. (2023, March 19). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • RSC Publishing. (2024, January 18). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Palladium‐Catalysed Amination of Hindered Aryl Halides with 9 H ‐Carbazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with.... Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Organic Letters. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Retrieved from [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

Welcome to the technical support guide for the purification of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone (C-4-APE). This document is designed for researchers, medicinal chemists, and materials scientists who are synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone (C-4-APE). This document is designed for researchers, medicinal chemists, and materials scientists who are synthesizing and purifying this valuable carbazole derivative. C-4-APE is a key building block in the development of materials for organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) applications, as well as a precursor for various pharmacologically active compounds.

The purification of C-4-APE can be challenging due to the nature of its synthesis, which often involves transition-metal-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and obtain high-purity material.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Issue 1: My final product is a persistent off-white, yellow, or brownish solid, even after initial purification.

Question: I've performed the synthesis and isolated the crude product. After what I thought was a successful purification, my 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is not the expected white crystalline solid. What could be the cause, and how do I fix it?

Answer:

This is a very common issue and typically points to the presence of persistent, colored impurities. The origin of these impurities is often tied to the synthetic route used.

Probable Causes & Solutions:

  • Residual Metal Catalyst: If your synthesis involved a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, traces of the metal can remain complexed to your product or as finely dispersed nanoparticles, imparting color.

    • Solution: Before concentrating your crude product, pass the organic solution through a short plug of silica gel, celite, or a specialized metal scavenger resin. This is highly effective at capturing a significant portion of the residual catalyst.

  • Oxidized Impurities: Carbazole and its derivatives can be susceptible to oxidation, leading to colored byproducts.

    • Solution: Ensure your reactions and purifications are carried out under an inert atmosphere (Nitrogen or Argon) where possible, especially if reaction temperatures are high. Using degassed solvents for chromatography can also minimize on-column oxidation.

  • Highly Conjugated Byproducts: Small amounts of highly conjugated side products formed during the reaction can be intensely colored.

    • Solution: A carefully optimized column chromatography protocol is usually required to separate these. If the impurity is significantly less polar, it will elute first. If it is more polar, it may streak down the column. A final recrystallization step is often necessary to remove the last traces of these colored impurities.

Issue 2: My column chromatography separation is poor, with significant overlap between my product and impurities.

Question: I'm struggling to get good separation of C-4-APE from its impurities using column chromatography. The fractions are either mixed or the product elutes over a very large volume. What am I doing wrong?

Answer:

Poor chromatographic resolution is a frequent challenge. The key is to find the right balance of solvent polarity to achieve differential migration of the components on the stationary phase.

Underlying Principles:

1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a moderately polar molecule. The carbazole moiety is relatively nonpolar, while the ketone group provides a site for hydrogen bonding with the silica gel. Unreacted carbazole is less polar than the product, and unreacted 4-haloacetophenone will have a different polarity depending on the halogen.

Troubleshooting Steps & Protocol:

  • Analytical Thin Layer Chromatography (TLC) is Crucial: Before attempting a large-scale column, you must optimize your solvent system using TLC.

    • Goal: Aim for an Rf value of 0.25 - 0.35 for the product spot. This generally provides the best separation on a column.[1]

    • Starting Solvent Systems to Screen:

      • Hexane / Ethyl Acetate

      • Dichloromethane / Hexane[2]

      • Toluene / Ethyl Acetate

  • Interpreting Your TLC:

    • Impurity with higher Rf: This is a less polar impurity, likely unreacted carbazole or a homocoupled byproduct.

    • Impurity with lower Rf: This is a more polar impurity.

    • Streaking: If your product spot is streaking, it may be due to overloading the TLC plate or the solvent system being too polar.

Detailed Column Chromatography Protocol:

This protocol is a robust starting point. Adjust the solvent gradient based on your TLC analysis.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Column Packing: Pack the column as a slurry in the initial, low-polarity eluent.

  • Loading: Load your crude product dissolved in a minimal amount of dichloromethane or the eluent mixture. If solubility is low, you can adsorb it onto a small amount of silica gel and dry-load it onto the column.

  • Elution Profile:

    • Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) to elute very nonpolar impurities.

    • Gradually increase the polarity (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate). This gradual change is key to good separation.

    • Collect fractions and monitor by TLC. Combine the pure fractions containing your product.

Workflow for Purification of C-4-APE

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Purity Assessment Crude Crude 1-(4-(9H-carbazol-9-yl)phenyl)ethanone (Contains starting materials, catalyst, byproducts) Workup Aqueous Workup (Remove inorganic salts) Crude->Workup Dissolve in organic solvent Column Silica Gel Column Chromatography (Separate by polarity) Workup->Column Concentrate and load Recrystallization Recrystallization (Final polishing) Column->Recrystallization Combine pure fractions & concentrate Analysis Purity Check (TLC, NMR, Melting Point) Recrystallization->Analysis Collect crystals

Caption: General purification workflow for C-4-APE.

Issue 3: I can't get my product to crystallize, or it "oils out" of solution.

Question: After column chromatography, I have a seemingly pure, concentrated product, but it won't crystallize from any solvent I try. It either remains a thick oil or separates as a liquid phase. How do I induce crystallization?

Answer:

"Oiling out" occurs when a compound is insoluble in a solvent at a certain temperature, but its melting point is lower than the temperature of the solution, so it separates as a liquid instead of a solid. The key to successful recrystallization is finding a solvent (or solvent system) where the product has high solubility at high temperatures and low solubility at low temperatures.

Systematic Approach to Recrystallization:

  • Solvent Screening: Use small amounts of your product (~10-20 mg) in test tubes to screen a range of solvents.

Solvent ClassRecommended SolventsRationale
Alcohols Ethanol, IsopropanolThe ketone functionality may allow for moderate solubility in hot alcohols. Often good for carbazoles.[3]
Ketones Acetone"Like dissolves like" principle; the ketone product should be soluble in a ketone solvent.
Esters Ethyl AcetateA moderately polar solvent that is often effective.
Chlorinated Dichloromethane (DCM)Excellent at dissolving many organics, but often needs an "anti-solvent".
Aromatics TolueneGood for dissolving aromatic compounds, but may require cooling to very low temperatures.
Nonpolar Hexane, HeptaneLikely to be poor solvents on their own, but excellent as "anti-solvents".
  • Single Solvent Recrystallization Protocol:

    • Add a small amount of the chosen solvent to your product and heat the mixture to boiling.

    • Continue adding the solvent dropwise until the product just dissolves.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • If still no crystals, cool the flask in an ice bath or a freezer.

  • Two-Solvent (Solvent/Anti-Solvent) Recrystallization Protocol: This is often the most effective method.

    • Dissolve your product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane or hot Acetone).

    • Slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., Hexane or Methanol) dropwise at room temperature until the solution becomes faintly cloudy (turbid).

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly. Crystals should form at the interface of solubility.

A commonly successful system for similar compounds is Dichloromethane/Hexane or Dichloromethane/Methanol .

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-(4-(9H-carbazol-9-yl)phenyl)ethanone?

A1: The impurity profile depends heavily on your synthetic method.

  • For Ullmann-type reactions (copper-catalyzed):

    • Unreacted 9H-carbazole.

    • Unreacted 4-haloacetophenone (e.g., 4-bromoacetophenone).

    • Homocoupled bicarbazole.

    • Residual copper salts.

  • For Buchwald-Hartwig reactions (palladium-catalyzed):

    • Unreacted 9H-carbazole.

    • Unreacted 4-haloacetophenone.

    • Residual palladium catalyst and phosphine ligands.

Q2: What is the expected melting point of pure C-4-APE?

A2: The reported melting point for high-purity 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is in the range of 207-211 °C .[4] A broad melting range or a melting point significantly below this range indicates the presence of impurities.

Q3: Can I use a different stationary phase for column chromatography besides silica gel?

A3: While silica gel is the most common and effective choice for this compound, you could consider other options if you are facing specific separation challenges. Alumina (neutral or basic) can sometimes be useful if your compound is sensitive to the acidic nature of silica. However, for most applications, optimizing the solvent system with silica gel is the most practical approach.

Q4: My NMR spectrum looks clean, but the product is still colored. Is it pure enough?

A4: Not necessarily. NMR spectroscopy is excellent for identifying and quantifying major impurities but may not detect trace amounts of intensely colored, highly conjugated impurities. If the color persists after chromatography and recrystallization, and the melting point is sharp and in the correct range, the purity may be acceptable for many applications. For high-performance applications like OLEDs, even trace colored impurities can affect device performance, and further purification (e.g., sublimation or zone refining) might be necessary.

Q5: How should I store the purified 1-(4-(9H-carbazol-9-yl)phenyl)ethanone?

A5: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. A recommended storage temperature is below 15°C to ensure long-term stability.[4]

References

  • Gülcemal, D., et al. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications. Available at: [Link]

  • Kozlov, A. S., et al. (2022). 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[2][5]thiadiazolo[3,4-d]pyridazine. MDPI. Available at: [Link]

  • Supporting Information. (2015). The Royal Society of Chemistry. Available at: [Link]

  • European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. EP 3526188 B1. Available at: [Link]

  • Wang, C., et al. (2012). Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group. PubMed Central. Available at: [Link]

  • Google Patents. (2020). Method for purification of 4-hydroxyacetophenone. US10752571B2.
  • Li, J., et al. (2012). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. PubMed Central. Available at: [Link]

  • ResearchGate. (2019). Carbazole-functionalized hyper-cross-linked polymers for CO2 uptake based on Friedel–Crafts polymerization on 9-phenylcarbazole. Available at: [Link]

  • ResearchGate. (2019). Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. Available at: [Link]

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. PubMed Central. Available at: [Link]

  • CP Lab Safety. (n.d.). 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone, min 98%, 1 gram. Retrieved from [Link]

  • MDPI. (2020). 1-(4-Fluorobenzoyl)-9H-carbazole. Available at: [Link]

  • National Institutes of Health. (2020). 9-(4-Methoxyphenyl)-9H-carbazole. PubMed Central. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

Welcome to the technical support center for the purification of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the column chromatography purification of this valuable carbazole derivative. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and successful experimental outcomes.

Introduction to the Purification Challenge

1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a key building block in the development of materials for organic light-emitting diodes (OLEDs) and pharmaceuticals. Its synthesis, commonly achieved through Buchwald-Hartwig amination or Ullmann condensation, often results in a crude product containing unreacted starting materials, catalyst residues, and various side-products. Effective purification by column chromatography is therefore a critical step to obtain the high-purity material required for downstream applications. This guide will address common issues encountered during this purification process.

Pre-Purification Checklist and Considerations

Before proceeding with column chromatography, a thorough characterization of the crude product is essential.

1. What are the key physicochemical properties of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone?

Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₂₀H₁₅NO[1]
Molecular Weight 285.35 g/mol [1]
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 207-211 °C[1]
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and THF. Limited solubility in non-polar solvents like hexane.General chemical knowledge

2. What are the likely impurities in my crude product?

The nature of impurities is dictated by the synthetic route employed. The most common methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Synthetic RouteCommon ImpuritiesExpected Chromatographic Behavior
Buchwald-Hartwig Amination Unreacted carbazole, unreacted 4'-haloacetophenone, homocoupled biaryl products, palladium catalyst residues, phosphine oxide ligands.Carbazole is moderately polar. 4'-haloacetophenones are more polar than the product. Homocoupled products are generally non-polar. Phosphine oxides can be highly polar.
Ullmann Condensation Unreacted carbazole, unreacted 4'-haloacetophenone, copper catalyst residues, homocoupled products.Similar to Buchwald-Hartwig impurities, with copper salts being highly polar and often removable with an aqueous workup.

Experimental Protocol: Column Chromatography

This section provides a detailed, step-by-step methodology for the purification of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Materials and Reagents:
  • Crude 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes/flasks

  • Rotary evaporator

Step-by-Step Protocol:
  • TLC Analysis and Solvent System Optimization:

    • Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the crude mixture on a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A good starting point is a 4:1 (hexane:ethyl acetate) ratio.[1]

    • Visualize the spots under UV light (254 nm and 365 nm).

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.

    • Adjust the solvent polarity as needed. Increasing the proportion of ethyl acetate will decrease the Rf values of all components.

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.

    • Pack the column using either the "dry packing" or "wet packing" method. Ensure the silica gel bed is well-compacted and free of air bubbles.

    • Equilibrate the packed column with the chosen eluent system.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel.

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to yield the purified 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My product is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate.

A1: This indicates that your product is highly polar or is strongly interacting with the silica gel.

  • Causality: The ketone and the nitrogen atom in the carbazole moiety can interact with the acidic silanol groups on the silica surface.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the ethyl acetate concentration. If this is insufficient, consider adding a small amount of a more polar solvent like methanol (0.5-1%) to your eluent system.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic). Perform a TLC analysis on an alumina plate to assess separation.

Q2: All my spots are running at the solvent front on the TLC plate.

A2: This suggests that your eluent system is too polar.

  • Causality: The eluent is effectively competing with the stationary phase for interaction with your compounds, leading to poor retention.

  • Solution:

    • Decrease Eluent Polarity: Increase the proportion of hexane in your eluent system. Try ratios such as 9:1 or 19:1 (hexane:ethyl acetate).[2]

    • Alternative Solvents: Consider using a less polar solvent system, such as dichloromethane/hexane.

Q3: I am getting poor separation between my product and an impurity.

A3: This is a common challenge that requires careful optimization.

  • Causality: The product and impurity have very similar polarities.

  • Solution:

    • Fine-tune the Eluent: Make small, incremental changes to the solvent ratio. Sometimes a very specific ratio is needed for optimal separation.

    • Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column.

    • Alternative Solvent Systems: Explore different solvent combinations. For example, toluene/ethyl acetate or dichloromethane/diethyl ether might offer different selectivity.

Q4: My product is showing significant tailing on the TLC plate and column.

A4: Tailing is often caused by strong interactions with the stationary phase or overloading the column.

  • Causality: The acidic nature of silica gel can lead to strong adsorption of basic or highly polar compounds. Overloading saturates the stationary phase.

  • Solution:

    • Add a Modifier: Add a small amount of a competitive base, such as triethylamine (0.1-0.5%), to the eluent to neutralize the acidic sites on the silica gel.

    • Reduce Sample Load: Ensure you are not overloading the column. Use a higher ratio of silica gel to crude product.

    • Consider an Alternative Stationary Phase: As mentioned before, alumina can be a good alternative.

Q5: I have a colored impurity that is co-eluting with my product.

A5: Colored impurities are often residual catalyst or degradation products.

  • Causality: Palladium catalysts from Buchwald-Hartwig reactions can sometimes be difficult to remove completely.

  • Solution:

    • Pre-column Filtration: Before chromatography, dissolve the crude product in a suitable solvent and filter it through a small plug of Celite® or silica gel to remove baseline impurities and some catalyst residues.

    • Charcoal Treatment: Dissolving the crude product in a solvent and stirring with activated charcoal can sometimes remove colored impurities. Filter the charcoal before proceeding.

    • Optimize Chromatography: Fine-tuning the solvent system may allow for the separation of the colored impurity.

Visualizing the Workflow

A clear understanding of the workflow is crucial for success.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis & Solvent Optimization Pack Column Packing TLC->Pack Load Sample Loading Pack->Load Elute Elution Load->Elute Collect Fraction Collection Elute->Collect Monitor TLC Monitoring Collect->Monitor Monitor->Elute Continue Elution Combine Combine Pure Fractions Monitor->Combine Separation Complete Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: A streamlined workflow for the column chromatography purification of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Troubleshooting Decision Tree

When faced with a purification challenge, a systematic approach is key.

Troubleshooting_Tree Start Problem with Purification PoorSep Poor Separation? Start->PoorSep Tailing Tailing Spots? Start->Tailing NoMove Product Not Moving? Start->NoMove SolventFront Product at Solvent Front? Start->SolventFront FineTune Fine-tune Eluent Ratio PoorSep->FineTune Yes Modifier Add Modifier (e.g., Et3N) Tailing->Modifier Yes IncPolarity Increase Eluent Polarity NoMove->IncPolarity Yes DecPolarity Decrease Eluent Polarity SolventFront->DecPolarity Yes Gradient Use Gradient Elution FineTune->Gradient AltSolvent Try Alternative Solvents Gradient->AltSolvent ReduceLoad Reduce Sample Load Modifier->ReduceLoad AltStationary Use Alumina ReduceLoad->AltStationary AddMethanol Add 0.5-1% Methanol IncPolarity->AddMethanol AddMethanol->AltStationary

Caption: A decision tree to systematically troubleshoot common column chromatography issues.

Conclusion

The successful purification of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone by column chromatography is an achievable goal with careful planning and a systematic approach to troubleshooting. By understanding the properties of the target molecule and potential impurities, and by methodically optimizing the chromatographic conditions, researchers can consistently obtain the high-purity material necessary for their research and development endeavors.

References

  • Supporting Information for a relevant publication. Royal Society of Chemistry.
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. Column Chromatography for Terpenoids and Flavonoids. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

An authoritative guide to the recrystallization of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, designed for chemists and researchers. This document provides in-depth troubleshooting, step-by-step protocols, and expert insigh...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the recrystallization of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, designed for chemists and researchers. This document provides in-depth troubleshooting, step-by-step protocols, and expert insights to overcome common purification challenges.

Welcome to the technical support guide for the purification of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. This resource is structured as a series of frequently asked questions (FAQs) to directly address the practical challenges encountered during the recrystallization of this compound. Our goal is to move beyond simple protocols and explain the causal factors behind each step, empowering you to make informed decisions in your laboratory work.

Compound Quick Reference

Before addressing specific issues, let's establish the key physicochemical properties of our target compound.

PropertyValueSource(s)
Chemical Name 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone[1]
Synonyms 9-(4-Acetylphenyl)-9H-carbazole, 4-(9-Carbazolyl)phenylethanone[1][2][3]
Molecular Formula C₂₀H₁₅NO[1]
Molecular Weight 285.35 g/mol [1]
Appearance White to light yellow or light orange powder/crystal[2]
Melting Point 207.0 to 211.0 °C[2]

Troubleshooting and FAQs

Question 1: My crude product is colored (yellow to brown). How can I obtain a pure white solid?

Expert Analysis: A persistent color in your crude 1-(4-(9H-carbazol-9-yl)phenyl)ethanone typically indicates the presence of high-molecular-weight, polar, or polymeric impurities. These often arise from side reactions during the synthesis, which is commonly a Friedel-Crafts acylation or a related coupling reaction.[4][5] Standard recrystallization alone may not be sufficient to remove these tenacious impurities.

Recommended Solutions:

  • Activated Charcoal Treatment: This is the most direct method for adsorbing colored impurities.[6]

  • Silica Gel Plug Filtration: A rapid alternative to full column chromatography for removing highly polar impurities.

Protocol 1: Decolorization with Activated Charcoal

  • Solvent Selection: Choose a suitable solvent in which your compound is highly soluble when hot (e.g., Toluene, Acetone, or Ethyl Acetate).

  • Dissolution: In a flask, dissolve the crude, colored compound in the minimum amount of hot solvent to achieve complete dissolution.

  • Charcoal Addition: Remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

    • Causality: Activated charcoal has a high surface area and non-selectively adsorbs large, colored molecules. Adding it to a boiling solution can cause violent bumping; therefore, it's crucial to cool the solution slightly before addition.[6]

  • Heating: Gently heat the mixture for 5-10 minutes. Avoid prolonged boiling, as it can lead to the adsorption of your desired product, reducing the final yield.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the charcoal.[7]

    • Expert Tip: Pre-warming the filtration apparatus (funnel and receiving flask) is critical to prevent premature crystallization of the product on the filter paper, which would decrease your yield.[7]

  • Crystallization: Proceed with the standard recrystallization procedure by allowing the clear, hot filtrate to cool slowly.

Question 2: I am struggling to find a single solvent that works for recrystallization. What is the next step?

Expert Analysis: The ideal recrystallization solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures.[8] For a molecule like 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, which has both nonpolar (carbazole, phenyl) and polar (ketone) features, finding a single perfect solvent can be challenging. The solution is to use a binary solvent system, also known as a solvent/anti-solvent pair.

Recommended Solution: Binary Solvent System Recrystallization

A binary system consists of two miscible solvents:

  • Solvent: A solvent in which the compound is highly soluble (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF).

  • Anti-Solvent: A solvent in which the compound is poorly soluble (e.g., Hexane, Heptane, Water, Ethanol).[9]

Protocol 2: General Method for Binary Solvent Recrystallization

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.

  • Re-dissolution: Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

Suggested Binary Solvent Systems for Screening:

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Rationale
Acetonen-Hexane or n-HeptaneAcetone's polarity matches the ketone group, while the nonpolar hexane is an anti-solvent for the aromatic structure.[9]
Toluenen-Hexane or n-HeptaneToluene effectively dissolves the aromatic rings at high temperatures.
Tetrahydrofuran (THF)n-Hexane or n-HeptaneA common and effective pair for many organic solids.[9]
EthanolWaterThe compound may have some solubility in hot ethanol; water acts as an effective anti-solvent.[10]

Workflow for Solvent Selection

G start Start: Crude Product screen_single Screen Single Solvents (e.g., Ethanol, Acetone, Toluene) start->screen_single is_good_single Good Solubility Hot, Poor Solubility Cold? screen_single->is_good_single success Recrystallize from Single Solvent is_good_single->success Yes screen_binary Select Binary Solvent Pair (Solvent + Anti-Solvent) is_good_single->screen_binary No dissolve_hot Dissolve in Min. Hot 'Solvent' screen_binary->dissolve_hot add_antisolvent Add 'Anti-Solvent' until Cloudy dissolve_hot->add_antisolvent recrystallize Cool Slowly to Form Crystals add_antisolvent->recrystallize G start Problem: Compound 'Oils Out' reheat Re-heat to Re-dissolve Oil start->reheat add_solvent Add More Solvent (10-20%) reheat->add_solvent slow_cool Cool Very Slowly (e.g., insulated flask) add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success check_crystals->success Yes try_scratching Try Scratching or Seeding check_crystals->try_scratching No try_scratching->slow_cool change_solvent Change Solvent System try_scratching->change_solvent Still Fails

Caption: Step-by-step troubleshooting process for when a compound oils out.

Question 4: My recovery yield is unacceptably low. What are the common causes and how can I improve it?

Expert Analysis: Low yield is a common frustration in recrystallization. The primary causes are using an excessive amount of solvent, premature crystallization during hot filtration, incomplete crystallization upon cooling, or washing the final crystals with a solvent in which they have significant solubility.

Recommended Solutions to Maximize Yield:

  • Use the Minimum Amount of Hot Solvent: The most critical step. Use just enough hot solvent to fully dissolve the crude product. Any excess will retain a larger amount of your product in the mother liquor upon cooling.

  • Optimize Cooling: Ensure the solution is cooled for a sufficient amount of time. After reaching room temperature, cool the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Choose the Right Washing Solvent: Wash the collected crystals on the filter with a small amount of ice-cold anti-solvent or the recrystallization solvent. Using a warm solvent or too much of it will dissolve some of your purified product.

  • Recover a Second Crop: The mother liquor (the filtrate after collecting the crystals) still contains dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent to re-concentrate the solution and cooling it again. Note that this second crop may be less pure than the first.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • NCERT. (n.d.). Tests for Functional Groups. Retrieved from [Link]

  • Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Purification of carbazole by solvent crystallization under two forced cooling modes. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, March 7). Preparation and property analysis of antioxidant of carbazole derivatives. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone, min 98%, 1 gram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemsrc. (2025, August 28). Ethanone,1-(9H-carbazol-9-yl). Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Kaunas University of Technology ePubl. (2023, January 4). Solution-processable bipolar carbazole-benzophenone derivatives as host materials for highly efficient green thermally activated delayed fluorescence organic light-emitting diodes. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-(9h-carbazol-9-yl)phenyl)ethanone. Retrieved from [Link]

Sources

Optimization

common side products in the synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

From the Desk of a Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. This molecule is a critical building block in materials science, partic...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. This molecule is a critical building block in materials science, particularly for developing hole-transporting layers and host materials in Organic Light-Emitting Diodes (OLEDs).[1][2][3] Its robust thermal stability and electrochemical properties are derived directly from its carbazole and acetophenone moieties.

However, the synthesis of this compound, typically achieved through metal-catalyzed N-arylation, is not without its challenges. The formation of side products can complicate purification, reduce yields, and impact the performance of the final material. This guide is structured to provide direct, actionable answers to common issues encountered during synthesis, grounded in mechanistic principles and practical laboratory experience.

Section 1: Overview of Primary Synthetic Pathways

The formation of the C-N bond between the carbazole nitrogen and the phenyl ring of 4-haloacetophenone is most commonly achieved via two catalytic cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic method utilizes a copper catalyst, often in stoichiometric amounts or as copper(I) salts, and typically requires high reaction temperatures (>150 °C) and polar aprotic solvents.[4][5]

  • Buchwald-Hartwig Amination: A more modern approach that employs a palladium catalyst with specialized phosphine ligands. This method generally proceeds under milder conditions with lower catalyst loadings and offers a broader substrate scope.[6][7][8]

Both pathways, while effective, are susceptible to competing reactions that lead to a characteristic set of impurities.

Synthetic_Pathways Carbazole 9H-Carbazole center Carbazole->center Acetophenone 4-Haloacetophenone (X = Br, I) Acetophenone->center Product 1-(4-(9H-carbazol-9-yl)phenyl)ethanone center->Product   Ullmann (Cu cat., Base, High Temp.)    center->Product   Buchwald-Hartwig (Pd cat., Ligand, Base)   

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting FAQs: Identification of Common Side Products

This section addresses the most frequently encountered impurities.

Q1: My TLC/LC-MS shows two major unreacted spots/peaks corresponding to my starting materials. What causes an incomplete reaction?

A1: Incomplete conversion is the most common issue. The root cause often lies with catalyst deactivation or suboptimal reaction conditions.

  • Mechanistic Insight: Both copper and palladium catalytic cycles rely on the metal center remaining in its active oxidation state (Cu(I) and Pd(0), respectively).[9][10] Oxygen contamination can oxidize the catalyst to an inactive state. For Buchwald-Hartwig, the choice of base and ligand is critical; an inappropriate base can fail to deprotonate the carbazole efficiently, while a suboptimal ligand can lead to slow reductive elimination, stalling the cycle.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.

    • Verify Reagent Quality: Use a high-purity catalyst and ensure the base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) is anhydrous. Moisture can hydrolyze the base and interfere with the catalyst.

    • Optimize Temperature: Ullmann reactions often require high temperatures to proceed.[5] If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can degrade the catalyst and solvent.

    • Ligand Selection (Buchwald-Hartwig): For N-arylation of heterocycles like carbazole, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the crucial reductive elimination step.[7]

Q2: I've isolated a non-polar, nitrogen-free impurity with a mass ~2x the aryl halide minus halogens. What is it?

A2: You have likely formed 4,4'-diacetylbiphenyl , the result of aryl halide homocoupling.

  • Mechanistic Insight: This side product is particularly common in cross-coupling reactions. After the oxidative addition of the 4-haloacetophenone to the metal center (e.g., Pd(0) to Pd(II)), two of these organometallic intermediates can undergo a competing reductive elimination pathway, coupling with each other instead of with the carbazole anion.

  • Mitigation Strategies:

    • Lower the Reaction Concentration: High concentrations of the aryl halide can favor the bimolecular homocoupling pathway.

    • Use an Electron-Rich Ligand: For Buchwald-Hartwig, electron-rich and bulky ligands can accelerate the desired cross-coupling reductive elimination, outcompeting the homocoupling pathway.

    • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the carbazole can help ensure the arylpalladium intermediate is more likely to react with the desired nucleophile.

Competing_Pathways Start Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) (Ar = 4-acetylphenyl) Start->OxAdd Oxidative Addition (with 4-Haloacetophenone) Intermediate Ar-Pd(II)-Carbazole(L_n) OxAdd->Intermediate Ligand Exchange SideProduct 4,4'-Diacetylbiphenyl (Homocoupling) OxAdd->SideProduct Reductive Elimination (with another Ar-Pd-X) CarbazoleAnion Carbazolide Anion CarbazoleAnion->Intermediate Ligand Exchange Product Desired Product (Cross-Coupling) Intermediate->Product Reductive Elimination Troubleshooting_Workflow start Obtain Crude Product analyze Analyze by TLC & LC-MS start->analyze identify Identify Impurities (Refer to Table 1) analyze->identify decision Major Impurity? identify->decision sm Starting Materials High polarity difference. Easy separation. decision->sm Starting Materials homo Homocoupled Dimer Similar polarity to product. Difficult separation. decision->homo Homocoupled Dimer other Other Degraded ligand, etc. Variable polarity. decision->other Other purify_sm Purification Strategy: 1. Column Chromatography 2. Recrystallization sm->purify_sm purify_homo Strategy: 1. Optimize reaction to prevent formation. 2. Attempt fractional recrystallization. homo->purify_homo purify_other Purification Strategy: 1. Column Chromatography 2. Activated Carbon Treatment (if applicable) other->purify_other

Sources

Troubleshooting

Technical Support Center: Optimizing N-Arylation of Carbazole

Welcome to the technical support center for the N-arylation of carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms and the rationale behind experimental choices, empowering you to overcome challenges in your synthetic endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary methods for N-arylation of carbazole?

    • How do I choose between a Palladium-catalyzed (Buchwald-Hartwig) and a Copper-catalyzed (Ullmann) reaction?

    • What is the general mechanism for the Buchwald-Hartwig N-arylation?

    • Which aryl halide (I, Br, Cl) is best for my reaction?

    • What are the most common side reactions, and how can I minimize them?

  • Troubleshooting Guide

    • Problem 1: Low or No Product Yield

      • Inactive Catalyst

      • Inappropriate Ligand Choice

      • Incorrect Base Selection

      • Solvent Issues

      • Low Reaction Temperature or Insufficient Time

    • Problem 2: Formation of Significant Byproducts

      • C-Arylation of Carbazole

      • Homocoupling of the Aryl Halide

      • Dehalogenation of the Aryl Halide

    • Problem 3: Inconsistent Results

      • Atmosphere and Reagent Purity

      • Catalyst Inhibition

  • Optimized Experimental Protocols

    • Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Carbazole

    • Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Carbazole (Ullmann Condensation) .

  • References

Frequently Asked Questions (FAQs)

What are the primary methods for N-arylation of carbazole?

The two most prevalent and effective methods for forming the N-aryl bond on a carbazole nucleus are the Buchwald-Hartwig amination and the Ullmann condensation .

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.[1] It typically employs a palladium precursor, a phosphine ligand, and a base.

  • Ullmann Condensation: This is a copper-catalyzed reaction and represents a more traditional approach.[2] While it often requires higher reaction temperatures than the Buchwald-Hartwig reaction, recent advancements have led to milder conditions, making it a cost-effective and viable alternative.[3][4]

How do I choose between a Palladium-catalyzed (Buchwald-Hartwig) and a Copper-catalyzed (Ullmann) reaction?

The choice between these two powerful methods depends on several factors, including the specific substrates, functional group compatibility, and cost considerations.

FeatureBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Cost HigherLower
Reaction Temperature Generally milderTraditionally high, but milder conditions are now available
Ligands Often requires bulky, electron-rich phosphine ligandsCan often be performed with simpler, less expensive ligands (e.g., diamines, amino acids) or even ligand-free under certain conditions
Substrate Scope Very broad, including aryl chlorides and triflatesGenerally good for aryl iodides and bromides; aryl chlorides can be challenging
Functional Group Tolerance ExcellentGood, but can be less tolerant of certain functional groups at higher temperatures

Recommendation: For initial explorations and reactions with complex or sensitive substrates, the Buchwald-Hartwig amination is often the preferred starting point due to its reliability and broad scope. For larger-scale syntheses where cost is a significant factor, optimizing an Ullmann condensation can be highly advantageous.

What is the general mechanism for the Buchwald-Hartwig N-arylation?

Understanding the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves the following key steps:

  • Precatalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The carbazole coordinates to the Pd(II) center, and the base facilitates the deprotonation of the N-H bond, forming a palladium-amido complex.

  • Reductive Elimination: The final N-arylcarbazole product is formed through reductive elimination, regenerating the active Pd(0) catalyst.[5]

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Intermediate Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Intermediate Ar-X Amido Complex Ar-Pd(II)(L)-N(carbazole) Oxidative Addition Intermediate->Amido Complex + Carbazole-H - HX Amido Complex->Pd(0)L Reductive Elimination N-Arylcarbazole N-Arylcarbazole Amido Complex->N-Arylcarbazole Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation of carbazole.

Which aryl halide (I, Br, Cl) is best for my reaction?

The reactivity of the aryl halide follows the trend: I > Br > OTf > Cl .

  • Aryl Iodides: The most reactive coupling partners, often allowing for milder reaction conditions.

  • Aryl Bromides: Also highly effective and a common choice.

  • Aryl Chlorides: The least reactive, often requiring more specialized, electron-rich, and bulky phosphine ligands and higher temperatures to achieve efficient oxidative addition.[6] However, their lower cost and wider availability make them attractive for process chemistry.

What are the most common side reactions, and how can I minimize them?
  • C-Arylation: Arylation can sometimes occur at the C3 position of the carbazole ring. This is more common in palladium-catalyzed reactions.[4] Careful selection of ligands can often mitigate this.

  • Homocoupling of Aryl Halide: This leads to the formation of biaryl impurities. It is often a sign of a poorly performing catalytic system.

  • Dehalogenation: Reduction of the aryl halide to the corresponding arene. This can be promoted by certain bases and high temperatures.

  • Benzyne Formation: With certain substrates, particularly highly reactive bromonium salts, β-elimination can lead to the formation of a benzyne intermediate, resulting in a complex mixture of products.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach to diagnosing the cause is essential.

Caption: A decision tree for troubleshooting low reaction yields.

  • Inactive Catalyst

    • Cause: Palladium(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. This process can be inefficient. Similarly, Pd₂(dba)₃ can degrade upon storage.

    • Solution:

      • Use a Pre-catalyst: Palladium pre-catalysts are designed for reliable and efficient generation of the active Pd(0) species.[8]

      • Fresh Catalyst: Use freshly opened containers of palladium sources.

      • Microwave Irradiation: Microwave-assisted synthesis can sometimes overcome catalyst activation barriers and significantly reduce reaction times.[9][10]

  • Inappropriate Ligand Choice

    • Cause: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands are often necessary.

    • Solution:

      • Ligand Screening: If your initial choice is not effective, screen a panel of ligands. For Buchwald-Hartwig reactions, consider ligands like Xantphos, SPhos, or other biaryl phosphines.[7] For Ullmann reactions, 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are common choices.[3]

      • Ligand-to-Metal Ratio: Ensure the correct ligand-to-metal ratio is used, as an excess or deficiency can be detrimental.

  • Incorrect Base Selection

    • Cause: The base is crucial for deprotonating the carbazole's N-H. The strength of the base can significantly impact the reaction rate and compatibility with other functional groups.

    • Solution:

      • Strong Bases: Sodium tert-butoxide (NaOtBu) is a strong base that often leads to high reaction rates. However, it is not compatible with base-sensitive functional groups like esters.[5]

      • Weaker Bases: For substrates with sensitive functional groups, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives, although they may require higher temperatures or longer reaction times.[5] A study on the synthesis of carbazoles via a one-pot reaction found potassium acetate (KOAc) to be the optimal base.[11][12]

  • Solvent Issues

    • Cause: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species. The presence of water or oxygen can deactivate the catalyst.

    • Solution:

      • Solvent Screening: Toluene, dioxane, THF, and DMF are commonly used solvents. Toluene is often a good starting point for Buchwald-Hartwig reactions.

      • Dry and Degassed Solvents: Always use anhydrous, degassed solvents to prevent catalyst deactivation.

  • Low Reaction Temperature or Insufficient Time

    • Cause: The energy of activation for the coupling reaction may not be met.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature.

      • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.

      • Microwave Synthesis: Consider using a microwave reactor to achieve higher temperatures and faster reaction times.[9][13]

Problem 2: Formation of Significant Byproducts
  • C-Arylation of Carbazole

    • Cause: A competing reaction pathway where the aryl group is added to a carbon atom of the carbazole ring, typically at the C3 position.

    • Solution: This is often influenced by the ligand and catalyst system. Screening different ligands can help improve the selectivity for N-arylation.

  • Homocoupling of the Aryl Halide

    • Cause: Two molecules of the aryl halide react to form a biaryl compound. This is often indicative of a slow reaction with the amine or catalyst decomposition.

    • Solution: Re-evaluate the catalyst, ligand, and base combination to accelerate the desired C-N bond formation.

  • Dehalogenation

    • Cause: The aryl halide is reduced to the corresponding arene.

    • Solution: This side reaction can sometimes be suppressed by using a milder base or lowering the reaction temperature.

Problem 3: Inconsistent Results
  • Atmosphere and Reagent Purity

    • Cause: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Impurities in reagents or solvents can also interfere with the reaction.

    • Solution:

      • Inert Atmosphere: Ensure the reaction is set up and run under an inert atmosphere (e.g., argon or nitrogen).

      • Reagent Purity: Use high-purity reagents and solvents.

  • Catalyst Inhibition

    • Cause: In some palladium-catalyzed systems, the carbazole starting material or the N-arylcarbazole product can act as a ligand for the palladium, leading to catalyst inhibition.[14][15] This is particularly noted in reactions involving unsymmetrical imidazoles, which can inhibit the formation of the active catalytic species.[16]

    • Solution:

      • Pre-activation of the Catalyst: In cases of suspected inhibition by the starting material, pre-activating the palladium source with the ligand before adding the carbazole can be beneficial.[16]

      • Adjust Ligand Loading: A slight excess of the phosphine ligand may help to prevent the product from inhibiting the catalyst.[17]

Optimized Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Carbazole

This protocol is a good starting point for a wide range of substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add carbazole (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add sodium tert-butoxide (1.4 mmol) to the tube.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Carbazole (Ullmann Condensation)

This protocol is a cost-effective alternative, particularly for aryl iodides and bromides.

  • Reaction Setup: To a reaction vial, add carbazole (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and a ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Addition of Base and Solvent: Add potassium carbonate (2.0 mmol) and DMF (5 mL).

  • Reaction: Seal the vial and stir the mixture at 120-140 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

  • ResearchGate. (n.d.). Scope of N‐arylation of carbazole with different iodobenzenes. Reaction... Retrieved from [Link]

  • ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • ACS Publications. (n.d.). The Copper-Catalyzed N-Arylation of Indoles. Retrieved from [Link]

  • Semantic Scholar. (2020). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Microwave-assisted synthesis of functionalized carbazoles via palladium-catalyzed aryl C–H activation and study of their interactions with calf-thymus DNA. Retrieved from [Link]

  • MDPI. (n.d.). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Sci-Hub. (2011). N-Arylation of carbazole by microwave-assisted ligand-free catalytic CuI reaction. Retrieved from [Link]

Sources

Optimization

stability and degradation of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone under ambient conditions

Technical Support Center: 1-(4-(9H-carbazol-9-yl)phenyl)ethanone Prepared by the Office of the Senior Application Scientist This guide serves as a technical resource for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. It provides in-depth information on the compound's stability under ambient conditions, offers troubleshooting advice for common experimental issues, and presents standardized protocols for stability assessment.

Section 1: Compound Profile and Stability Overview

1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a functionalized aromatic ketone containing a carbazole moiety. This structure is common in materials science and pharmaceutical research, often serving as a key building block or active component.[1] Understanding its stability is critical for ensuring the reliability and reproducibility of experimental results.

Physicochemical Properties Summary

PropertyValueSource(s)
CAS Number 142116-85-6[2][3]
Molecular Formula C₂₀H₁₅NO[2][3]
Molecular Weight 285.35 g/mol [3]
Appearance White to light yellow/orange powder or crystals
Melting Point 207.0 to 211.0 °C
Purity (Typical) >98.0% (GC)
Predicted Boiling Point 417.3 ± 37.0 °C[2]

General Stability Assessment: Based on the known chemistry of the carbazole family, 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is expected to exhibit high thermal stability. Carbazole derivatives are well-documented to be thermally robust, often with high decomposition temperatures, making thermal breakdown under standard laboratory conditions (room temperature) highly unlikely.[4][5][6]

The primary concern for degradation under ambient conditions is photosensitivity . The extended π-conjugated system, encompassing both the carbazole and phenyl ethanone moieties, readily absorbs ultraviolet and visible light.[7] This absorption can provide the necessary energy to initiate photochemical reactions, leading to sample degradation over time, especially when in solution or exposed to light.

Section 2: FAQs - Stability, Storage, and Degradation

This section addresses common questions regarding the handling and stability of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Q1: What are the optimal storage conditions for solid 1-(4-(9H-carbazol-9-yl)phenyl)ethanone?

A1: For long-term stability, the solid compound should be stored in a cool, dark, and dry environment. A refrigerator or freezer (<4°C) is recommended. The container should be opaque or amber to protect from light and tightly sealed to prevent moisture ingress. For maximum protection, especially for analytical standards, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow oxidative degradation.

Q2: I've noticed my sample, which was initially off-white, has developed a yellow or brownish tint. What is the likely cause?

A2: A color change is a common visual indicator of degradation. The most probable cause is photodegradation resulting from prolonged exposure to ambient light. This process can create chromophoric byproducts that alter the material's appearance. Oxidation, potentially accelerated by light, is another possible cause. It is crucial to verify the purity of the discolored material using an appropriate analytical technique, such as HPLC, before use.

Q3: What are the most likely chemical degradation pathways under ambient conditions?

A3: While specific degradation studies on this exact molecule are not widely published, we can infer the most probable pathways from related carbazole-based compounds:

  • Photodegradation: This is the most significant risk. The absorbed light energy can lead to several reactions. One known pathway in related host materials is the homolytic cleavage of the Carbon-Nitrogen (C–N) bond between the carbazole nitrogen and the phenyl ring.[8]

  • Oxidation: The carbazole ring system can be susceptible to oxidation, particularly at electron-rich positions. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal catalysts. Common oxidative degradation of carbazoles can involve hydroxylation or dioxygenation reactions.[9]

  • Hydrolysis: The ethanone (ketone) group and the N-aryl bond are generally stable to hydrolysis under neutral pH. However, in strongly acidic or basic solutions, hydrolysis could become a factor over extended periods, though it is not a primary concern under typical ambient conditions.[10]

Q4: How stable is the compound in common organic solvents?

A4: When dissolved, the compound's susceptibility to degradation, particularly photodegradation, increases significantly. Solvents can mediate and accelerate photochemical reactions. Therefore, solutions should always be freshly prepared for experiments. If storage is unavoidable, solutions should be kept in amber vials, refrigerated, and blanketed with an inert gas. Always run a purity check on stored solutions before use.

Section 3: Troubleshooting Guide for Experimental Issues

Issue 1: Inconsistent or non-reproducible data in spectroscopic analyses (e.g., UV-Vis absorption or fluorescence emission).

  • Underlying Cause: The most likely culprit is in-situ photodegradation of the sample during the analysis. The high-intensity light sources in spectrometers can induce rapid photochemical changes, altering the concentration and chemical nature of the analyte over the course of the measurement.

  • Troubleshooting & Resolution:

    • Minimize Light Exposure: Prepare samples under low-light conditions. Use amber volumetric flasks and cuvettes where possible.

    • Work Quickly: Analyze samples immediately after preparation. Avoid letting solutions sit on the benchtop or in the instrument for extended periods.

    • Run a Time-Course Experiment: Measure the spectrum of a single sample repeatedly over time (e.g., every 60 seconds for 10 minutes) while it remains in the spectrometer. A systematic change in the spectral shape or intensity is a strong indicator of photodegradation.

    • Use Fresh Solutions: For critical experiments, always use a freshly prepared solution from a solid sample that has been properly stored.

Issue 2: Appearance of new, unexpected peaks in chromatograms (HPLC, LC-MS) of a sample.

  • Underlying Cause: This is a definitive sign of sample degradation. The new peaks correspond to degradation byproducts.

  • Troubleshooting & Resolution:

    • Confirm Identity: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. This can provide crucial clues about their structure (e.g., a +16 Da shift might suggest hydroxylation).

    • Establish a Baseline: Immediately analyze a freshly prepared sample from a trusted, properly stored solid source. This "time-zero" chromatogram will serve as the reference against which aged or suspect samples are compared.

    • Quantify Degradation: Calculate the purity of the degraded sample using the area percentage from the chromatogram. This allows you to determine if the sample is still suitable for its intended use.

    • Isolate and Characterize (Advanced): For in-depth investigations, preparative chromatography can be used to isolate the impurities, followed by structural elucidation using techniques like NMR.

Section 4: Recommended Protocols for Stability and Purity Assessment

These protocols provide a framework for users to validate the integrity of their 1-(4-(9H-carbazol-9-yl)phenyl)ethanone samples.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of purity and can detect the presence of degradation products.[11]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile (ACN) and Water. For example, 70:30 ACN:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of high absorbance for the compound (e.g., 330 nm).

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or THF) at a concentration of ~1 mg/mL.

    • Dilute the stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.

  • Analysis:

    • Inject a suitable volume (e.g., 10 µL) onto the HPLC system.

    • Record the chromatogram for a sufficient runtime to allow all potential impurities to elute.

  • Data Interpretation:

    • Calculate the purity based on the relative peak area: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • A pure, undegraded sample should show a single major peak.

Protocol 2: Stress Testing for Photostability

This protocol provides a method to assess the compound's sensitivity to light.

  • Sample Preparation: Prepare two identical solutions of the compound (~0.1 mg/mL) in a chosen solvent (e.g., acetonitrile) in clear glass vials.

  • Control Sample: Wrap one vial completely in aluminum foil. This is the "dark control."

  • Test Sample: Place the unwrapped vial under a controlled light source (e.g., a laboratory UV lamp or simply on a windowsill exposed to indirect sunlight).

  • Incubation: Store both vials under the same temperature conditions for a set period (e.g., 24, 48, or 72 hours).

  • Analysis: After the incubation period, analyze both the control and test samples by HPLC using Protocol 1.

  • Evaluation: A significant decrease in the main peak area and the appearance of new peaks in the test sample, compared to the dark control, confirms photosensitivity.

Section 5: Visual Schematics

Diagram 1: Potential Degradation Sites

This diagram highlights the chemically susceptible locations on the 1-(4-(9H-carbazol-9-yl)phenyl)ethanone molecule.

Caption: Key sites susceptible to degradation under ambient conditions.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

This workflow provides a logical sequence of steps for investigating potential sample degradation.

G decision decision start_node Start: Inconsistent Results or Visual Change in Sample node1 Prepare Fresh Solution from Best Available Stock start_node->node1 end_node_ok Conclusion: Sample is Stable / Issue is Non-Chemical end_node_bad Conclusion: Sample is Degraded. Use Fresh Stock. node2 Perform HPLC Analysis (Protocol 1) node1->node2 dec1 Multiple Peaks or Purity < 98%? node2->dec1 dec1->end_node_bad Yes node3 Perform Photostability Stress Test (Protocol 2) dec1->node3 No dec2 Significant Degradation in Light-Exposed Sample? node3->dec2 dec2->end_node_ok No dec2->end_node_bad Yes

Caption: Step-by-step workflow for troubleshooting sample integrity.

Section 6: References

  • Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one. NIH National Center for Biotechnology Information. Available at: [Link]

  • Properties, environmental fate and biodegradation of carbazole. NIH National Center for Biotechnology Information. Available at: [Link]

  • Degradation of carbazole and its derivatives by a Pseudomonas sp. ResearchGate. Available at: [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. Available at: [Link]

  • Degradation of carbazole and its derivatives by a Pseudomonas sp. PubMed. Available at: [Link]

  • 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI. Available at: [Link]

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. Available at: [Link]

  • Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications. Available at: [Link]

  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journals. Available at: [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. RSC Publishing. Available at: [Link]

  • 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone, min 98%, 1 gram. CP Lab Safety. Available at: [Link]

  • Degradation of dibenzothiophene and carbazole by Arthrobacter sp. P1-1. ResearchGate. Available at: [Link]

  • Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Semantic Scholar. Available at: [Link]

  • Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. ResearchGate. Available at: [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. Available at: [Link]

  • Preparation and property analysis of antioxidant of carbazole derivatives. NIH National Center for Biotechnology Information. Available at: [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. NIH National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone for Device Fabrication

Welcome to the dedicated technical support center for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are working with this promising carbazole derivative. We understand that achieving optimal solubility is a critical first step for successful device fabrication and experimental reproducibility. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges you may encounter.

Introduction: The Solubility Challenge

1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a versatile building block in organic electronics, valued for its thermal stability and charge-transporting properties.[1] However, like many carbazole derivatives, its planar and aromatic structure can lead to poor solubility in common organic solvents, posing a significant hurdle for solution-based processing techniques such as spin coating, inkjet printing, and blade coating. Inadequate solubility can result in non-uniform thin films, phase segregation, and ultimately, suboptimal device performance.

This guide will equip you with the knowledge and practical techniques to overcome these solubility challenges, ensuring consistent and reliable results in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone?

A1: 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a solid, crystalline powder at room temperature.[2] Its solubility is generally low in non-polar aliphatic solvents. It exhibits better solubility in polar aprotic solvents and some chlorinated and aromatic hydrocarbons. The solubility is also temperature-dependent, generally increasing with heat.[3]

Q2: Which solvents are a good starting point for dissolving this compound?

A2: Based on its chemical structure and available data for similar carbazole derivatives, the following solvents are recommended as a starting point for solubility screening:

  • Chlorinated Solvents: Chloroform, Dichloromethane (DCM)

  • Aromatic Hydrocarbons: Toluene, Xylene, Chlorobenzene

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

  • Ketones: Acetone, Cyclohexanone

Q3: Can I use alcohols like ethanol or methanol?

A3: While some carbazole derivatives have limited solubility in alcohols, ethanol and methanol are generally poor solvents for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone at room temperature. They are often used as anti-solvents for recrystallization, indicating low solubility.[4] However, they can sometimes be used in co-solvent systems.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes, including this one, solubility increases with temperature.[5] Heating the solvent while dissolving the compound can significantly increase the amount that can be dissolved. However, it is crucial to consider the boiling point of the solvent and the thermal stability of the compound.

Q5: What is the impact of purity on solubility?

A5: The purity of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone can influence its solubility. Impurities may either enhance or decrease solubility depending on their nature. For consistent and reproducible results, it is highly recommended to use a high-purity grade (>98%) of the compound.[6]

Troubleshooting Guide: Common Solubility-Related Issues

This section addresses specific problems you might face during your experiments and provides actionable solutions.

Issue 1: The compound is not dissolving sufficiently in the chosen solvent at room temperature.

Causality: The intermolecular forces in the crystal lattice of the compound are stronger than the forces of interaction with the solvent molecules.

Solutions:

  • Heating: Gently heat the solution while stirring. Use a water bath or an oil bath for controlled heating. Always monitor the temperature to stay below the boiling point of the solvent.

  • Sonication: Use an ultrasonic bath to provide energy to break up the solute particles and enhance dissolution.

  • Solvent Screening: If heating and sonication are ineffective, your chosen solvent may be inappropriate. Perform a systematic solvent screening to identify a more suitable one.

Issue 2: The compound precipitates out of the solution upon cooling.

Causality: The solution was supersaturated at a higher temperature, and as it cools, the solubility decreases, leading to precipitation.

Solutions:

  • Work with Warm Solutions: For subsequent processing steps like spin coating, maintain the solution and substrate at a slightly elevated temperature (if the process allows).

  • Use a Co-solvent System: Introduce a second, miscible solvent (a "good" solvent) to the primary solvent to create a mixture that can maintain the compound in solution at lower temperatures.

  • Rapid Processing: If working with warm solutions is not feasible, perform the next step (e.g., spin coating) quickly after the compound has dissolved and before significant precipitation occurs.

Issue 3: The resulting solution is hazy or contains suspended particles.

Causality: This could be due to incomplete dissolution or the presence of insoluble impurities.

Solutions:

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE filter) to remove any undissolved particles or impurities. This is a critical step before spin coating to prevent film defects.

  • Increase Dissolution Time/Energy: Allow more time for dissolution with continuous stirring, heating, or sonication.

  • Verify Purity: If the problem persists, consider verifying the purity of your compound.

Issue 4: The spin-coated film is non-uniform, with streaks or coffee rings.

Causality: This is often a result of poor solution properties (viscosity, surface tension) or issues with the spin coating process itself. Poor solubility can lead to aggregation in the solution, which then manifests as film defects.

Solutions:

  • Optimize Solution Concentration: A solution that is too concentrated (due to limited solubility) can have high viscosity, leading to uneven films. Try working with more dilute solutions.

  • Improve Wettability: Ensure the substrate is properly cleaned and treated (e.g., with plasma or UV-ozone) to ensure good wetting by the solution.[7]

  • Adjust Spin Coating Parameters: Experiment with different spin speeds and acceleration rates. A slower spread speed followed by a high-speed spin can sometimes improve uniformity.[8]

  • Use a Co-Solvent System: A carefully chosen co-solvent can modify the evaporation rate of the solvent mixture, which can significantly impact film morphology.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol will help you efficiently identify the best single solvent for your application.

Materials:

  • 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

  • A selection of candidate solvents (see table below)

  • Small vials with caps

  • Magnetic stirrer and stir bars

  • Hot plate

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several labeled vials.

  • Solvent Addition: Add a measured volume of a candidate solvent (e.g., 1 mL) to each vial.

  • Room Temperature Test:

    • Cap the vials tightly.

    • Vortex each vial for 30 seconds.

    • Stir at room temperature for at least 1 hour.

    • Visually inspect for dissolution. Note your observations (e.g., completely dissolved, partially dissolved, insoluble).

  • Heating Test:

    • For vials where the compound did not fully dissolve, loosen the cap slightly and gently heat on a hot plate with stirring.

    • Gradually increase the temperature, not exceeding the solvent's boiling point.

    • Observe if the compound dissolves with heating.

  • Data Recording: Record your qualitative observations in a table.

Data Presentation: Qualitative Solubility Screening Table

SolventDielectric Constant (approx.)Boiling Point (°C)Solubility at RT (Qualitative)Solubility with Heating (Qualitative)
Chloroform4.861GoodExcellent
Dichloromethane9.140GoodExcellent
Toluene2.4111ModerateGood
Xylene2.3-2.6138-144ModerateGood
Tetrahydrofuran (THF)7.566ModerateGood
N,N-Dimethylformamide (DMF)36.7153ExcellentExcellent
Dimethyl Sulfoxide (DMSO)46.7189ExcellentExcellent
Acetone2156Poor to ModerateModerate
Cyclohexanone18.2156ModerateGood
Protocol 2: Developing a Co-Solvent System

Rationale: A co-solvent system can enhance solubility and fine-tune the evaporation rate during film deposition, which is crucial for achieving high-quality thin films. A common strategy is to mix a high-boiling-point, "good" solvent with a lower-boiling-point, "moderate" solvent.

Procedure:

  • Primary Solvent Selection: Choose a "good" solvent in which your compound is highly soluble (e.g., DMF, Chlorobenzene).

  • Secondary Solvent Selection: Choose a miscible, lower-boiling-point solvent (e.g., THF, Dichloromethane).

  • Ratio Screening:

    • Prepare a concentrated stock solution of your compound in the primary solvent.

    • In separate vials, create different volumetric ratios of the primary to the secondary solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

    • Add a small aliquot of the stock solution to each co-solvent mixture and observe for any precipitation.

    • The optimal ratio will maintain solubility while allowing for controlled evaporation during your fabrication process.

Visualization of Workflows

Diagram 1: Logical Workflow for Solubility Enhancement

solubility_workflow start Start: Insoluble Compound solvent_screening Step 1: Solvent Screening (Refer to Protocol 1) start->solvent_screening is_soluble Is it soluble? solvent_screening->is_soluble heating Step 2: Apply Heat/Sonication is_soluble->heating No end_success Success: Proceed to Device Fabrication is_soluble->end_success Yes is_soluble2 Is it soluble? heating->is_soluble2 cosolvent Step 3: Use Co-Solvent System (Refer to Protocol 2) is_soluble2->cosolvent No is_soluble2->end_success Yes is_soluble3 Is it soluble? cosolvent->is_soluble3 is_soluble3->end_success Yes end_fail Re-evaluate: Consider Structural Modification is_soluble3->end_fail No

Caption: A step-by-step decision-making workflow for enhancing the solubility of the target compound.

Diagram 2: Troubleshooting Spin Coating Defects Related to Solubility

Caption: Troubleshooting guide for common spin coating defects and their potential solubility-related causes.

References

  • Solubility of Things. (n.d.). Carbazole. Retrieved from [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018). Molecules. [Link]

  • CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes) - Google Patents. (n.d.).
  • Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature | Request PDF. (2009). ResearchGate. [Link]

  • Spin Coating: Process, Applications, Challenges, and Characterization Techniques. (2024). Preprints.org. [Link]

  • Common Defects Found When Spin Coating. (n.d.). TU Graz. Retrieved from [Link]

  • (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018). ResearchGate. [Link]

  • 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone, min 98%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]

  • Common Problems with Improper Spin Coating Technique. (n.d.). Coating Systems. Retrieved from [Link]

  • (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023). Polymers. [Link]

  • 644 questions with answers in SPIN COATING | Science topic. (n.d.). ResearchGate. Retrieved from [Link]

  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. (n.d.). ResearchGate. Retrieved from [Link]

  • Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. (2021). New Journal of Chemistry. [Link]

  • Temperature Effects on Solubility. (2023). Chemistry LibreTexts. [Link]

  • Organic light-emitting diode. (n.d.). Wikipedia. Retrieved from [Link]

  • 1-(4-(9H-Carbazol-9-yl)phenyl)ethanone, 97%. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Carbazole Derivatives: The Future of High-Performance Electronic Materials. (2024). LinkedIn. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

Welcome to the technical support guide for the synthesis and scale-up of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. This resource is designed for researchers, chemists, and process development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower you to troubleshoot and optimize your process effectively.

Section 1: Frequently Asked Questions (FAQs) - Strategic Scale-Up Decisions

This section addresses high-level strategic decisions you'll face before initiating a scale-up campaign.

Q1: What are the primary synthetic routes for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, and which is best for scale-up?

A1: The synthesis of this target molecule involves the formation of a C-N bond between the carbazole nitrogen and an acetyl-substituted phenyl ring. The two most industrially relevant methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

  • Ullmann Condensation: This is a classic method using a copper catalyst (often CuI or copper powder), a base, and typically a high-boiling polar solvent like DMF or NMP.[1] While cost-effective due to the inexpensive catalyst, traditional Ullmann conditions are often harsh (temperatures >180 °C), which can lead to side reactions and limit the compatibility with sensitive functional groups.[1] Modern protocols have been developed with ligands that allow for milder conditions.[2][3]

  • Buchwald-Hartwig Amination: This is a more modern, versatile, and generally higher-yielding method that utilizes a palladium catalyst with a specialized phosphine ligand.[4][5] It proceeds under much milder conditions than the traditional Ullmann reaction and has a broader substrate scope. While palladium catalysts and ligands are more expensive, the higher efficiency, lower catalyst loading, and improved process control often make it the preferred choice for pharmaceutical and fine chemical manufacturing.[4][6]

Recommendation for Scale-Up: For most applications, the Buchwald-Hartwig amination is the superior choice for scale-up . Its milder conditions, higher yields, and greater predictability lead to a more robust and controllable process, which is critical for large-scale synthesis.

Q2: I'm considering the Buchwald-Hartwig route. What are the critical parameters I need to define at the lab scale before scaling up?

A2: A successful scale-up is built on a thoroughly optimized lab-scale process. Before you proceed, you must define and lock down the following parameters:

  • Catalyst System Selection: Identify the optimal palladium precatalyst and ligand combination. Modern biarylphosphine ligands (e.g., from the Buchwald or BrettPhos families) are often highly effective.[6] The choice impacts catalyst loading, reaction rate, and stability.

  • Base Selection and Stoichiometry: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are common. The choice of base can significantly affect the reaction rate and side-product profile.

  • Solvent Choice: Toluene, dioxane, and THF are frequently used. The solvent must be anhydrous and capable of solubilizing the reactants at the reaction temperature.

  • Temperature Profile: Define the optimal reaction temperature. This is a critical parameter that will be affected by heat transfer limitations at scale.

  • Reaction Kinetics: Profile the reaction over time using HPLC or GC to understand when it reaches completion. This data is vital for determining the batch cycle time in production.

  • Impurity Profile: Identify and, if possible, characterize any significant impurities (>0.1%). Understanding their formation mechanism is key to minimizing them during scale-up.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Safety is paramount. Key hazards include:

  • Carbazole: Carbazole is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[7] Handle it as a hazardous substance, using appropriate personal protective equipment (PPE), especially respiratory protection to avoid dust inhalation.[7][8][9]

  • Reagents:

    • Bases: Strong bases like NaOtBu are corrosive and can be pyrophoric.

    • Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care to minimize exposure.

    • Solvents: Anhydrous solvents like THF can form explosive peroxides. Toluene is flammable and has associated health risks.

  • Process:

    • Exotherms: C-N coupling reactions can be exothermic. A preliminary reaction calorimetry study is highly recommended before a large-scale run to understand the thermal profile and ensure adequate cooling capacity.

    • Inert Atmosphere: These reactions are sensitive to air and moisture.[10] Maintaining a robust nitrogen or argon atmosphere is critical to prevent catalyst deactivation and potential side reactions.

Always conduct a thorough process hazard analysis (PHA) before any scale-up operation.

Section 2: Troubleshooting Guide for Reaction Scale-Up

This section provides direct answers to specific problems encountered during the scale-up of the Buchwald-Hartwig synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Problem: Low or Stalled Reaction Conversion
Q: My reaction yield dropped from 95% at 1g scale to 60% at 1kg scale. What happened?

A: This is a classic scale-up challenge often rooted in physical, not chemical, problems. Here’s your troubleshooting checklist:

  • Mass and Heat Transfer:

    • Causality: A larger reactor has a much lower surface-area-to-volume ratio than a lab flask, leading to inefficient heat transfer. Your reaction core may be cooler than the wall where the temperature probe is, or vice-versa if there's an exotherm. Poor mixing (mass transfer) can create "dead zones" where reagents don't interact effectively.

    • Solution:

      • Ensure your reactor's agitation is sufficient to maintain a homogenous slurry, especially with inorganic bases. The rate of agitation can severely impact reaction rates.[11]

      • Profile the temperature carefully. Consider using multiple temperature probes if possible.

      • For exothermic additions, add the limiting reagent slowly and sub-surface to ensure rapid mixing and heat dissipation.

  • The "Clumping" Effect of the Base:

    • Causality: Inorganic bases like K₃PO₄ or Cs₂CO₃ can clump together in the reactor, especially if there are minor amounts of moisture.[11] This dramatically reduces the available surface area of the base, slowing or stalling the reaction.

    • Solution:

      • Use a high-quality, anhydrous, and free-flowing grade of the base.

      • Consider adding an inert solid like Celite to the reaction to help break up clumps.[11]

      • Ensure the agitation is vigorous enough to keep the base suspended.

  • Quality of Starting Materials and Solvents:

    • Causality: The quality of reagents used at scale may differ from the high-purity materials used in the lab. Water is a poison for the catalyst.

    • Solution:

      • Use dry, high-purity, and degassed solvents.[10]

      • Re-test the purity of all starting materials from the large-scale batches. Do not assume they are identical to your lab-scale reagents.

Visualizing the Troubleshooting Workflow

start Low Yield / Stalled Reaction at Scale check_mixing Is Agitation Sufficient? (Visual check for slurry) start->check_mixing check_temp Is Temperature Profile Correct? (Compare internal vs. jacket temp) check_mixing->check_temp Yes fix_mixing Increase Agitator RPM. Consider different impeller. check_mixing->fix_mixing No check_reagents Are Reagents & Solvents Anhydrous? (Check CoA, KF titration) check_temp->check_reagents Yes fix_temp Adjust Heating/Cooling Ramp. Improve heat transfer. check_temp->fix_temp No check_base Is the Base Dispersed? (Check for clumping) check_reagents->check_base Yes fix_reagents Use Anhydrous Reagents. Degas Solvent. check_reagents->fix_reagents No fix_base Use Free-Flowing Base. Consider adding Celite. check_base->fix_base No end Re-run Batch check_base->end Yes fix_mixing->end fix_temp->end fix_reagents->end fix_base->end

Caption: Troubleshooting workflow for low conversion in scale-up.

Problem: Impurity Formation
Q: I am seeing a new, significant impurity on HPLC that I didn't see in the lab. What could it be?

A: Unforeseen impurities at scale often arise from subtle changes in reaction conditions or prolonged reaction times.

  • Hydrodehalogenation of Aryl Halide:

    • Causality: A common side reaction is the reduction of your starting material (e.g., 4'-chloroacetophenone) to acetophenone. This is often caused by trace amounts of water or other protic sources interacting with the catalytic cycle.

    • Solution: Ensure strictly anhydrous conditions. Check all reagents and solvents for water content.

  • Catalyst Deactivation and Side Reactions:

    • Causality: If the reaction is sluggish due to poor mixing or temperature, the prolonged exposure of reactants to the catalyst at high temperatures can lead to degradation pathways not observed in a faster lab reaction. Interestingly, carbazole itself, a product of some palladacycle precatalyst activations, can react with the oxidative addition intermediate to form a stable complex, potentially inhibiting the main catalytic cycle.[12]

    • Solution: Optimize the reaction to proceed as quickly and efficiently as possible. Avoid unnecessarily long reaction times. If using a palladacycle precatalyst that releases carbazole, be aware of this potential self-inhibition mechanism.

  • Oxygen Contamination:

    • Causality: Small leaks in the reactor's inerting system can introduce oxygen, which can deactivate the Pd(0) catalyst and lead to oxidative side products.

    • Solution: Perform a pressure test on the reactor before starting. Ensure a constant, positive pressure of inert gas throughout the reaction.

Problem: Difficult Product Isolation and Purification
Q: My product won't crystallize at scale, and column chromatography is not an option. How can I purify my material?

A: Large-scale purification requires moving away from chromatography towards bulk methods.

  • Recrystallization:

    • Causality: The presence of persistent impurities can inhibit crystallization. The solvent system that worked at a small scale may not be optimal for the impurity profile of the large-scale batch.

    • Solution:

      • Perform a thorough solvent screen for recrystallization. Use a good solvent/anti-solvent system (e.g., dissolving in hot ethyl acetate or toluene and crystallizing by adding heptane).

      • Consider a "hot filtration" step through a pad of Celite while the product is dissolved to remove insoluble baseline impurities before cooling.

      • Seeding the crystallization with a small amount of pure product can be highly effective at inducing crystallization at scale.

  • Trituration/Solvent Slurry:

    • Causality: If recrystallization fails, it may be possible to purify the crude solid by washing away impurities.

    • Solution: Stir the crude solid as a slurry in a solvent that dissolves the impurities but not the desired product. Good candidates are often ethers (like MTBE) or hydrocarbons (heptane). Filter and wash the solid. This can be a very effective and scalable purification technique.

Data Summary: Typical Reaction Parameters
ParameterBuchwald-Hartwig AminationUllmann Condensation
Reactants Carbazole, 4'-haloacetophenoneCarbazole, 4'-haloacetophenone
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or PalladacycleCuI, Cu₂O, or Cu powder
Ligand Biaryl Monophosphine (e.g., XPhos)1,10-Phenanthroline, L-proline
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, KOH
Solvent Toluene, Dioxane, THFDMF, NMP, Pyridine
Temperature 80 - 110 °C150 - 210 °C (Traditional)
Catalyst Loading 0.1 - 2 mol%5 - 20 mol% (can be stoichiometric)
Key Advantage Mild, High Yield, GeneralLow Catalyst Cost
Scale-Up Concern Catalyst Cost, Air SensitivityHarsh Conditions, High Temp

Section 3: Experimental Protocol - Scaled Example

This protocol is a representative example for a Buchwald-Hartwig amination and should be adapted based on your specific lab-scale optimization.

Synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone (100g Scale)

Equipment:

  • 5 L jacketed glass reactor with a mechanical stirrer (pitched-blade turbine recommended), reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or pump for liquid transfer.

Reagents:

  • Carbazole (1.0 eq, 58.1 g)

  • 4'-Chloroacetophenone (1.1 eq, 59.5 g)

  • Palladium(II) Acetate (0.005 eq, 0.39 g)

  • XPhos (0.01 eq, 1.66 g)

  • Sodium tert-butoxide (2.0 eq, 66.8 g)

  • Anhydrous, degassed Toluene (1.5 L)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and leak-tested. Assemble all glassware and purge the entire system with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the process.

  • Charge Reagents: To the reactor, charge the carbazole, 4'-chloroacetophenone, Palladium(II) Acetate, and XPhos under a strong nitrogen counter-flow.

  • Solvent Addition: Add the anhydrous, degassed toluene to the reactor.

  • Inerting: Begin agitation at a moderate speed (e.g., 150 RPM) to suspend the solids. Perform three vacuum/nitrogen backfill cycles to ensure the system is fully inert.

  • Base Addition: Carefully charge the sodium tert-butoxide. Caution: This addition may be slightly exothermic and the base is corrosive and moisture-sensitive.

  • Reaction: Heat the reactor jacket to bring the internal temperature to 100-105 °C. Monitor the reaction progress by taking aliquots for HPLC analysis every 2 hours. The reaction is typically complete within 8-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding 500 mL of water.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL).

    • Combine the organic layers, wash with brine (1 x 250 mL), dry over anhydrous magnesium sulfate, and filter.

  • Isolation:

    • Concentrate the toluene solution under reduced pressure to approximately 300 mL.

    • Add n-heptane (600 mL) slowly to the warm toluene solution to induce crystallization.

    • Allow the mixture to cool slowly to room temperature, then cool to 0-5 °C for 2 hours.

    • Filter the resulting solid, wash the cake with cold heptane (2 x 100 mL), and dry under vacuum at 50 °C to a constant weight.

    • Expected Yield: 85-95 g (85-95%); Purity: >98% by HPLC.

Process Flow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reactor_prep 1. Prepare & Inert Reactor charge_solids 2. Charge Carbazole, Aryl Halide, Catalyst & Ligand reactor_prep->charge_solids charge_solvent 3. Add Anhydrous Toluene charge_solids->charge_solvent charge_base 4. Charge Base (NaOtBu) charge_solvent->charge_base heat 5. Heat to 105°C charge_base->heat monitor 6. Monitor by HPLC heat->monitor cool_quench 7. Cool & Quench with Water monitor->cool_quench extract 8. Phase Separation & Extraction cool_quench->extract concentrate 9. Concentrate Organics extract->concentrate crystallize 10. Crystallize from Toluene/Heptane concentrate->crystallize dry 11. Filter & Dry Product crystallize->dry product Final Product: 1-(4-(9H-carbazol-9-yl)phenyl)ethanone dry->product

Caption: Step-by-step workflow for scaled synthesis.

References

  • K. N. T. Tran, P. W. Antoni, T. L. Ross, Molbank, 2022 , 2022(3), M1430. [Link]

  • A. S. Fun, A. A. O. Sarjidan, M. J. A. R. R. A. Manap, Acta Crystallographica Section E, 2012 , 68(Pt 11), o3096. [Link]

  • K. N. T. Tran, P. W. Antoni, T. L. Ross, Molbank, 2022 , 2022(3), M1430. [Link]

  • Various Authors, ResearchGate Publication. [Link]

  • S. S. Lam, H. K. Fun, S. R. G. M. B. A. R. A. Manap, IUCrData, 2023 , 8(1). [Link]

  • M. A. Ortuño, A. Lator, A. Riera, X. Verdaguer, Organometallics, 2023 , 42(6), 573–583. [Link]

  • I. V. Knyazeva, Y. V. Nelyubina, A. A. Moiseeva, Molbank, 2023 , 2023(2), M1601. [Link]

  • R. L. Balasundaram, S. J. Lee, J. Y. Lee, Journal of Materials Chemistry C, 2023 , 11(2), 528-537. [Link]

  • CP Lab Safety, Product Page for 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone. [Link]

  • Loba Chemie, Safety Data Sheet for CARBAZOLE FOR SYNTHESIS. [Link]

  • A. A. H. Al-Rammahi, H. A. Hasan, A. S. Abbas, ResearchGate, 2020 . [Link]

  • Y. Liu, Z. Zhang, F. F. Jian, The Journal of Organic Chemistry, 2011 , 76(15), 6330–6335. [Link]

  • M. A. Ortuño, A. Lator, A. Riera, X. Verdaguer, Organometallics, 2023 . [Link]

  • A. F. M. Noele, P. J. Guiry, Beilstein Journal of Organic Chemistry, 2013 , 9, 1825–1831. [Link]

  • D. S. Surry, S. L. Buchwald, Angewandte Chemie International Edition, 2019 , 58(49), 17118-17129. [Link]

  • Suvchem Laboratory Chemicals, Safety Data Sheet for CARBAZOLE (FOR SYNTHESIS). [Link]

  • S. K. Gudimella, et al., ResearchGate, 2019 . [Link]

  • Y. Park, et al., Organic Letters, 2011 , 13(9), 2350–2353. [Link]

  • Carl ROTH, Safety Data Sheet: Carbazole. [Link]

  • S. L. H. Sahib, S. M. Roopan, Current Research in Green and Sustainable Chemistry, 2023 , 6, 100366. [Link]

  • Y. C. Wong, et al., Molecules, 2020 , 25(21), 5066. [Link]

  • M. A. Ortuño, A. Lator, A. Riera, X. Verdaguer, Organometallics, 2023 , 42(6), 573-583. [Link]

  • S. M. Riyadh, et al., ResearchGate, 2022 . [Link]

  • C. Fruit, et al., Molecules, 2019 , 24(11), 2095. [Link]

  • Wikipedia, Ullmann condensation. [Link]

  • YouTube, GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE.... [Link]

  • Various Authors, ResearchGate Publication. [Link]

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Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone Derivatives

Welcome to the technical support center for cross-coupling reactions involving the 1-(4-(9H-carbazol-9-yl)phenyl)ethanone scaffold. This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving the 1-(4-(9H-carbazol-9-yl)phenyl)ethanone scaffold. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this valuable building block in their synthetic endeavors. The unique electronic and steric properties of this molecule—namely the bulky, electron-rich carbazole moiety and the electron-withdrawing acetyl group—present specific challenges and opportunities in catalyst selection and reaction optimization.

This document moves beyond simple protocols to explain the underlying principles of catalyst system design, helping you to troubleshoot common issues and rationally optimize your reaction conditions for maximum yield and purity.

Section 1: Understanding the Substrate: Key Chemical Characteristics

The reactivity of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone derivatives in cross-coupling is governed by a balance of competing factors:

  • The 9-Phenylcarbazole Moiety : This group is sterically demanding. The carbazole ring system can hinder the approach of the catalyst to the reaction center on the adjacent phenyl ring. Furthermore, the nitrogen-rich carbazole can, in some cases, interact with the palladium center, potentially leading to catalyst inhibition.[1]

  • The Acetyl Group : As a moderately electron-withdrawing group, the acetyl substituent activates the aryl halide (or triflate) partner towards oxidative addition, the first and often rate-limiting step in many cross-coupling cycles.[2][3] However, it is a functional group that must be tolerated by the chosen base and reaction conditions.[4]

These features necessitate the use of highly active and sterically tailored catalyst systems, typically composed of a palladium precursor and a bulky, electron-rich phosphine ligand.

Section 2: Catalyst System Selection Guide

The choice of catalyst, ligand, base, and solvent is critical for success. The following table provides recommended starting points for common cross-coupling reactions. These systems are selected for their high activity and broad functional group tolerance, making them robust choices for this substrate class.

Reaction TypeRecommended Pd PrecursorRecommended LigandRecommended BaseTypical Solvent(s)Key Considerations & Rationale
Suzuki-Miyaura (C-C)Pd(OAc)₂, Pd₂(dba)₃, or G3/G4 PrecatalystsXPhos , SPhos , or RuPhos K₃PO₄, K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O, THF/H₂OBulky biaryl monophosphine ligands are essential to promote the reductive elimination step and stabilize the active monoligated Pd(0) species, preventing catalyst decomposition.[5][6] K₃PO₄ is a good first choice as it is effective and minimizes side reactions with the ketone.
Buchwald-Hartwig (C-N)Pd(OAc)₂, Pd₂(dba)₃, or G3/G4 PrecatalystsBrettPhos , RuPhos , or tBuXPhos NaOtBu, LHMDS, K₃PO₄Toluene, Dioxane, THFThe choice of ligand is crucial and depends on the amine coupling partner.[7][8] Strong, non-nucleophilic bases like NaOtBu are often required, but K₃PO₄ can be effective for some electron-rich amines.[9]
Heck-Mizoroki (C-C)Pd(OAc)₂PPh₃ , P(o-tol)₃ or ligandless (for aryl iodides)NEt₃, K₂CO₃DMF, NMP, CH₃CNThe Heck reaction is often sensitive to steric hindrance.[10][11] While classic conditions may work, catalyst systems with bulky phosphines or N-heterocyclic carbenes (NHCs) can improve yields for challenging substrates. The reaction involves the coupling of an organohalide with an alkene.[10]
Sonogashira (C-C)Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃NEt₃, i-Pr₂NH (serves as base and solvent)THF, TolueneThis reaction requires a copper(I) co-catalyst (e.g., CuI). Ensure high-purity reagents to avoid homocoupling of the alkyne (Glaser coupling).

Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the cross-coupling of carbazole-containing substrates in a practical, question-and-answer format.

Q1: My reaction has stalled, showing low conversion of the starting material. What should I try first?

A1: Low conversion is the most common issue and typically points to a problem with catalyst activity or stability.

  • Causality: The active Pd(0) species is likely not being generated efficiently or is decomposing before the reaction completes. The bulky nature of the 9-phenylcarbazole substrate can slow down key steps like oxidative addition or reductive elimination, giving the catalyst more time to decompose.[5]

  • Troubleshooting Workflow:

    • Switch to a Pre-catalyst: If you are generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, switch to a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These pre-catalysts generate the active LPd(0) species rapidly and quantitatively upon exposure to a base, improving consistency and activity.[4][9]

    • Increase Ligand Bulk: The ligand is paramount. If you are using a less bulky ligand like PPh₃ for a Suzuki or Buchwald-Hartwig reaction, it is almost certainly insufficient. Move to a modern biaryl monophosphine ligand like XPhos or RuPhos. These ligands create a sterically crowded coordination sphere around the palladium, which promotes the final, product-forming reductive elimination step.[3]

    • Check Your Base: For Suzuki reactions, ensure the base (e.g., K₃PO₄) is finely ground and anhydrous. The base's role is to activate the boronic acid for transmetalation, and its physical state matters.[4] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS may be necessary to deprotonate the amine nucleophile.[8]

    • Increase Temperature: Cross-coupling reactions with sterically hindered substrates often require more thermal energy. Increase the reaction temperature in 10-20 °C increments, but monitor for decomposition (see Q2).

Q2: I'm observing significant homocoupling of my boronic acid (in a Suzuki reaction) and/or the formation of palladium black.

A2: This indicates two potential problems: the presence of oxygen and/or catalyst decomposition.

  • Causality:

    • Homocoupling: This side reaction is often initiated by the presence of oxygen, which can participate in oxidative pathways that couple two boronic acid molecules.[4]

    • Palladium Black: The formation of palladium black is the visual evidence of catalyst decomposition. It occurs when the supporting ligand dissociates from the palladium center, allowing the metal atoms to aggregate and precipitate out of solution as inactive Pd(0) metal. Bulky, electron-rich ligands are designed specifically to prevent this.

  • Troubleshooting Workflow:

    • Rigorous Degassing: Ensure your solvent and reaction vessel are scrupulously deoxygenated. The most effective method is to sparge the solvent with an inert gas (argon or nitrogen) for 20-30 minutes, followed by assembling the reaction under a positive pressure of the inert gas. The "freeze-pump-thaw" method (three cycles) is also highly effective.

    • Use a More Stable Catalyst System: As mentioned in A1, modern biaryl phosphine ligands (like SPhos, XPhos) and their corresponding pre-catalysts are designed to create stable, monoligated palladium complexes that are resistant to decomposition.[5]

    • Optimize Pd:Ligand Ratio: If generating the catalyst in situ, ensure a sufficient excess of ligand is present (typically a Pd:L ratio of 1:1.5 to 1:2.2). The excess ligand helps prevent dissociation and stabilizes the active catalyst.

Q3: The reaction works, but the yield is inconsistent between runs. How can I improve reproducibility?

A3: Poor reproducibility is almost always due to sensitivity to atmospheric oxygen and moisture or inconsistencies in reagent quality.

  • Causality: Palladium-catalyzed reactions are sensitive to trace impurities. Small amounts of oxygen can induce side reactions (Q2), and water can affect the efficacy of certain bases and reagents. Inconsistent base quality (e.g., partially hydrated K₃PO₄) can dramatically alter reaction kinetics.

  • Troubleshooting Workflow:

    • Work in a Glovebox: For maximum reproducibility, weigh out all solids (catalyst, ligand, base, reactants) inside an inert atmosphere glovebox.

    • Use Anhydrous Solvents: Use freshly purified, anhydrous solvents from a solvent system or a new, sealed bottle.

    • Standardize Reagents: Use reagents from the same batch where possible. Ensure your base is fresh and stored in a desiccator. Finely grind solid bases immediately before use to ensure consistent surface area.

    • Precise Catalyst Loading: Accurately weigh the catalyst and ligand. Small variations in catalyst loading can lead to significant differences in reaction time and final yield.

Q4: Can the carbazole nitrogen or the acetyl ketone cause problems?

A4: While generally robust, these functional groups can present challenges under specific conditions.

  • Causality:

    • Carbazole Nitrogen: The lone pair on the nitrogen of the carbazole ring is part of the aromatic sextet and is not strongly basic. However, it has been documented that NH-carbazole (if present as an impurity or byproduct from certain pre-catalysts) can form stable complexes with the palladium intermediate, inhibiting catalysis.[1][7] For N-substituted carbazoles like your substrate, this is less of an issue, but strong coordination to the catalyst remains a theoretical possibility.

    • Acetyl Ketone: The α-protons of the acetyl group are acidic and can be removed by very strong bases (e.g., n-BuLi, LDA), leading to enolate formation and potential side reactions. This is not a concern with standard cross-coupling bases like carbonates, phosphates, or even alkoxides like NaOtBu.

  • Preventative Measures:

    • Use High-Purity Substrates: Ensure your starting material is free of un-arylated carbazole.

    • Rely on Strong Pd-Ligand Binding: The use of modern, bulky phosphine ligands ensures that the ligand's binding to palladium is much stronger than any potential weak coordination from the carbazole moiety, preventing catalyst inhibition.

    • Avoid Overly Strong Bases: Stick to the recommended bases (carbonates, phosphates, alkoxides). There is no need to use organolithium or amide bases for these reactions, which would risk side reactions at the ketone.

Section 4: Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yield Suzuki-Miyaura coupling reaction for this specific substrate class.

G cluster_start Initial Observation cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_optimization Systematic Optimization start Low Yield (<50%) or Stalled Reaction q1 Are you using a modern biaryl phosphine ligand (e.g., XPhos, SPhos)? start->q1 a1_no ACTION: Switch to XPhos or SPhos. Re-run reaction. q1->a1_no No a1_yes Proceed to Base/Solvent Check q1->a1_yes Yes a1_no->start Re-evaluate q2 Did you rigorously degass solvents and run under inert gas? a1_yes->q2 a2_no ACTION: Use sparging or freeze-pump-thaw. Ensure positive inert gas pressure. q2->a2_no No a2_yes Proceed to Optimization q2->a2_yes Yes a2_no->start Re-evaluate opt1 ACTION: Switch to a Pd G3/G4 Pre-catalyst for reliable catalyst activation. a2_yes->opt1 opt2 ACTION: Increase temperature by 20 °C. Monitor for decomposition. opt1->opt2 opt3 ACTION: Screen alternative bases (e.g., Cs₂CO₃ for Suzuki). opt2->opt3 final Successful Optimization opt3->final

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Section 5: Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 1-(4-bromo-9H-carbazol-9-yl)phenyl)ethanone with 4-methoxyphenylboronic acid .

Materials:

  • 1-(4-bromo-9H-carbazol-9-yl)phenyl)ethanone (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-(4-bromo-9H-carbazol-9-yl)phenyl)ethanone, 4-methoxyphenylboronic acid, XPhos Pd G3, and K₃PO₄.

    • Expert Tip: If possible, weigh and add all solid reagents inside a nitrogen-filled glovebox to ensure an inert atmosphere from the start.

  • Atmosphere Exchange: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene:water, at a concentration of ~0.1 M with respect to the limiting reagent) via syringe under a positive pressure of inert gas.

    • Expert Tip: Degas the water by sparging with argon for 30 minutes prior to use.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

References

  • Recent Advancement of Carbazole Hybrid: A Privileged Scaffold in New Drug Discovery. ResearchGate. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health (PMC). [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. National Institutes of Health (PMC). [Link]

  • Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. RSC Publishing. [Link]

  • 1-{4-[(E)-2-(9H-Carbazol-9-yl)ethenyl]phenyl}ethan-1-one. Sci-Hub. [Link]

  • Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. National Institutes of Health (PMC). [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]

  • Pd-Catalyzed Heck-Type Cascade Reactions with N-Tosyl Hydrazones: An Efficient Way to Alkenes via in Situ Generated Alkylpalladium. ACS Publications. [Link]

  • Recent developments in C−H functionalization of carbazoles. De Gruyter. [Link]

  • Synthesis, crystal structures and properties of carbazole-basedhelicenes fused with an azine ring. Beilstein Journals. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. ACS Publications. [Link]

  • The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Organic Chemistry Portal. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • CHAPTER 9: Modern Heck Reactions. The Royal Society of Chemistry. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Photoinduced, Copper-Catalyzed Alkylation of Amines: A Mechanistic Study of the Cross-Coupling of Carbazole with Alkyl Bromides. National Institutes of Health. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health (PMC). [Link]

  • Pd-Catalyzed Heck-Type Cascade Reactions with N-Tosyl Hydrazones: An Efficient Way to Alkenes via in Situ Generated Alkylpalladium. ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

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Sources

Optimization

avoiding dimer formation in carbazole-based reactions

Welcome to the Carbazole Chemistry Core Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address a critical and often encountered challenge in carbazo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Carbazole Chemistry Core Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address a critical and often encountered challenge in carbazole-based synthesis: the formation of unwanted dimers. This guide provides in-depth technical information, troubleshooting strategies, and preventative protocols to help you achieve cleaner reactions and higher yields.

Understanding Dimer Formation in Carbazole Reactions

Carbazole's electron-rich nature makes it an excellent building block for functional materials and pharmaceuticals, but this same property also renders it susceptible to dimerization through several pathways. Understanding these mechanisms is the first step toward effective mitigation.

Dimerization can occur through various mechanisms, primarily:

  • Oxidative Coupling: This can be a desired reaction but often occurs as a side reaction. It can be catalyzed by metals like copper or iron, or mediated by chemical oxidants.[1][2][3][4] The reaction typically proceeds through the formation of a carbazole radical cation intermediate.[5]

  • Catalyst-Mediated Homocoupling: In cross-coupling reactions like Suzuki or Buchwald-Hartwig, the catalyst (often palladium) can promote the coupling of two carbazole molecules instead of the desired cross-coupling product.[6][7] This is a significant issue in polymerization reactions where it can act as a defect.[8][9]

  • Electrochemical Dimerization: During electropolymerization or under certain reaction conditions, carbazole monomers can be oxidized to form radical cations that couple to form dimers and eventually polymers.[10][11][12]

Below is a simplified representation of the primary dimerization pathways.

G cluster_0 Oxidative Dimerization cluster_1 Catalyst-Mediated Homocoupling (e.g., Suzuki) Carbazole_Ox Carbazole RadicalCation Carbazole Radical Cation Carbazole_Ox->RadicalCation [O] (e.g., Cu(II), Fe(III), DDQ) Dimer_Ox Carbazole Dimer RadicalCation->Dimer_Ox Dimerization Carbazole_Bpin Carbazole-B(pin) Pd_Complex Ar-Pd(II)-L Carbazole_Bpin->Pd_Complex Transmetalation Dimer_Pd Carbazole Dimer Pd_Complex->Dimer_Pd Reductive Elimination (Homocoupling)

Caption: Key pathways leading to carbazole dimer formation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant amount of homocoupled carbazole dimer in my Suzuki reaction?

A: This is a common side reaction in Suzuki couplings. It can be caused by several factors:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acid reactants.[13][14] It's crucial to thoroughly degas your reaction mixture.

  • Inefficient Transmetalation or Reductive Elimination: If the desired cross-coupling is slow, the side reaction of homocoupling can become more prominent.

  • Catalyst Choice: The choice of palladium source and ligand can influence the rates of the desired cross-coupling versus the undesired homocoupling.

Q2: My Buchwald-Hartwig amination of a carbazole is sluggish and forms byproducts. Could this be related to dimerization?

A: Yes, while direct N-N dimerization is less common under these conditions, the NH-carbazole itself can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[15] The formation of stable [Pd(L)(Ar)(carbazolyl)] complexes can take the catalyst out of the catalytic cycle.[15]

Q3: I am trying to perform a reaction on a carbazole with an unprotected N-H. Is this a problem?

A: It can be. The N-H proton is acidic and can be deprotonated by bases used in many coupling reactions. The resulting carbazolyl anion can then participate in side reactions. Additionally, the N-H can coordinate to the metal catalyst. For many reactions, especially those involving palladium catalysis, protecting the carbazole nitrogen is a prudent step.[16]

Q4: What is the best way to protect the carbazole nitrogen to prevent dimerization and other side reactions?

A: The choice of protecting group depends on the subsequent reaction conditions. Common protecting groups for carbazoles include:

  • Aryl/Alkyl Groups: Simple alkyl or aryl groups can be installed, but their removal can be challenging.

  • Pyridyl Group: A 2-pyridyl group can act as a directing group for C-H functionalization at the C1 position and is removable.[16][17]

  • Boc Group (tert-butoxycarbonyl): While less common for carbazoles than for other amines, it can be used and is easily removed under acidic conditions.

Q5: Can solvent choice affect dimer formation?

A: Absolutely. The solubility of your reactants, catalyst, and intermediates is crucial for an efficient reaction.[18] Poor solubility can lead to localized high concentrations, which may favor dimerization. Furthermore, the polarity of the solvent can influence the stability of intermediates and transition states, potentially altering the relative rates of desired and undesired reactions.[19]

Troubleshooting Guide for Common Carbazole Reactions

This section provides a structured approach to troubleshoot dimer formation in specific reaction types.

Suzuki Coupling

Objective: Formation of a C-C bond between a carbazole and an aryl group. Common Issue: Formation of a carbazole-carbazole homocoupled dimer.

Observation Probable Cause(s) Recommended Solution(s)
Significant dimer formation (>10%) 1. Presence of dissolved oxygen.[13][14] 2. Suboptimal catalyst/ligand system.1. Rigorous Degassing: Sparge the solvent and reaction mixture with an inert gas (N₂ or Ar) for 15-30 minutes before adding the catalyst.[13] 2. Add a Reducing Agent: A mild reducing agent like potassium formate can help suppress homocoupling.[13] 3. Ligand Screening: Employ sterically hindered biarylphosphine ligands which can promote the desired reductive elimination over homocoupling.
Low conversion and dimer formation 1. Inefficient catalyst activity. 2. Poor solubility of reactants.[18]1. Change Palladium Source: Use a more active pre-catalyst. 2. Solvent System: Use a solvent mixture (e.g., Toluene/Water, Dioxane/Water) that ensures all components are well-dissolved at the reaction temperature.[18]
Buchwald-Hartwig Amination

Objective: Formation of a C-N bond between a carbazole and an aryl group. Common Issue: Low yield, catalyst deactivation, and potential for side reactions.

Observation Probable Cause(s) Recommended Solution(s)
Reaction stalls at low conversion 1. Catalyst inhibition by the NH-carbazole substrate.[15] 2. Base incompatibility.1. N-Protection: Protect the carbazole nitrogen with a suitable group (e.g., 2-pyridyl) before the coupling reaction.[16] 2. Base Screening: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. The base can influence the catalytic cycle.
Formation of hydrodehalogenated arene 1. β-hydride elimination from the palladium-amido intermediate.[20]1. Ligand Choice: Use ligands that promote faster reductive elimination, such as bulky biarylphosphines.
Ullmann Condensation

Objective: Formation of a C-N bond, typically using a copper catalyst. Common Issue: Dimerization of carbazole starting material.

Observation Probable Cause(s) Recommended Solution(s)
N-N coupled bicarbazole formation 1. Aerobic oxidative dimerization catalyzed by copper.[1][4]1. Inert Atmosphere: Run the reaction under a strictly inert atmosphere (N₂ or Ar) to exclude oxygen. 2. Ligand Addition: The use of specific ligands like 1-methyl-imidazole can significantly promote the desired C-N coupling over oxidative dimerization.[21]
Reaction requires harsh conditions 1. Low catalyst activity.1. Use a Ligand: Ligand-accelerated Ullmann reactions often proceed under milder conditions with lower catalyst loadings.[22] 2. Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are often effective.

General Prevention Strategies & Protocols

Proactive measures can often prevent dimer formation from the start.

Strategic Use of N-Protecting Groups

For many cross-coupling reactions, protecting the carbazole nitrogen is the most effective strategy to prevent dimerization and other side reactions.

G start Start: Carbazole Substrate decision Is the reaction... - Pd-catalyzed? - Using a strong base? - Prone to oxidation? start->decision protect Protect Carbazole Nitrogen decision->protect Yes proceed Proceed with Unprotected Carbazole decision->proceed No run_reaction Perform Desired Reaction protect->run_reaction deprotect Deprotect Carbazole Nitrogen run_reaction->deprotect end Final Product deprotect->end proceed->run_reaction

Caption: Decision workflow for using N-protection.

Protocol: N-Protection of Carbazole with a 2-Pyridyl Group

This protocol details the installation of a 2-pyridyl directing group, which can facilitate subsequent regioselective C-H functionalization while preventing N-H related side reactions.[16]

Materials:

  • Carbazole

  • 2-Bromopyridine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add carbazole (1.0 eq), 2-bromopyridine (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-(2-pyridyl)carbazole.

Summary of Key Parameters to Control

To minimize carbazole dimer formation, careful control over the reaction environment is paramount.

ParameterKey ConsiderationRationale
Atmosphere Rigorous exclusion of oxygen.Prevents oxidative dimerization and catalyst-mediated homocoupling of boronic acids.[1][13]
Catalyst System Choice of metal, ligand, and precatalyst.Ligands can sterically or electronically disfavor dimer formation and enhance the rate of the desired reaction.[15]
Substrate N-H protection.Blocks the reactive N-H site, preventing catalyst inhibition and side reactions.[16]
Solvent Ensure adequate solubility of all components.Prevents localized high concentrations that can favor bimolecular side reactions.[18][19]
Base Strength and type.The base can influence catalyst activity and the deprotonation equilibrium of the carbazole N-H.

By understanding the underlying mechanisms of dimer formation and implementing these troubleshooting and preventative strategies, you can significantly improve the outcome of your carbazole-based reactions.

References

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  • Chan, Y., et al. (2015). Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. RSC Publishing. Available at: [Link]

  • Itami, K., et al. (2023). Enantiotopic-group-selective coupling for unified access to carbazole atropisomers as versatile chiral chromophores. Nature Communications. Available at: [Link]

  • Varela, J. A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Yamamoto, Y., et al. (2000). Dynamical Formation of Intramolecular Carbazole Dimer Cations in Poly(methyl methacrylate) Solids below the Glass Transition Temperature. Macromolecules. Available at: [Link]

  • Vezie, M. S., et al. (2016). Single-Molecule and π–π-Stacked Dimer Electron Transport in Carbazole and Folded Bicarbazole Derivatives in Molecular Junctions. Journal of the American Chemical Society. Available at: [Link]

  • Newman, S. G., et al. (2017). Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Wang, C., et al. (2016). Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Polymer Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Campbell, A. N., & Stahl, S. S. (2012). Cu-Catalyzed Aerobic Oxidative N-N Coupling of Carbazoles and Diarylamines Including Selective Cross-Coupling. PubMed. Available at: [Link]

  • Hudson, Z. M., et al. (2023). Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. Available at: [Link]

  • Nicasio, M. C., et al. (2021). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Properties of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone and its Isomers for Advanced Material Applications

For Immediate Release to the Scientific Community This guide provides a comprehensive comparison of the key photophysical, thermal, and electrochemical properties of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, a significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the key photophysical, thermal, and electrochemical properties of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, a significant building block in the field of organic electronics, against its structural isomers. Understanding the nuanced differences imparted by isomeric changes is critical for the rational design of next-generation materials for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of carbazole derivatives.

Introduction to 1-(4-(9H-carbazol-9-yl)phenyl)ethanone and its Isomeric Landscape

1-(4-(9H-carbazol-9-yl)phenyl)ethanone, also known as 4-(9-Carbazolyl)phenylethanone, is a molecule of significant interest due to the advantageous properties of the carbazole moiety, including its high thermal stability, excellent hole-transporting capability, and rich photophysical behavior.[1] The substitution of an acetylphenyl group at the 9-position of the carbazole core introduces a ketone functional group, which can influence the molecule's electronic properties and provide a handle for further chemical modifications.

The isomeric landscape of this compound is vast, with variations arising from the substitution position on both the carbazole and the phenyl rings. This guide will focus on two primary types of isomerism:

  • Positional Isomerism on the Phenyl Ring: The acetyl group can be located at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring attached to the carbazole nitrogen.

  • Positional Isomerism on the Carbazole Ring: The acetylphenyl group can be attached to different positions of the carbazole core, most commonly at the 3-, 6-, or 9-positions.

These subtle structural changes can have a profound impact on the molecule's photophysical, thermal, and electrochemical characteristics, ultimately dictating its suitability for specific applications.

Comparative Analysis of Physicochemical Properties

Photophysical Properties

The photophysical properties of carbazole derivatives are central to their application in optoelectronic devices. The absorption and emission characteristics are highly sensitive to the molecular structure.

For 1-(4-(9H-carbazol-9-yl)phenyl)ethanone , a maximum absorption wavelength (λmax) of 330 nm in chloroform has been reported. This absorption is characteristic of the π-π* transitions within the carbazole and phenyl moieties. The emission properties are expected to be influenced by the degree of intramolecular charge transfer (ICT) between the electron-donating carbazole unit and the electron-withdrawing acetylphenyl group.

Isomeric Effects on Photophysical Properties:

  • Ortho and Meta Isomers: It is anticipated that the ortho- and meta-acetylphenyl isomers would exhibit blue-shifted absorption and emission spectra compared to the para-isomer. This is due to the reduced electronic conjugation and weaker ICT character in the meta position, and potential steric hindrance in the ortho position which could disrupt the planarity between the carbazole and phenyl rings, further reducing conjugation.

  • Substitution on the Carbazole Ring: Attaching the acetylphenyl group at the 3-position of the carbazole ring, for instance, would likely lead to a red-shift in the absorption and emission spectra compared to the 9-substituted isomer. This is because the 3-position is more directly involved in the π-conjugated system of the carbazole core, leading to a more extended effective conjugation length.

Table 1: Photophysical Properties of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

Compoundλmax (nm)SolventEmission λmax (nm)Quantum Yield (Φ)
1-(4-(9H-carbazol-9-yl)phenyl)ethanone330ChloroformNot ReportedNot Reported
ortho-isomerNot Reported-Not ReportedNot Reported
meta-isomerNot Reported-Not ReportedNot Reported
Thermal Properties

The thermal stability of organic materials is a critical parameter for device longevity and performance, especially in applications that involve elevated temperatures during fabrication or operation. Carbazole derivatives are generally known for their high thermal stability.[2]

For 1-(4-(9H-carbazol-9-yl)phenyl)ethanone , a melting point in the range of 207-211 °C has been documented. While specific TGA and DSC data for this compound and its direct acetylphenyl isomers are not available, a comparative study on analogous quinazolinone-substituted carbazoles provides valuable insights into the influence of the substitution position on thermal stability.

Table 2: Thermal Properties of Carbazole Derivatives

CompoundMelting Point (°C)Decomposition Temp. (TGA, 5% weight loss) (°C)Glass Transition Temp. (Tg) (°C)
1-(4-(9H-carbazol-9-yl)phenyl)ethanone207-211Not ReportedNot Reported
2-(9-phenyl-9H-carbazol-3-yl)quinazolin-4(3H)-oneNot Reported~350Not Reported
2-(4-(9H-carbazol-9-yl)phenyl)quinazolin-4(3H)-oneNot Reported~400Not Reported

The data on the quinazolinone analogs suggests that substitution at the 9-position of the carbazole ring can lead to higher thermal stability compared to substitution at the 3-position. This is likely due to the N-phenyl linkage being thermally more robust than the C-C linkage at the 3-position.

Electrochemical Properties

The electrochemical properties of these molecules, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for understanding their charge injection and transport capabilities in electronic devices. These parameters are typically determined using cyclic voltammetry.

While specific cyclic voltammetry data for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone and its direct isomers is not available, studies on similar carbazole derivatives show that the substitution pattern significantly influences the oxidation and reduction potentials.[1]

Expected Isomeric Effects on Electrochemical Properties:

  • Substitution on the Phenyl Ring: The position of the electron-withdrawing acetyl group on the phenyl ring will modulate the HOMO and LUMO levels. The para-isomer is expected to have a slightly lower HOMO and LUMO compared to the meta-isomer due to more effective electronic communication. The ortho-isomer's properties will be influenced by both electronic and steric effects.

  • Substitution on the Carbazole Ring: Substitution at the 3-position of the carbazole is expected to lower the oxidation potential (raise the HOMO level) compared to substitution at the 9-position, as the 3-position is more electron-rich and directly involved in the π-system.

Experimental Protocols

To ensure scientific integrity and enable researchers to validate and expand upon these findings, detailed experimental protocols for the characterization of these carbazole derivatives are provided below.

Synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

A common synthetic route to 1-(4-(9H-carbazol-9-yl)phenyl)ethanone involves the Ullmann condensation of carbazole with 4-bromoacetophenone in the presence of a copper catalyst and a base.

Synthesis Carbazole Carbazole Reaction Ullmann Condensation Carbazole->Reaction Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->Reaction Catalyst Cu Catalyst, Base Catalyst->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 1-(4-(9H-carbazol-9-yl)phenyl)ethanone Reaction->Product Photophysical_Workflow start Prepare dilute solution (e.g., 10⁻⁵ M in spectroscopic grade solvent) uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence data_analysis Data Analysis uv_vis->data_analysis fluorescence->data_analysis end Determine λmax, ε, λem, Quantum Yield data_analysis->end

Workflow for photophysical characterization.
Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and phase transitions of the materials.

Thermal_Analysis_Workflow start Place sample in TGA/DSC pan tga TGA: Heat under N₂ atmosphere at a constant rate start->tga dsc DSC: Heat/cool cycles under N₂ atmosphere start->dsc data_analysis Data Analysis tga->data_analysis dsc->data_analysis end Determine Td, Tg, Tm data_analysis->end

Workflow for thermal analysis.
Electrochemical Characterization

Cyclic Voltammetry (CV) is performed to determine the HOMO and LUMO energy levels.

CV_Workflow start Prepare electrolyte solution with sample and supporting electrolyte cv_setup Three-electrode cell setup (Working, Counter, Reference electrodes) start->cv_setup cv_measurement Cyclic Voltammetry Scan cv_setup->cv_measurement data_analysis Data Analysis (vs. Fc/Fc⁺ reference) cv_measurement->data_analysis end Determine Eox, Ered, HOMO, LUMO data_analysis->end

Workflow for electrochemical characterization.

Conclusion and Future Outlook

This guide has provided a comparative overview of the properties of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone and its potential isomers. While direct experimental data for all isomers remains elusive, the compiled information and logical extrapolations based on structure-property relationships in analogous systems offer a valuable framework for researchers. The para-substituted isomer is a thermally stable material with well-defined absorption characteristics. It is anticipated that its isomers will exhibit distinct photophysical and electrochemical properties, providing a tunable platform for the development of advanced organic materials.

Further experimental investigation into the synthesis and characterization of the ortho- and meta-acetylphenyl isomers, as well as isomers with substitution at other positions on the carbazole ring, is highly encouraged. Such studies will undoubtedly contribute to a more complete understanding of the structure-property landscape of this important class of molecules and accelerate the design of next-generation organic electronic devices.

References

  • Kaya, İ., & Erdener, D. (2022). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Journal of Fluorescence, 32(5), 1887-1898. [Link]

  • Al-Azzawi, A. M., & Al-Azzawi, S. M. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 61(4), 846-855. [Link]

  • Ansari, F. N., Keshari, H., Ansari, N., & Chaskar, A. (2020). Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). ChemistrySelect, 5(38), 11843-11850. [Link]

  • Shao, S., et al. (2023). Solution-processable bipolar carbazole-benzophenone derivatives as host materials for high-efficiency green TADF organic light-emitting diodes. Journal of Materials Chemistry C, 11(3), 967-975. [Link]

Sources

Comparative

The Unseen Workhorse: A Comparative Guide to OLEDs Derived from the 1-(4-(9H-carbazol-9-yl)phenyl)ethanone Scaffold

In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the scientific community continuously explores novel molecular architectures. While much attention is given to the final, high...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the scientific community continuously explores novel molecular architectures. While much attention is given to the final, high-performing materials, the foundational chemical structures from which they are built often remain the unsung heroes. One such critical building block is 1-(4-(9H-carbazol-9-yl)phenyl)ethanone . This guide delves into the performance of OLEDs that leverage derivatives of this fundamental scaffold, providing a comparative analysis grounded in experimental data to illuminate the path from molecular design to device performance. For researchers and materials scientists, understanding the role of this precursor is key to designing the next generation of electroluminescent materials.

The core structure, featuring a carbazole unit linked to a phenyl ethanone group, offers a versatile platform. The carbazole moiety is well-known for its excellent hole-transporting properties, high thermal stability, and wide energy gap, making it a staple in OLED material design[1][2]. The ethanone group, on the other hand, serves as a reactive site for further chemical modifications, allowing for the synthesis of more complex, functional molecules tailored for specific roles within an OLED device, such as hosts for phosphorescent or thermally activated delayed fluorescence (TADF) emitters[3].

From Building Block to High-Performance Host: The Benzophenone Connection

A key strategy to enhance the functionality of the 1-(4-(9H-carbazol-9-yl)phenyl)ethanone scaffold is to build upon its ketone feature to create larger, bipolar host materials. Bipolar hosts, possessing both electron- and hole-transporting capabilities, are crucial for achieving a balanced charge injection and recombination within the emissive layer, leading to higher efficiencies.

One successful approach involves the development of carbazole-benzophenone derivatives. For instance, researchers have synthesized solution-processable bipolar hosts like 4,4'-di(3-phenylcarbazol-9-yl)benzophenone (BPBCzO) and 4,4'-di[3-[4-(carbazol-9-yl)phenyl] carbazol-9-y] benzophenone (BCzBCzO)[3]. These molecules effectively integrate the hole-transporting nature of carbazole with the electron-accepting properties of the benzophenone core.

Performance in Green TADF OLEDs

When these carbazole-benzophenone derivatives are employed as hosts for the green TADF emitter 4CzIPN, the resulting devices exhibit remarkable performance. The key performance metrics are summarized in the table below.

Host MaterialMaximum External Quantum Efficiency (EQEmax)Maximum Current Efficacy (CEmax)Maximum Power Efficacy (PEmax)Reference
BPBCzO23.2%70.7 cd/A55.6 lm/W[3]

The excellent performance of the BPBCzO-based device, particularly its high external quantum efficiency, underscores the effectiveness of this molecular design strategy[3]. A notable feature is the minimal efficiency roll-off, with the EQE remaining at 21.3% at a practical luminance of 1000 cd/m², which is highly desirable for display applications[3]. This stability is attributed to the balanced charge transport within the emissive layer, a direct consequence of the bipolar nature of the host material.

Expanding the Phenylcarbazole Core: The Role of Linkers

Another strategy involves linking multiple phenylcarbazole units together using different π-linkers. The geometry of these linkers can significantly influence the photophysical properties of the resulting molecule and its performance as a host in an exciplex-forming co-host system.

For example, by linking two phenylcarbazole moieties with either a p-xylene or an m-xylene linker, researchers have demonstrated a significant impact on the triplet energy of the resulting exciplex[4]. Molecules with the sterically hindered m-xylene linker exhibit a larger dihedral angle, which in turn leads to a higher triplet energy in the exciplex co-host system[4].

Performance in Green Phosphorescent OLEDs

When these phenylcarbazole-based molecules are used as part of a co-host system with an electron-accepting material like B3PyMPM for the green phosphorescent emitter Ir(ppy)₂(acac), the device performance is significantly enhanced.

Host System (Donor/Acceptor)EmitterMaximum External Quantum Efficiency (EQE)CIE Coordinates (x, y)Reference
PhCNCzm-MeCzPh / B3PyMPMIr(ppy)₂(acac)31.5%(0.316, 0.641)[4]

An impressive EQE of 31.5% was achieved with the m-xylene linked phenylcarbazole derivative, PhCNCzm-MeCzPh[4]. This high efficiency is attributed to the higher triplet energy of the exciplex, which ensures efficient energy transfer to the green phosphorescent emitter[4].

Experimental Protocols

To ensure the reproducibility and validation of these findings, it is crucial to understand the methodologies behind device fabrication and characterization.

Synthesis of Phenylcarbazole Derivatives

The synthesis of these complex carbazole derivatives often relies on well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Ullmann condensation, to attach various aryl groups to the carbazole nitrogen or other positions on the carbazole core.

General Suzuki Coupling Protocol:

  • A reaction flask is charged with the carbazole precursor, an aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • An appropriate solvent mixture (e.g., toluene/water) is added.

  • The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen) for a specified duration.

  • Upon completion, the organic phase is extracted, dried, and concentrated.

  • The crude product is purified using column chromatography and/or temperature-gradient sublimation to achieve the high purity required for OLED fabrication.

OLED Fabrication and Characterization

The performance data presented is typically obtained from multilayer OLEDs fabricated via thermal evaporation in a high-vacuum environment.

Device Fabrication Workflow:

Caption: A typical workflow for the fabrication and characterization of OLED devices.

Typical OLED Device Architecture:

Device_Architecture cluster_device Typical Multilayer OLED Structure Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Host:Dopant) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: Schematic of a standard multilayer OLED device structure.

Conclusion: The Foundational Importance of Precursor Chemistry

The key takeaways for researchers are:

  • The phenylcarbazole unit provides a robust, thermally stable, and hole-transporting foundation.

  • The ethanone group, or more broadly a ketone linkage, is a versatile chemical handle for creating more complex, bipolar molecules like benzophenone derivatives.

  • The geometric arrangement of linked phenylcarbazole units, controlled by the choice of π-linker, has a profound impact on the photophysical properties and ultimate device performance.

By understanding the structure-property relationships that stem from this seemingly simple precursor, scientists are better equipped to design and synthesize the next generation of materials that will continue to push the boundaries of OLED technology.

References

  • Materials Chemistry C - KTU ePubl. (2023). Solution-processable bipolar carbazole-benzophenone derivatives as host materials for highly efficient green TADF OLEDs. [Link]

  • Liu, S.-W., et al. (2020). Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off. Journal of Materials Chemistry C, 8(4), 1368-1377. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Quantum Yield Measurement: A Comparative Analysis of Materials Derived from 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

For researchers and professionals in materials science and drug development, the efficiency of light emission from a molecule is a critical parameter. This efficiency is quantified by the photoluminescence quantum yield...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the efficiency of light emission from a molecule is a critical parameter. This efficiency is quantified by the photoluminescence quantum yield (PLQY or ΦF), a measure of a material's ability to convert absorbed light into emitted light. A high quantum yield is paramount for applications ranging from high-performance organic light-emitting diodes (OLEDs) to sensitive fluorescent probes in biomedical imaging.

This guide provides an in-depth comparison of the quantum yield characteristics of materials derived from the 1-(4-(9H-carbazol-9-yl)phenyl)ethanone scaffold. This core structure is of significant interest as it combines the well-known hole-transporting, electron-donating carbazole unit with an electron-accepting benzophenone-like moiety. This donor-acceptor architecture is a foundational principle in the design of advanced materials with tunable photophysical properties, including those exhibiting thermally activated delayed fluorescence (TADF). We will objectively compare the performance of this material class with key alternatives, supported by experimental data and a detailed, field-proven protocol for accurate quantum yield measurement.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample. Its value, ranging from 0 to 1 (or 0% to 100%), is determined by the competition between radiative and non-radiative decay pathways from the molecule's excited state.

ΦF = kf / (kf + knr)

Where:

  • kf is the rate constant of radiative decay (fluorescence).

  • knr is the sum of the rate constants of all non-radiative decay processes (e.g., internal conversion, intersystem crossing, vibrational relaxation).

A high quantum yield is achieved when the radiative decay rate significantly outpaces the non-radiative rates.

S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Photon In) S1->S0 Fluorescence (kf) (Photon Out) S1->S0 Non-Radiative Decay (knr) (Heat) T1 Excited Triplet State (T₁) S1->T1 T1->S1

Caption: Energy level diagram showing competing decay pathways.

Comparative Analysis of Carbazole-Based Materials

The carbazole moiety is a cornerstone in the design of optoelectronic materials due to its rigidity, high thermal stability, and excellent charge-transporting properties.[1] Derivatives of carbazole are known to exhibit high fluorescence quantum yields.[2] For this guide, we compare the general class of carbazole derivatives with a state-of-the-art emitter that also utilizes carbazole units, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), which is renowned for its high-efficiency TADF mechanism.

Material Class / CompoundCore Structure / TypeSolventReported Quantum Yield (ΦF)Key Features
Substituted Carbazole Derivatives Conventional FluorophoreDichloromethane0.72 - 0.89High intrinsic fluorescence, versatile for functionalization.[1]
Carbazole-Benzophenone Derivatives Donor-AcceptorVariousVaries; potential for TADF[3]Bipolar charge transport, tunable energy levels.[4] The ethanone group in the topic compound acts as an electron-withdrawing moiety.[5]
4CzIPN Thermally Activated Delayed Fluorescence (TADF)Dichloromethane, Chloroform> 0.90[6]Harvests both singlet and triplet excitons, leading to near-unity internal quantum efficiency.[7]

Discussion of Comparative Data: Standard carbazole derivatives, including those with the benzophenone-like structure of our topic compound, demonstrate robust fluorescence with quantum yields often exceeding 70%.[2] Their performance is rooted in the rigid, planar structure of the carbazole unit which minimizes non-radiative decay. However, conventional fluorescence is limited by the fact that only singlet excitons (25% of the total excitons formed under electrical excitation) can produce light.

This limitation is overcome by TADF emitters like 4CzIPN . These materials are engineered to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. This allows triplet excitons (the remaining 75%) to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), dramatically enhancing the overall quantum efficiency.[8][9] The high performance of 4CzIPN, with a quantum yield often exceeding 90%, showcases the advanced potential of carbazole-based systems when designed specifically to harness triplet excitons.[6][7]

Detailed Protocol for Relative Photoluminescence Quantum Yield (PLQY) Measurement

The relative method is the most common and reliable technique for measuring PLQY. It involves comparing the fluorescence intensity of an unknown sample to that of a well-characterized standard with a known quantum yield.

cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis Prep_Standard Prepare Standard Solution (e.g., Quinine Sulfate in 0.1 M H₂SO₄) Prep_Sample Prepare Unknown Sample Solution Absorbance Measure UV-Vis Absorbance (Ensure A < 0.1 at λex) Prep_Sample->Absorbance Fluorescence Measure Corrected Fluorescence Spectrum (Identical λex and settings for sample & standard) Absorbance->Fluorescence Integrate Integrate Area of Fluorescence Spectra Fluorescence->Integrate Calculate Calculate Quantum Yield (Φx) using the relative QY equation Integrate->Calculate

Caption: Experimental workflow for relative quantum yield measurement.

Materials and Equipment:
  • UV-Vis Spectrophotometer

  • Corrected Spectrofluorometer

  • 1 cm path length quartz cuvettes (2 for absorption, 2 for fluorescence)

  • Volumetric flasks and pipettes

  • Quantum Yield Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φstd = 0.54) is a common standard for blue emitters.

  • Solvent: Spectroscopic grade, identical for the sample and standard if possible.

  • Unknown Sample: The carbazole derivative of interest.

Step-by-Step Methodology:
  • Solution Preparation:

    • Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate) in the appropriate solvent (0.1 M H₂SO₄).

    • Prepare a stock solution of the unknown sample in the chosen solvent.

    • From these stock solutions, prepare a series of dilutions for both the standard and the sample. The goal is to have solutions with absorbances ranging from ~0.02 to 0.1 at the chosen excitation wavelength.

    • Expert's Note (Causality): Maintaining an absorbance below 0.1 is crucial to prevent inner filter effects, where emitted light is reabsorbed by other molecules in the solution, leading to an artificially low measured intensity.

  • UV-Vis Absorbance Measurement:

    • Select an appropriate excitation wavelength (λex) where both the sample and standard have sufficient absorbance.

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample.

    • Record the absorbance value at the chosen λex for each solution.

    • Plot absorbance vs. concentration for both the standard and the sample to confirm linearity (Beer-Lambert Law).

  • Fluorescence Measurement:

    • Warm up the spectrofluorometer lamp to ensure stable output.

    • Set the excitation wavelength to the λex chosen in the previous step. Set the excitation and emission slit widths to be identical for all measurements.

    • Record the fluorescence emission spectrum for each of the prepared solutions (both standard and sample). Ensure the entire emission profile is captured.

    • Record a "blank" spectrum using a cuvette containing only the solvent to account for background signal and Raman scattering.

    • Trustworthiness (Self-Validation): The experimental settings (excitation wavelength, slit widths, detector voltage, integration time) must be kept absolutely identical when measuring the sample and the standard to ensure a valid comparison.

  • Data Analysis and Calculation:

    • Subtract the blank spectrum from each of the measured fluorescence spectra.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance at λex for both the standard and the sample. The resulting plots should be linear. Determine the slope (Gradient, Grad) of each line.

    • Calculate the quantum yield of the unknown sample (Φx) using the following equation:

      Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

      Where:

      • Φstd is the known quantum yield of the standard.

      • Gradx is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the unknown sample.

      • Gradstd is the gradient for the standard.

      • ηx is the refractive index of the solvent used for the sample.

      • ηstd is the refractive index of the solvent used for the standard. (Note: If the same solvent is used, this term becomes 1).

By adhering to this rigorous protocol, researchers can obtain reliable and reproducible quantum yield data, enabling accurate comparison between different fluorescent materials and informed decisions in material design and application development.

References

Sources

Comparative

A Comparative Guide to the Thermal Stability of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone and Alternative Hole Transport Materials

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Thermal Stability in Organic Electronics The operational lifetime and efficiency of OLEDs are intrinsically linked to the thermal resil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Thermal Stability in Organic Electronics

The operational lifetime and efficiency of OLEDs are intrinsically linked to the thermal resilience of their organic layers.[1][2] Hole transport materials, which facilitate the efficient injection and transport of positive charge carriers, are particularly susceptible to degradation under thermal stress induced by device operation (Joule heating) and fabrication processes.[3] High thermal stability, characterized by a high decomposition temperature (Td) and a high glass transition temperature (Tg), is paramount for several reasons:

  • Morphological Stability: A high glass transition temperature ensures that the amorphous thin films retain their smooth and uniform morphology, preventing crystallization or phase separation that can lead to device failure.[3]

  • Prevention of Degradation: A high decomposition temperature indicates resistance to chemical breakdown at elevated temperatures, preserving the material's electronic properties and the overall integrity of the device.

  • Manufacturing Compatibility: Materials with high thermal stability can withstand the temperatures required for vacuum deposition and other fabrication steps without degradation.

Understanding Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for characterizing the thermal properties of materials.[4][5]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td), which is the temperature at which the material begins to lose mass due to degradation.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting TGA and DSC analyses on carbazole-based organic materials. These protocols are designed to be self-validating and are based on established standards in the field.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed and placed in a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which 5% mass loss occurs (Td5), which is conventionally taken as the decomposition temperature.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Temperature Program: A heat-cool-heat cycle is typically employed:

    • First Heating Scan: The sample is heated from ambient temperature to above its expected melting point at a controlled rate (e.g., 10 °C/min) to erase any prior thermal history.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

    • Second Heating Scan: A final heating scan at the same rate is performed to determine the glass transition temperature (Tg) and melting point (Tm).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the midpoint of the step-change in the baseline for Tg and the peak maximum for Tm.

Caption: Experimental workflow for TGA and DSC analysis.

Comparative Analysis of Thermal Properties

The following table summarizes the available thermal properties of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone and compares them with those of well-established carbazole-based hole transport materials: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), 4,4',4''-tris(N-carbazolyl)triphenylamine (TCTA), and 1,3-Bis(N-carbazolyl)benzene (mCP).

MaterialChemical StructureMelting Point (Tm) (°C)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
1-(4-(9H-carbazol-9-yl)phenyl)ethanone C₂₀H₁₅NO207.0 - 211.0[1]Not ReportedNot Reported
CBP C₃₆H₂₄N₂~285110279.6 (0.5% weight loss)
TCTA C₅₄H₃₆N₄299151> 410 (0.5% weight loss)
mCP C₃₀H₂₀N₂173 - 17860Not Reported

Discussion and Field-Proven Insights

1-(4-(9H-carbazol-9-yl)phenyl)ethanone: This molecule possesses the characteristic carbazole moiety, which is known to impart high thermal stability to organic materials.[6] The melting point of 207.0 - 211.0 °C suggests a stable crystalline structure.[1] While experimental TGA and DSC data are not available, it is reasonable to infer that its decomposition temperature would be substantial, likely exceeding 300 °C, in line with other carbazole derivatives. The presence of the acetyl group might influence its intermolecular interactions and, consequently, its glass transition temperature. Further experimental investigation is required to determine its precise Tg and Td, which are crucial for assessing its suitability as a robust hole transport material.

CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl): CBP is a widely used host material in phosphorescent OLEDs. Its decomposition temperature of approximately 280 °C provides a benchmark for thermal stability. The relatively low glass transition temperature of 110 °C can be a limiting factor in devices subjected to higher operational temperatures.

TCTA (4,4',4''-tris(N-carbazolyl)triphenylamine): TCTA exhibits exceptional thermal stability with a decomposition temperature exceeding 410 °C and a high glass transition temperature of 151 °C. This makes it a highly reliable material for demanding OLED applications, ensuring morphological stability and a long operational lifetime.

mCP (1,3-Bis(N-carbazolyl)benzene): mCP is another common host material, particularly for blue phosphorescent emitters. Its lower melting point compared to CBP and TCTA suggests weaker intermolecular forces. The glass transition temperature of 60 °C is significantly lower than that of TCTA and CBP, which could be a concern for long-term device stability under thermal stress.

Caption: Comparative thermal stability of carbazole derivatives.

Conclusion

The thermal stability of hole transport materials is a critical determinant of OLED device performance and longevity. While direct experimental TGA and DSC data for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone remains to be reported, its high melting point and the inherent robustness of the carbazole scaffold suggest that it is a promising candidate with potentially good thermal stability. A comparative analysis with established materials like CBP, TCTA, and mCP highlights the exceptional thermal properties of TCTA, setting a high benchmark in the field. Further experimental characterization of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is essential to fully elucidate its thermal behavior and to definitively position it within the landscape of high-performance organic electronic materials. This guide underscores the necessity of rigorous thermal analysis in the rational design and selection of materials for next-generation OLED technologies.

References

  • Zhu, J., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry, 46(47), 22631-22637. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Thelakkat, M. (2010). Hole-transporting materials for organic light-emitting diodes. Macromolecular Chemistry and Physics, 211(19), 2087-2107. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • Pramanik, A., et al. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 9(3), 776-809. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory science.

Understanding the Compound: Hazard Profile and Characteristics

Before delving into disposal procedures, a thorough understanding of the compound's properties and associated hazards is paramount. This foundational knowledge informs every subsequent step in the handling and disposal process.

1.1. Chemical and Physical Properties

1-(4-(9H-carbazol-9-yl)phenyl)ethanone is a solid, appearing as a white to light yellow or light orange powder or crystal.[1] Its non-volatile nature is a key consideration in its handling and storage.

PropertyValueSource
Physical State Solid (powder/crystal)TCI Chemicals[1]
Molecular Formula C₂₀H₁₅NOTCI Chemicals[1]
Melting Point 207.0 to 211.0 °CTCI Chemicals[1]
Purity (GC) >98.0%TCI Chemicals[1]

1.2. Identified Hazards

The Safety Data Sheet (SDS) for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone classifies it as a hazardous substance with the following primary concerns:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

These classifications necessitate the stringent use of appropriate Personal Protective Equipment (PPE) during all handling and disposal procedures.

The "Why" Behind the Protocol: Environmental and Safety Imperatives

Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible research. Carbazole and its derivatives, the chemical family to which this compound belongs, can exhibit toxicity. Studies have shown that carbazole can be mutagenic and toxic to aquatic organisms.[2][3] Furthermore, some hazardous derivatives of carbazole are recognized as genotoxic and carcinogenic.[2] Improper disposal could lead to the contamination of water and soil, posing a threat to ecosystems and public health.[3]

In the laboratory, the immediate risks of improper handling include skin and eye irritation for personnel. Adherence to a standardized disposal protocol mitigates these risks, ensuring a safe working environment.

Procedural Workflow for Disposal

The following step-by-step guide provides a clear and actionable workflow for the safe disposal of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound, it is mandatory to be outfitted with the correct PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical splash goggles are essential to protect against accidental contact with the eyes.[4][5]

  • Hand Protection: Wear chemical-resistant gloves. Given the solid nature of the compound, ensure gloves are intact and have no perforations.[4][6]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider disposable coveralls.[5][7]

  • Respiratory Protection: While the compound is not highly volatile, a dust mask should be worn if there is a potential for generating airborne particles, such as during the initial weighing or transfer of the solid.[4]

Step 2: Waste Segregation - The Cornerstone of Compliance

Proper segregation of chemical waste is critical for safety and compliant disposal. 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is classified as a non-halogenated organic solid waste .[8][9]

  • Action: Designate a specific, clearly labeled waste container for "Non-Halogenated Organic Solids."[8] This container must be separate from those for halogenated waste, aqueous waste, or general laboratory trash.[10][11][12]

Step 3: Waste Collection at the Bench

The collection of waste should occur at the point of generation to minimize the risk of spills and contamination.

  • Action 1: Carefully transfer the solid waste into the designated "Non-Halogenated Organic Solids" container using a clean spatula or scoop. Avoid creating dust.

  • Action 2: If the compound is on contaminated items such as weighing paper or gloves, these should also be placed in the same designated solid waste container.[13]

  • Action 3: Ensure the waste container is kept closed when not in use.[14][15]

Step 4: Labeling and Temporary Storage

Accurate and detailed labeling is a regulatory requirement and essential for the safety of all laboratory and waste management personnel.

  • Action 1: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-(4-(9H-carbazol-9-yl)phenyl)ethanone."[12] If other non-halogenated organic solids are added to the same container, their names must also be listed.

  • Action 2: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][14] This area should be away from general traffic and clearly marked.

Step 5: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed disposal facility.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management service to schedule a pickup. Do not attempt to dispose of this chemical through standard municipal waste or down the drain.[12]

Visualizing the Disposal Workflow

To further clarify the decision-making process and procedural flow, the following diagram illustrates the key steps for the proper disposal of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Need to Dispose of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First segregate Identify Waste Category: Non-Halogenated Organic Solid ppe->segregate Proceed to Handle collect Collect Waste in a Designated, Labeled Container segregate->collect Use Correct Container label_container Label Container: 'Hazardous Waste' & Chemical Name collect->label_container Ensure Clear Identification store Store in Satellite Accumulation Area label_container->store Safe Temporary Storage contact_ehs Contact EHS for Waste Pickup store->contact_ehs Request Final Disposal end_node End: Compliant Disposal contact_ehs->end_node Process Complete

Caption: Disposal workflow for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of chemical waste is a fundamental responsibility of every scientist. By following this detailed protocol for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, you are not only ensuring compliance with safety regulations but also actively participating in the protection of our shared environment. This commitment to best practices is a hallmark of scientific excellence and integrity.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Das, S., & Das, N. (2017). Properties, environmental fate and biodegradation of carbazole. Environmental Science and Pollution Research, 24(22), 18015-18031. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Das, S., & Das, N. (2017). Properties, environmental fate and biodegradation of carbazole. ResearchGate. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). Provisional Peer Reviewed Toxicity Values for Carbazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Ministry of Health, Zambia. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • (n.d.). Personal Protective Equipment for Pesticides and Other Tasks! Retrieved from [Link]

  • Anton, A., et al. (2014). Environmental fate and toxicology of carbaryl. PubMed. Retrieved from [Link]

  • Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • AOBChem. (n.d.). 1-(9-phenyl-9H-carbazol-3-yl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbazole. PubChem Compound Database. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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